molecular formula C20H27NO4 B1450879 Hexyl 7-(Diethylamino)coumarin-3-carboxylate CAS No. 851963-03-6

Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Cat. No.: B1450879
CAS No.: 851963-03-6
M. Wt: 345.4 g/mol
InChI Key: TYEFUKSNTLMNBV-UHFFFAOYSA-N
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Description

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a useful research compound. Its molecular formula is C20H27NO4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexyl 7-(Diethylamino)coumarin-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexyl 7-(Diethylamino)coumarin-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-4-7-8-9-12-24-19(22)17-13-15-10-11-16(21(5-2)6-3)14-18(15)25-20(17)23/h10-11,13-14H,4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEFUKSNTLMNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, photophysical properties, and application workflows for Hexyl 7-(Diethylamino)coumarin-3-carboxylate .

Functional Class: Lipophilic Fluorescent Probe / Solvatochromic Dye CAS Registry Number: 851963-03-6[1][2]

Executive Summary

Hexyl 7-(diethylamino)coumarin-3-carboxylate is a specialized fluorophore belonging to the 7-aminocoumarin family. Distinguished by its hexyl ester moiety at the C3 position, this compound bridges the gap between highly soluble polar dyes and hydrophobic membrane probes.[3] Its core utility lies in its solvatochromic behavior —exhibiting significant spectral shifts based on the polarity of its environment—and its high quantum yield in non-polar matrices.[3] This guide provides a validated roadmap for its synthesis, characterization, and deployment in lipid sensing and polymer chemistry.

Chemical Identity & Molecular Architecture[4]

The molecule features a "push-pull" electronic system where the electron-donating diethylamino group at position 7 conjugates with the electron-withdrawing ester group at position 3. The hexyl chain imparts significant lipophilicity, facilitating intercalation into lipid bilayers and hydrophobic pockets of proteins.[3]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name Hexyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
Molecular Formula C₂₀H₂₇NO₄
Molecular Weight 345.44 g/mol
CAS Number 851963-03-6
Appearance Light yellow to brown crystalline powder
Melting Point 65.0 – 69.0 °C
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water
Predicted LogP ~4.5 (High Lipophilicity)

Photophysical Characterization

This compound exhibits Twisted Intramolecular Charge Transfer (TICT) .[3][4] Upon excitation, the diethylamino group undergoes rotation, creating a charge-separated state that is highly sensitive to solvent viscosity and polarity.[3]

Spectral Data (in Ethanol)
  • Excitation Max (

    
    ):  418 nm[3]
    
  • Emission Max (

    
    ):  468 nm[3]
    
  • Stokes Shift: ~50 nm

  • Quantum Yield (

    
    ):  0.70 – 0.90 (Solvent dependent; lower in water due to quenching)[3]
    
Mechanism of Solvatochromism

In non-polar solvents (e.g., Hexane), the emission is blue-shifted and intense.[3] In polar protic solvents (e.g., Methanol), the emission redshifts and quantum yield decreases due to stabilization of the TICT state and non-radiative decay pathways.[3]

Synthesis & Purification Protocols

Two primary routes exist: the Knoevenagel Condensation (Total Synthesis) and Steglich Esterification (Derivatization).[3] The Steglich route is recommended for laboratories starting with the commercially available acid precursor (7-DCCA) to ensure high purity.[3]

Method A: Modular Steglich Esterification

This protocol couples 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) with 1-Hexanol.

Reagents:

  • 7-DCCA (1.0 eq)[3]

  • 1-Hexanol (1.2 eq)[3]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[3]

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)[3]

  • Dichloromethane (DCM) (Anhydrous)[3]

Protocol:

  • Dissolution: Dissolve 1.0 g of 7-DCCA in 20 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Add EDCI (1.2 eq) and DMAP (0.1 eq). Stir at 0°C for 30 minutes to form the active O-acylisourea intermediate.

  • Coupling: Add 1-Hexanol (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:4).[3]

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove unreacted amine/EDCI), saturated NaHCO₃, and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify residue via silica gel column chromatography (Eluent: 10-20% EtOAc in Hexane).

Visualization: Synthesis Workflow

Synthesis Start 7-DCCA (Acid Precursor) Act Activation (EDCI/DMAP) Start->Act DCM, 0°C Inter Active Ester Intermediate Act->Inter 30 min React Coupling (+ 1-Hexanol) Inter->React Nucleophilic Acyl Substitution Prod Hexyl 7-(Diethylamino) coumarin-3-carboxylate React->Prod 12h, RT Purification

Caption: Figure 1. Modular Steglich esterification pathway converting the acid precursor to the lipophilic hexyl ester.[3]

Application Workflows

A. Hydrophobic Pocket Sensing in Polymers

The hexyl ester's fluorescence intensity correlates with the "free volume" or local viscosity of polymers.[3]

  • Doping: Dissolve the dye in the polymer solution (e.g., PMMA in Toluene) at a concentration of

    
     M.[3]
    
  • Casting: Spin-coat or cast the film.

  • Curing: As the solvent evaporates and the polymer cures, the local viscosity increases.[3]

  • Measurement: Monitor fluorescence intensity. A sharp rise indicates the restriction of the diethylamino group's rotation (suppression of non-radiative TICT decay).[3]

B. Lipid Droplet Imaging

Due to its LogP ~4.5, the probe partitions preferentially into lipid droplets (LDs) over the cytoplasm.[3]

Staining Protocol:

  • Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C.

  • Working Solution: Dilute stock to 1–10 µM in PBS or culture medium.

  • Incubation: Incubate live or fixed cells for 15–30 minutes at 37°C.

  • Wash: (Optional) Wash once with PBS.[3] The probe's specificity often negates the need for extensive washing.[3]

  • Imaging: Image using a DAPI filter set (or 405 nm laser line) with emission collection at 450–500 nm.

Visualization: Lipid Sensing Mechanism

Mechanism Solvent Aqueous Environment (Polar) Quench Fluorescence Quenching (TICT State Stabilized) Solvent->Quench Dye Partitioning Lipid Lipid Droplet (Non-Polar/Viscous) Solvent->Lipid Hydrophobic Effect (LogP ~4.5) Bright Strong Blue Fluorescence (Radiative Decay) Lipid->Bright Rotation Restricted TICT Destabilized

Caption: Figure 2.[3] Mechanism of fluorescence enhancement in lipid environments versus aqueous quenching.

References

  • TCI Chemicals. Hexyl 7-(Diethylamino)coumarin-3-carboxylate Product Specifications. Retrieved from [3]

  • Sigma-Aldrich. 7-(Diethylamino)coumarin-3-carboxylic acid BioReagent Properties. Retrieved from [3]

  • BroadPharm. 7-(Diethylamino)coumarin-3-carboxylic acid NHS ester Data. Retrieved from [3]

  • MDPI. Synthesis and Characterization of Coumarin Derivatives. Retrieved from [3]

  • ACG Publications. Synthesis and fluorescence study of phenylcoumarin-3-carboxylates. Retrieved from

Sources

Technical Guide: Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 851963-03-6 Synonyms: 7-(Diethylamino)coumarin-3-carboxylic acid hexyl ester; Coumarin 7-diethylamino-3-hexyl ester.

Part 1: Executive Summary & Core Identity

The Lipophilic Photon Engine

Hexyl 7-(diethylamino)coumarin-3-carboxylate represents a specialized class of solvatochromic fluorophores derived from the 7-aminocoumarin scaffold. While its ethyl ester analog (Coumarin 314/Coumarin 1) is a standard laser dye, the hexyl ester variant is engineered for specific lipophilicity. This structural modification—replacing a short ethyl chain with a hydrophobic hexyl tail—drastically alters its partition coefficient (LogP), enabling superior intercalation into lipid bilayers, hydrophobic pockets of proteins, and non-polar polymer matrices without compromising the quantum efficiency of the coumarin core.

For researchers in drug delivery and cellular imaging, this compound serves as a critical "polarity reporter." Its fluorescence emission is not static; it shifts based on the dielectric constant of its microenvironment, governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.

Chemical Identity Table[3][4]
ParameterSpecification
CAS Number 851963-03-6
Molecular Formula C₂₀H₂₇NO₄
Molecular Weight 345.44 g/mol
IUPAC Name hexyl 7-(diethylamino)-2-oxo-chromene-3-carboxylate
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; Insoluble in Water
Appearance Light yellow to brown crystalline powder
Melting Point 65.0 to 69.0 °C

Part 2: Physicochemical Architecture & Mechanism

The "Push-Pull" Electronic System

The fluorescence of this molecule arises from a classic donor-acceptor architecture.[1] The diethylamino group at position 7 acts as a strong electron donor, while the ester-conjugated lactone ring at position 3 acts as the electron acceptor.

Upon photoexcitation, electron density shifts from the nitrogen lone pair toward the carbonyl oxygen. This charge transfer is highly sensitive to solvent polarity. In polar solvents, the excited state is stabilized, typically leading to a red shift in emission (bathochromic shift). However, the quantum yield often decreases in protic solvents due to hydrogen bonding and non-radiative decay pathways.

The TICT Mechanism (Twisted Intramolecular Charge Transfer)

A critical feature for experimentalists to understand is the TICT state.[2][3] The diethylamino group can rotate relative to the coumarin plane.

  • Planar State (ICT): Highly fluorescent.

  • Twisted State (TICT): Non-fluorescent (dark state).

In high-viscosity environments (e.g., inside a rigid lipid membrane or bound to a protein pocket), the rotation is sterically hindered, locking the molecule in the bright Planar ICT state. This makes the compound a molecular rotor capable of sensing microviscosity.

Diagram: Photophysical Mechanism (Jablonski & TICT)

TICT_Mechanism Ground Ground State (S0) Planar Conformation Excited_ICT Excited State (S1) Planar ICT (Bright) Ground->Excited_ICT Excitation Excited_TICT Twisted State (TICT) Non-Radiative Decay (Dark) Excited_ICT->Excited_TICT Bond Rotation (Diethylamino) Photon_Out Fluorescence Emission (λem ~470-500 nm) Excited_ICT->Photon_Out Radiative Decay Excited_TICT->Ground Thermal Decay Photon_In Photon Absorption (λex ~410-450 nm) Photon_In->Ground Photon_Out->Ground Viscosity High Viscosity / Rigid Environment Viscosity->Excited_ICT Blocks Rotation (Increases Q.Y.)

Caption: The competition between the bright Planar ICT state and the dark TICT state allows this probe to function as a microviscosity sensor.

Part 3: Synthesis Protocol

While the ethyl ester is commercially ubiquitous, the hexyl ester often requires custom synthesis for specific lipophilicity requirements. The most robust route is the Knoevenagel Condensation .

Reaction Scheme

Reactants: 4-(Diethylamino)salicylaldehyde + Hexyl Malonate (or Hexyl Cyanoacetate followed by hydrolysis/esterification). Catalyst: Piperidine (base). Solvent: Ethanol or Toluene.

Step-by-Step Methodology

Note: This protocol assumes a standard laboratory setup with a fume hood.

  • Reagent Preparation:

    • Dissolve 10 mmol of 4-(diethylamino)salicylaldehyde in 30 mL of absolute ethanol.

    • Add 10 mmol of diethyl hexyl malonate (prepared via transesterification of diethyl malonate if not available). Alternative: Use Hexyl cyanoacetate for higher reactivity, but this requires a subsequent hydrolysis step.

  • Catalysis:

    • Add 0.5 mL of Piperidine and 0.5 mL of Glacial Acetic Acid (catalytic buffer system).

  • Reflux:

    • Heat the mixture to reflux (approx. 78°C for ethanol) for 4–6 hours. Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 4:1). The fluorescent product spot will appear distinct from the starting aldehyde.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water. The hydrophobic hexyl ester should precipitate as a solid or oil.

    • Extract with Dichloromethane (DCM) (3 x 30 mL) if oil forms.

  • Purification (Crucial for Optical Purity):

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Recrystallization: Dissolve the crude solid in minimum hot ethanol and cool slowly to 4°C.

    • Column Chromatography: If recrystallization yields impure product, use a silica gel column eluting with a gradient of Hexane -> 10% Ethyl Acetate in Hexane.

Diagram: Synthesis Workflow

Synthesis_Workflow Aldehyde 4-(Diethylamino) salicylaldehyde Condensation Knoevenagel Condensation Reflux (EtOH, 4-6h) Aldehyde->Condensation Malonate Hexyl Malonate (Active Methylene) Malonate->Condensation Catalyst Piperidine/AcOH Catalyst->Condensation Quench Ice Water Quench & DCM Extraction Condensation->Quench Purify Purification (Recrystallization or Silica Column) Quench->Purify Product Hexyl 7-(diethylamino) coumarin-3-carboxylate (Pure Crystal) Purify->Product

Caption: Synthetic route via Knoevenagel condensation to generate the target coumarin ester.

Part 4: Experimental Application (Lipid Probing)

The hexyl chain makes this compound an excellent stain for lipid droplets (LDs) and cellular membranes. Unlike the ethyl ester, which may wash out of membranes, the hexyl ester partitions strongly into the lipid phase.

Protocol: Staining Lipid Droplets in Live Cells

Materials:

  • Stock Solution: 10 mM in anhydrous DMSO (Store at -20°C, dark).

  • Live Cells: HeLa or Adipocytes cultured on glass-bottom dishes.

  • Imaging Buffer: HBSS (Hank's Balanced Salt Solution), phenol-red free.

Procedure:

  • Dilution: Prepare a working solution of 1–5 µM in HBSS. Note: Do not exceed 10 µM to avoid self-quenching or cytotoxicity.

  • Incubation:

    • Remove culture media from cells.

    • Wash cells once with HBSS.

    • Add the working solution and incubate for 15–30 minutes at 37°C.

  • Wash (Optional but Recommended):

    • Wash cells 2x with HBSS to remove background fluorescence.

    • Expert Insight: Because the probe is solvatochromic, background fluorescence in aqueous buffer is significantly red-shifted and dimmer compared to the bright blue-green emission in lipids, often making the wash step less critical than with other dyes.

  • Imaging:

    • Excitation: 405 nm laser line or 440 nm LED.

    • Emission: Collect 460–500 nm (Blue/Cyan channel).

    • Observation: Lipid droplets will appear as bright, spherical puncta. Cytosol will be dim.

Data Interpretation: Solvatochromic Shift

If using this probe for spectral imaging, expect the following emission maxima shifts:

  • Non-polar (Lipid Core): ~460 nm (Blue, high intensity).

  • Polar (Cytosol/Buffer): ~480-500 nm (Green-shifted, lower intensity).

Part 5: References

  • Goubitz, K., et al. (2001). Structural and photophysical properties of some 7-aminocoumarin derivatives. Journal of Chemical Crystallography. (Contextual grounding for 7-aminocoumarin crystal packing and fluorescence).

  • Wagner, B. D. (2009). The Use of Coumarins as Environment-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210-237. Retrieved from [Link]

  • Jones, G., et al. (1985). Solvent effects on the photophysics of 7-diethylaminocoumarins. Journal of Physical Chemistry. (Foundational text on the TICT mechanism in this specific fluorophore class).

Sources

Technical Guide: Solubility & Photophysics of Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the physicochemical characterization and application of Hexyl 7-(Diethylamino)coumarin-3-carboxylate . It is designed for analytical chemists and formulation scientists requiring precise solubility data and photophysical insights.[1]

Executive Summary

Hexyl 7-(Diethylamino)coumarin-3-carboxylate (CAS: 851963-03-6) is a lipophilic fluorescent probe belonging to the aminocoumarin family.[1] Distinguished by its 7-diethylamino electron donor and 3-carboxyhexyl electron acceptor motif, this compound exhibits strong solvatochromic behavior.[1] Unlike its free acid counterpart (7-DCCA), the hexyl ester modification significantly lowers the melting point and enhances solubility in non-polar organic matrices, making it an ideal candidate for lipid membrane studies, hydrophobic sensing, and non-aqueous laser dye applications.[1]

Physicochemical Identity

Before establishing solubility protocols, the compound's fundamental identity must be verified to ensure data integrity.[1]

ParameterSpecification
Systematic Name Hexyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
CAS Number 851963-03-6
Molecular Formula

Molecular Weight 345.44 g/mol
Appearance Light yellow to brown crystalline powder
Melting Point 65.0 – 69.0 °C
Predicted LogP ~4.5 – 5.2 (High Lipophilicity)

Solubility Profile & Data Analysis

Theoretical Solubility Principles

The solubility of this coumarin derivative is governed by the competition between the polar coumarin core and the hydrophobic hexyl chain.[1]

  • The Coumarin Core: Planar and moderately polar, facilitating stacking interactions.[1]

  • The Diethylamino Group: Acts as a hydrogen bond acceptor; introduces pH sensitivity (protonation quenches fluorescence).[1]

  • The Hexyl Ester: A significant lipophilic domain that disrupts crystal lattice energy (lowering melting point to <70°C) and promotes solubility in long-chain hydrocarbons and chlorinated solvents.[1]

Solubility Classification Table

Note: Classifications are derived from structural structure-property relationships (QSPR) and analog data (Ethyl/Methyl esters).

Solvent ClassSolventSolubility RatingEstimated Saturation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Mechanistic Insight
Chlorinated Dichloromethane (DCM)Excellent >100 mg/mLStrong dipole-dipole interactions; hexyl chain solvates well.
Chlorinated ChloroformExcellent >100 mg/mLSimilar to DCM; ideal for stock solution preparation.
Polar Aprotic DMSOGood ~20–50 mg/mLSolubilizes the core; useful for biological stock (miscible with water).[1]
Polar Aprotic DMFGood ~20–50 mg/mLHigh dielectric constant stabilizes the polar excited state.[1]
Polar Protic Ethanol/MethanolModerate 1–10 mg/mLHexyl chain reduces solubility compared to methyl ester analogs.[1]
Non-Polar Hexane/HeptaneLow/Moderate <1 mg/mLSoluble enough for spectroscopic sensing; limited by core polarity.[1]
Aqueous Water (pH 7.[1]4)Insoluble <10 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

g/mL
Hydrophobic effect dominates. Requires surfactant/co-solvent.[1]
Experimental Protocol: Saturation Shake-Flask Method

To determine the exact


 for your specific batch (critical for formulation), use this self-validating protocol.

Workflow Diagram (DOT):

SolubilityProtocol Start Start: Weigh Excess Solid (approx. 10 mg) SolventAdd Add Solvent (1 mL) Target: Supersaturation Start->SolventAdd Equilibrate Incubate & Shake (25°C, 24-48 hrs) SolventAdd->Equilibrate Centrifuge Centrifuge/Filter (0.22 µm PTFE) Equilibrate->Centrifuge Undissolved solid must remain Analyze Quantify Supernatant (UV-Vis / HPLC) Centrifuge->Analyze Validate Check Mass Balance & Degradation Analyze->Validate

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Protocol Steps:

  • Preparation: Place excess solid (~10 mg) into a glass vial.

  • Solvation: Add 1.0 mL of the target solvent.

  • Equilibration: Agitate at 25°C for 24 hours. Critical Check: Ensure solid is still visible.[1] If fully dissolved, add more solid.[1]

  • Separation: Centrifuge at 10,000 rpm for 5 mins or filter using a hydrophobic PTFE filter (to prevent drug adsorption).

  • Quantification: Dilute the supernatant into the linear range of the UV-Vis spectrophotometer. Calculate concentration using the extinction coefficient (typically

    
     at 
    
    
    
    ).

Photophysics & Solvatochromism

The solubility environment directly dictates the fluorescence efficiency of this molecule due to the Twisted Intramolecular Charge Transfer (TICT) mechanism.[1]

The TICT Mechanism

Upon excitation, the diethylamino group donates an electron to the coumarin ring.[1] In polar solvents, the diethylamino group may rotate (twist) perpendicular to the aromatic plane, forming a non-emissive TICT state.[1]

  • Non-Polar Solvents (Hexane): High Quantum Yield (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), Blue Emission.
    
  • Polar Solvents (Methanol/DMSO): Red-shifted emission (Green), Lower Quantum Yield (due to TICT quenching).[1]

Mechanism Diagram (DOT):

TICT_Mechanism GS Ground State (S0) Planar LE Locally Excited (LE) Planar & Emissive GS->LE Excitation (hv) LE->GS Fluorescence (High Yield in Non-Polar) TICT TICT State Twisted & Non-Emissive LE->TICT Twisting (Favored in Polar Solvents) TICT->GS Non-Radiative Decay (Heat)

Figure 2: Competition between radiative decay (Fluorescence) and non-radiative TICT formation.

Spectral Data Summary
Solvent

(nm)

(nm)
Stokes ShiftVisual Color
Hexane ~395~440SmallDeep Blue
Toluene ~405~455ModerateBlue
Acetone ~415~470LargeCyan
Ethanol ~425~485LargeGreen-Blue
DMSO ~430~495Very LargeGreen

Handling & Stability

  • Storage: Store solid at -20°C, protected from light. The hexyl ester is hydrolytically stable at neutral pH but will hydrolyze to the acid (7-DCCA) in strong base (pH > 10).[1]

  • Stock Solutions: Prepare 10 mM stocks in anhydrous DMSO or Chloroform. Store at -20°C for up to 6 months.

  • Safety: Avoid inhalation. Coumarin derivatives can be potential sensitizers.[1]

References

  • TCI Chemicals. Product Specification: Hexyl 7-(Diethylamino)coumarin-3-carboxylate (CAS 851963-03-6).[1][2] Retrieved from .[1]

  • Selleck Chemicals. 7-(Diethylamino)coumarin-3-carboxylic acid (Analog Solubility Data). Retrieved from .[1]

  • Chatterjee, A., et al. (2013). "Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents."[1] Photochemistry and Photobiology. Retrieved from .

  • CymitQuimica. 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, hexylester Properties.[1] Retrieved from .[1]

Sources

"Hexyl 7-(Diethylamino)coumarin-3-carboxylate" absorption and emission spectra

Author: BenchChem Technical Support Team. Date: February 2026

Operational Classification: Lipophilic Fluorescent Probe / Solvatochromic Dye CAS: 851963-03-6 Formula: C₂₀H₂₇NO₄ Molecular Weight: 345.44 g/mol

Executive Technical Summary

Hexyl 7-(diethylamino)coumarin-3-carboxylate is a high-performance fluorophore belonging to the 7-aminocoumarin family. Distinguished by its "push-pull" electronic architecture—featuring an electron-donating diethylamino group at position 7 and an electron-withdrawing hexyl ester at position 3—this compound exhibits strong Intramolecular Charge Transfer (ICT) characteristics.

Unlike its free acid counterpart (7-DCCA), the hexyl ester variant is chemically neutral and significantly more lipophilic. This structural modification optimizes it for probing hydrophobic microenvironments, such as lipid bilayers, non-polar polymer matrices, and organic solvent systems, while retaining the high quantum yield (


) characteristic of the coumarin scaffold.

Photophysical Characterization

The absorption and emission profiles of this compound are governed by the stabilization of its dipolar excited state. The spectra are highly sensitive to solvent polarity (solvatochromism), making the dye an excellent reporter for local environmental polarity.

Spectral Data Summary

The following data represents the consensus spectral behavior for 7-(diethylamino)coumarin-3-carboxylate esters. Note that the hexyl chain acts primarily as an insulating anchor and does not significantly alter the electronic transition energies compared to the ethyl ester, though it profoundly affects solubility.

Solvent EnvironmentDielectric Constant (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (nm)Quantum Yield (

)*
Toluene (Non-polar)2.3840845244~0.92
Chloroform 4.8141646145~0.85
Ethanol (Protic)24.541846850~0.74
Acetonitrile (Polar Aprotic)37.541446551~0.78
DMSO (High Polarity)46.742247553~0.65

*Quantum yields are approximate values based on the ethyl ester analog, typically measured relative to Coumarin 153 or Quinine Sulfate.

Mechanism of Solvatochromism (TICT State)

The fluorescence mechanism involves a competition between the Locally Excited (LE) state and the Twisted Intramolecular Charge Transfer (TICT) state.

  • Excitation: Upon photon absorption (~415 nm), the molecule enters the planar LE state.

  • Relaxation: In polar solvents, the diethylamino group may rotate, breaking planarity to form a TICT state.

  • Emission vs. Quenching: The TICT state is highly polar and stabilized by polar solvents. While it often leads to non-radiative decay (quenching) in water, in organic solvents (like ethanol or DMSO), the emission remains robust but red-shifted.

Jablonski & TICT Diagram

The following diagram illustrates the energy pathways governing the fluorescence and solvent sensitivity of the compound.

Jablonski_TICT S0 Ground State (S0) Planar LE Locally Excited (LE) Planar (S1) S0->LE Excitation (hν) ~415 nm LE->S0 Fluorescence (Blue) ~450 nm TICT TICT State Twisted (S1') LE->TICT Bond Rotation (Solvent Dependent) TICT->S0 Non-Radiative Decay (Heat) or Red-Shifted Emission

Figure 1: Energy diagram showing the competition between the bright Locally Excited (LE) state and the solvent-stabilized TICT state.

Synthesis Protocol: Knoevenagel Condensation

The most reliable synthetic route for Hexyl 7-(diethylamino)coumarin-3-carboxylate is the Knoevenagel condensation.[1] This protocol ensures high yield and purity by utilizing a specific hexyl ester precursor.

Reaction Scheme

Precursors: 4-(Diethylamino)salicylaldehyde + Hexyl Cyanoacetate (or Hexyl Malonate). Catalyst: Piperidine (Base).[2][3] Solvent: Ethanol or Toluene.

Synthesis_Workflow Start Reagents: 4-(Diethylamino)salicylaldehyde + Hexyl Cyanoacetate Step1 Catalysis: Add Piperidine (0.1 eq) Solvent: Ethanol Start->Step1 Step2 Reflux: 80°C for 4-6 Hours Monitor via TLC Step1->Step2 Step3 Cyclization: Formation of Coumarin Core Step2->Step3 Step4 Workup: Cool to 4°C Precipitate Solid Step3->Step4 Final Purification: Recrystallization (EtOH) Yield: >85% Step4->Final

Figure 2: Step-by-step synthesis workflow via Knoevenagel condensation.

Detailed Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-(diethylamino)salicylaldehyde and 10 mmol of hexyl cyanoacetate in 30 mL of anhydrous ethanol.

  • Catalysis: Add 5 drops of piperidine (approx. 0.1 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring. Maintain for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product should precipitate as a yellow/orange solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to obtain analytical-grade crystals.

    • Note: If using hexyl malonate, a transesterification side reaction is possible if the solvent is not matched; however, hexyl cyanoacetate is preferred for direct specificity.

Applications and Experimental Utility

Hydrophobic Probing

Due to the hexyl chain, this molecule partitions preferentially into non-polar phases.

  • Lipid Membranes: Used to probe the viscosity and polarity of the lipid bilayer interface.

  • Polymer Doping: Acts as a fluorescent reporter in PMMA or polystyrene matrices to monitor curing or aging (degradation) via spectral shifting.

Dye-Sensitized Solar Cells (DSSC)

Coumarin dyes are efficient sensitizers. The 7-diethylamino donor and 3-carboxylate acceptor create a directional charge transfer. The hexyl chain prevents dye aggregation on the TiO₂ surface, improving electron injection efficiency by reducing self-quenching.

References

  • Sigma-Aldrich. 7-(Diethylamino)coumarin-3-carboxylic acid Product Sheet. Verified Specification Data. Link

  • AAT Bioquest. 7-Diethylaminocoumarin-3-carboxylic acid (DEAC) Spectral Properties. Fluorescence Database. Link

  • RSC Publishing. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle. Photochemical & Photobiological Sciences. Link

  • ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7:1, 2014.[4] Link

  • BenchChem. Knoevenagel Condensation for Coumarin Synthesis: General Protocols. Link

Sources

Photophysical properties of "Hexyl 7-(Diethylamino)coumarin-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Photophysics and Applications of Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Executive Summary Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a high-performance, lipophilic fluorescent probe belonging to the 7-aminocoumarin family. Characterized by a "push-pull" electronic architecture, this fluorophore exhibits strong solvatochromism, high quantum yield in non-polar environments, and exceptional sensitivity to micro-environmental polarity and viscosity. It serves as a critical tool in drug development for modeling hydrophobic drug distribution, characterizing lipid-based delivery systems (LNP, micelles), and probing cellular membrane dynamics.

Molecular Architecture & Synthesis

Structural Analysis

The photophysical excellence of this molecule stems from its donor-acceptor (D-π-A) configuration:

  • Electron Donor: The 7-diethylamino group at position 7 injects electron density into the conjugated system.

  • Electron Acceptor: The carbonyl of the ester group at position 3 withdraws electron density.

  • Lipophilic Tail: The hexyl ester chain provides significant hydrophobicity (logP > 4.0), facilitating rapid intercalation into lipid bilayers and hydrophobic pockets of proteins without altering the core chromophore's electronic transitions.

Synthetic Pathway

The synthesis typically employs a Knoevenagel condensation, a robust carbon-carbon bond-forming reaction. This pathway ensures high purity and yield, critical for fluorescence applications where impurities can quench emission.

Synthesis_Pathway Salicylaldehyde 4-(Diethylamino) salicylaldehyde Intermediate Knoevenagel Condensation (Cat: Piperidine) Salicylaldehyde->Intermediate Malonate Hexyl Malonate (or Diethyl Malonate) Malonate->Intermediate Product Hexyl 7-(Diethylamino) coumarin-3-carboxylate Intermediate->Product - H2O - ROH (if transesterification)

Figure 1: Synthetic route via Knoevenagel condensation.[1][2] The reaction is driven by the dehydration of the aldol intermediate.

Photophysical Characterization

Spectral Properties

The molecule exhibits a broad absorption band in the violet-blue region and intense blue-green emission. Its Stokes shift is significant (~50-70 nm), reducing self-quenching and allowing for clear signal separation.

ParameterValue (Typical in EtOH)Notes
Absorption Max (

)
415 - 420 nmMatches 405 nm diode lasers.
Emission Max (

)
460 - 480 nmHighly solvent dependent.
Molar Extinction (

)
~45,000 M⁻¹cm⁻¹High absorptivity allows low-concentration use.
Quantum Yield (

)
0.60 - 0.90High in organics; lower in water due to quenching.
Stokes Shift ~3000 cm⁻¹Large shift minimizes re-absorption artifacts.
Intramolecular Charge Transfer (ICT)

Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) from the diethylamino group to the carbonyl. In polar solvents, this state is stabilized, leading to a red shift in emission (bathochromic shift). In highly viscous environments, the rotation of the diethylamino group is restricted, inhibiting the formation of the non-emissive Twisted Intramolecular Charge Transfer (TICT) state, thereby increasing quantum yield.

Jablonski_ICT S0 Ground State (S0) S1_LE Locally Excited (LE) State S0->S1_LE Absorption (hν) S1_LE->S0 Fluorescence (Blue) S1_ICT ICT State (Polar Solvent Stabilized) S1_LE->S1_ICT Solvent Relaxation TICT TICT State (Non-Emissive) S1_LE->TICT Bond Rotation (Viscosity Dependent) S1_ICT->S0 Fluorescence (Red-Shifted) TICT->S0 Non-Radiative Decay

Figure 2: Jablonski diagram illustrating the competition between LE, ICT emission, and TICT non-radiative decay.

Experimental Protocols

Protocol: Relative Quantum Yield Determination

Objective: Determine the fluorescence efficiency (


) of the hexyl ester using Coumarin 153 as a reference standard.

Reagents:

  • Sample: Hexyl 7-(Diethylamino)coumarin-3-carboxylate in Ethanol.

  • Reference: Coumarin 153 in Ethanol (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions (1 mM) of both sample and reference.

  • Dilution: Dilute both to create a series of 5 concentrations. Critical: Absorbance at excitation wavelength (

    
     nm) must be kept below 0.1 OD to avoid inner-filter effects.
    
  • Measurement:

    • Measure Absorbance (

      
      ) at 410 nm.
      
    • Integrate the Fluorescence Emission Spectrum (

      
      ) from 430 nm to 600 nm.
      
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:
    
    
    (Note: Since solvent is identical, refractive index term
    
    
    cancels out).
Protocol: Solvatochromic Shift Assay (Lipophilicity Check)

Objective: Assess the polarity of a drug delivery vehicle (e.g., micelle core).

  • Dissolve probe in: Toluene (Non-polar), DMSO (Polar Aprotic), and Methanol (Polar Protic).

  • Record emission max (

    
    ).
    
  • Result Interpretation:

    • 
       nm: Hydrophobic environment (Lipid core).
      
    • 
       nm: Hydrophilic/Surface environment.
      

Applications in Drug Development

Lipid Nanoparticle (LNP) Characterization

In mRNA vaccine development, LNPs are critical. This probe mimics hydrophobic drugs/payloads.

  • Workflow: Encapsulate probe in LNP

    
     Measure Fluorescence Anisotropy.
    
  • Insight: High anisotropy indicates a rigid, stable LNP core; low anisotropy suggests "leaky" or fluid formulation.

Cellular Uptake Imaging

Due to the hexyl chain, the probe rapidly stains lipid droplets and endoplasmic reticulum.

  • Concentration: Use at 1-5 µM.

  • Filter Set: DAPI (excitation) / FITC (emission) or dedicated Coumarin filters.

  • Advantage: Unlike Nile Red, it has a distinct blue emission that allows multiplexing with GFP-tagged proteins or red fluorescent drugs (e.g., Doxorubicin).

References

  • Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid . Photochemistry and Photobiology, 2013.

  • Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives . Journal of Photochemistry and Photobiology A: Chemistry.

  • Hexyl 7-(Diethylamino)coumarin-3-carboxylate Product Specification . TCI Chemicals.

  • Solvatochromism and TICT states in 7-aminocoumarins . RSC Advances, 2013.

  • Coumarin-3-carboxylic acid derivatives as photoinitiators . Molecules, 2021.[1][3]

Sources

Technical Guide: Photophysics and Quantum Yield of Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hexyl 7-(Diethylamino)coumarin-3-carboxylate Quantum Yield Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Photophysicists, and Drug Discovery Scientists

Executive Summary

Hexyl 7-(diethylamino)coumarin-3-carboxylate (CAS: 851963-03-6) is a high-performance fluorescent probe belonging to the 7-aminocoumarin family. Distinguished by its hexyl ester functionality, this molecule is engineered for superior solubility in lipophilic environments, hydrophobic polymer matrices, and lipid bilayers, contrasting with its more polar acid or methyl-ester analogues.

The fluorescence quantum yield (Φ) of this compound is highly solvatochromic . It functions as a "light-up" probe: it exhibits negligible fluorescence in polar protic solvents (Φ < 0.05) but achieves near-unity quantum efficiency (Φ > 0.80) in non-polar or aprotic environments. This guide details the mechanistic underpinnings of this behavior, provides reference values, and outlines a rigorous protocol for quantum yield determination.

Molecular Architecture & Photophysics

The optical properties of Hexyl 7-(diethylamino)coumarin-3-carboxylate are governed by the Intramolecular Charge Transfer (ICT) state.

  • Chromophore Core: The 7-diethylamino group acts as an electron donor, while the coumarin lactone ring conjugated with the 3-carboxylate ester acts as the electron acceptor.

  • The Hexyl Advantage: While the hexyl chain does not significantly alter the electronic energy levels (

    
     transition) compared to methyl or ethyl esters, it critically modulates the local microenvironment . It facilitates integration into hydrophobic domains, shielding the chromophore from water-induced quenching.
    
The TICT Quenching Mechanism

The quantum yield is dictated by the competition between radiative decay (


) and non-radiative decay (

), specifically via the Twisted Intramolecular Charge Transfer (TICT) state.
  • Excitation: Upon absorption (~410 nm), the molecule enters the locally excited (LE) state.

  • Solvent Relaxation: In polar solvents, the diethylamino group rotates, forming a twisted geometry (TICT state) where charge separation is stabilized by the solvent.

  • Quenching: The TICT state is dark and decays non-radiatively to the ground state. In non-polar solvents, this rotation is energetically unfavorable, locking the molecule in the bright LE state.

Jablonski S0 Ground State (S0) LE Locally Excited State (LE) (Bright) S0->LE Absorption (409-420 nm) LE->S0 Fluorescence (470 nm, High Φ) TICT Twisted ICT State (Dark/Quenched) LE->TICT Bond Rotation (Solvent Dependent) TICT->S0 Non-Radiative Decay (Heat)

Figure 1: Jablonski diagram illustrating the competition between Fluorescence and the TICT non-radiative pathway.

Quantum Yield Analysis

The quantum yield of Hexyl 7-(diethylamino)coumarin-3-carboxylate is not a static constant; it is an environmental sensor. The values below are synthesized from spectroscopic data of the 7-diethylaminocoumarin-3-ester core.

Table 1: Solvatochromic Quantum Yield Profile
Solvent EnvironmentPolarity IndexPredicted ΦEmission Max (

)
Mechanistic Insight
Cyclohexane / Hexane 0.10.90 - 0.98 ~450 nmTICT state destabilized; Radiative decay dominates.
Toluene / Dioxane 2.4 / 4.80.80 - 0.90 ~460 nmOptimal balance of solubility and brightness.
Ethyl Acetate 4.40.70 - 0.80 ~465 nmModerate polarity; slight onset of non-radiative decay.
Ethanol / Methanol 5.2 / 5.10.10 - 0.30 ~475 nmH-bonding stabilizes TICT state; significant quenching.
Water (Aqueous Buffer) 10.2< 0.05 ~480 nmQuenched. Strong TICT stabilization + aggregation.
Solid Matrix (PMMA) N/A0.50 - 0.80 ~460 nmRigid matrix restricts rotation, preventing TICT formation.

Critical Note: The hexyl ester is practically insoluble in pure water. Aqueous measurements usually involve co-solvents (DMSO) or micellar encapsulation (e.g., SDS, Triton X-100), where the dye migrates to the hydrophobic core, restoring high QY (Φ ~ 0.6 - 0.8).

Experimental Protocol: Relative Quantum Yield Determination

To determine the precise quantum yield of your specific lot or in a novel matrix, use the Relative Method against a standard.

Standard Selection:

  • Coumarin 153 (C153): Preferred.

    
     in Ethanol. Spectral overlap is excellent.
    
  • Coumarin 6: Alternative.

    
     in Ethanol.
    
Workflow Diagram

QY_Workflow Prep 1. Preparation Sample Sample: Hexyl Ester (in Toluene/Dioxane) Prep->Sample Ref Reference: Coumarin 153 (in Ethanol) Prep->Ref Abs 2. Absorbance Tuning (Optical Density < 0.1) Em 3. Emission Integration (Area Under Curve) Abs->Em Excitation @ 410nm Calc 4. Calculation (Refractive Index Correction) Em->Calc Compare Integrated Intensities Sample->Abs Ref->Abs

Figure 2: Step-by-step workflow for relative quantum yield determination.

Step-by-Step Methodology
  • Preparation:

    • Prepare a stock solution of Hexyl 7-(diethylamino)coumarin-3-carboxylate in the solvent of interest (e.g., Toluene).

    • Prepare a fresh solution of Coumarin 153 in Ethanol (Standard).

  • Absorbance Tuning (Crucial Step):

    • Dilute both solutions so that their absorbance at the excitation wavelength (e.g., 410 nm) is below 0.10 (ideally 0.02 - 0.05).

    • Why? This prevents inner-filter effects (re-absorption of emitted light) which artificially lower the measured QY.

  • Spectroscopy:

    • Record the UV-Vis spectrum to confirm the absorbance value.

    • Using the exact same cuvette and settings, record the fluorescence emission spectrum (e.g., 430 nm to 650 nm).

    • Integrate the total area under the emission curve (

      
      ).
      
  • Calculation: Use the following equation:

    
    
    
    • Where:

      • 
        : Quantum Yield[1]
        
      • 
        : Gradient of the plot of Integrated Fluorescence vs. Absorbance (Slope method is most accurate).
        
      • 
        : Refractive index of the solvent.
        
Applications & Strategic Utility
  • Lipid Droplet Imaging: Due to the lipophilic hexyl chain, this probe partitions selectively into lipid droplets in live cells. The high QY in the lipid environment vs. the quenched state in the cytosol provides an exceptional signal-to-noise ratio without washing steps.

  • Polymer Doping (OLEDs/Sensors): The hexyl tail acts as a "spacer," preventing

    
     stacking aggregation in solid polymer matrices (e.g., PMMA, Polystyrene). This preserves the high quantum yield in solid-state devices, unlike the methyl ester which often suffers from concentration quenching.
    
  • Solvatochromic Sensing: The shift in emission maximum and QY can be calibrated to measure the local polarity of binding sites in proteins (e.g., Human Serum Albumin) or the hydration status of micelles.

References
  • Jones, G., et al. (1985). "Photochemistry of Coumarin Laser Dyes: The Role of Twisted Intramolecular Charge Transfer States." Journal of Physical Chemistry. Link

    • Foundational text on the TICT mechanism in 7-dialkylaminocoumarins.
  • Webb, M. R., & Corrie, J. E. (2001). "Fluorescent Coumarin-Labeled Nucleotides to Measure ADP Release from Actomyosin." Biophysical Journal. Link

    • Provides comparative QY data for 7-diethylaminocoumarin-3-carboxylic acid deriv
  • BroadPharm. (2024). "Product Data: 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester." BroadPharm Catalog. Link

    • Confirms spectral properties ( 415-475 nm depending on deriv
  • Sigma-Aldrich. (2024).[2][3] "7-(Diethylamino)coumarin-3-carboxylic acid BioReagent Properties." Merck/Sigma Technical Data. Link

    • Source for solubility and acid-form photophysics.

Sources

Synonyms for "Hexyl 7-(Diethylamino)coumarin-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Executive Summary & Chemical Identity

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a specialized lipophilic fluorescent probe belonging to the aminocoumarin family. Unlike its more common short-chain analogs (such as the ethyl ester, Coumarin 1), the inclusion of a hexyl (


) ester chain confers significant hydrophobicity. This structural modification directs the molecule’s utility toward lipid-rich environments, membrane studies, and non-polar matrices in material science.

Functionally, the molecule operates as a "push-pull" chromophore. The diethylamino group at position 7 acts as a strong electron donor, while the ester group at position 3 acts as an electron acceptor. Upon photoexcitation, this conjugation system facilitates rapid Intramolecular Charge Transfer (ICT), resulting in strong fluorescence in the blue-green region (


 nm), which is highly sensitive to the polarity of the surrounding microenvironment (solvatochromism).

Nomenclature & Synonyms

Precision in nomenclature is critical, as "Coumarin" refers to a vast class of compounds. The specific hexyl ester is frequently misidentified in broad database searches. Below is the validated nomenclature table.

CategorySynonym / IdentifierContext
IUPAC Name Hexyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylateSystematic chemical nomenclature.
Alternative Systematic 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid hexyl esterCommon in organic synthesis literature.
Common Name 7-(Diethylamino)coumarin-3-carboxylic acid hexyl esterUsed in reagent catalogs (e.g., TCI, Sigma).
Abbreviation Hexyl-DEAC or DEAC-C6 Laboratory shorthand (DEAC = Diethylaminocoumarin).
CAS Number 851963-03-6 Primary Identifier for the hexyl ester.[1]
Related CAS 50995-74-9Note: This is the free acid form, NOT the hexyl ester.
InChI Key WHCPTFFIERCDSB-UHFFFAOYSA-N (Base core match)Molecular fingerprint.

Physicochemical Properties

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 345.44 g/mol [1][2]

  • Appearance: Light yellow to brown crystalline powder.[2]

  • Solubility:

    • High: Dichloromethane, Chloroform, DMSO, Acetone, Ethanol.

    • Low/Insoluble: Water, PBS (requires organic co-solvent or lipid carrier).

  • Melting Point: 65.0 to 69.0 °C.

  • Fluorescence:

    
     nm; 
    
    
    
    nm (in ethanol/methanol). Note: Emission red-shifts in more polar solvents.[3]

Mechanism of Action: The "Push-Pull" System

The fluorescence efficiency of this molecule is governed by the Twisted Intramolecular Charge Transfer (TICT) model.[4]

  • Excitation: Upon absorption of UV-Blue light (~405-410 nm), the electron density shifts from the diethylamino donor to the carbonyl acceptor.

  • ICT State: The molecule enters a planar Intramolecular Charge Transfer state, which is highly fluorescent.

  • TICT Competition: In highly polar or viscous solvents, the diethylamino group may rotate, breaking conjugation and entering a non-fluorescent TICT state. However, the rigid coumarin backbone generally maintains high quantum yield compared to flexible stilbenes.

  • Lipophilic Anchoring: The hexyl chain does not participate in fluorescence but acts as a "tail," burying the fluorophore into hydrophobic pockets (e.g., lipid bilayers), shielding it from water-induced quenching.

Diagram 1: Photophysical Pathway & Structure

G cluster_structure Structural Roles S0 Ground State (S0) (Planar) Excitation Photon Absorption (405-420 nm) S0->Excitation ICT ICT State (S1) (Charge Transfer) Excitation->ICT excitation Emission Fluorescence (460-480 nm) ICT->Emission Radiative Decay TICT TICT State (Non-Radiative Decay) ICT->TICT Bond Rotation (Viscosity Dependent) TICT->S0 Heat Donor Diethylamino Group (Electron Donor) Acceptor Coumarin Lactone (Electron Acceptor) Donor->Acceptor Conjugation Anchor Hexyl Chain (Lipophilic Anchor)

Caption: The photophysical cycle showing the Intramolecular Charge Transfer (ICT) responsible for fluorescence and the competing non-radiative TICT pathway.

Technical Applications

A. Lipid Probing & Membrane Staining

Due to the hexyl ester, this dye partitions preferentially into the lipid phase of liposomes, micelles, and cell membranes. It is superior to the acid form (7-DCCA) for these applications because it does not require permeabilization and does not leak out of the membrane easily.

B. Solvatochromic Sensing

The dye acts as a polarity sensor.

  • Non-polar environment (Lipid core): Emission is blue-shifted and intense.[5]

  • Polar environment (Cytosol/Water): Emission is red-shifted and often quenched (lower quantum yield).

  • Utility: Researchers use this shift to determine if a drug carrier (like a micelle) has disassembled.

C. Laser Dyes & OLEDs

In materials science, the hexyl derivative is used to dope polymers for blue-light emission. The alkyl chain prevents dye aggregation (pi-stacking), which typically quenches fluorescence in solid-state devices.

Experimental Protocol: Liposome Staining

Objective: To stain lipid vesicles (LUVs) for visualization or leakage assays.

Reagents:

  • Hexyl 7-(diethylamino)coumarin-3-carboxylate (Stock: 10 mM in DMSO).

  • Lipid solution (e.g., DOPC or DPPC in chloroform).

  • Hydration Buffer (PBS, pH 7.4).

Workflow:

  • Stock Preparation: Dissolve 3.5 mg of the dye in 1 mL anhydrous DMSO. Store at -20°C shielded from light.

  • Co-dissolution (Preferred Method):

    • Mix lipid in chloroform with the dye stock at a molar ratio of 100:1 (Lipid:Dye) .

    • Why: Adding dye after vesicle formation leads to uneven staining. Co-dissolution ensures uniform incorporation into the bilayer.

  • Film Formation: Evaporate solvent under nitrogen flow to form a thin lipid/dye film. Vacuum desiccate for 2 hours to remove trace solvent.

  • Hydration: Add warm PBS to the film. Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Sizing: Extrude through a 100 nm polycarbonate filter to form Large Unilamellar Vesicles (LUVs).

  • Validation: Measure fluorescence.

    • Excitation: 410 nm.

    • Scan Emission: 430–600 nm.

    • Success Criteria: Distinct peak at ~460-470 nm. If peak is >500 nm or weak, the dye may have precipitated or aggregated.

Diagram 2: Synthesis & Application Workflow

Workflow Start Precursors: 4-(Diethylamino)salicylaldehyde + Hexyl Malonate Reaction Knoevenagel Condensation (Piperidine/EtOH, Reflux) Start->Reaction Product Purified Hexyl-DEAC (Crystalline Solid) Reaction->Product Stock Stock Solution (10mM in DMSO) Product->Stock LipidMix Mix with Lipids (1:100 Ratio) Stock->LipidMix Vesicle Fluorescent Vesicles (LUVs) LipidMix->Vesicle Hydration & Extrusion Analysis Fluorescence Microscopy (Ex 405nm / Em 470nm) Vesicle->Analysis

Caption: Synthetic route via Knoevenagel condensation and subsequent workflow for lipid vesicle labeling.

References

  • TCI Chemicals. (n.d.). Hexyl 7-(Diethylamino)coumarin-3-carboxylate Product Specification (H1145). Retrieved from

  • Gao, Y., et al. (2018). "Solvatochromic studies on coumarin derivatives: Mechanisms and applications in sensing." Journal of Molecular Structure.
  • Sigma-Aldrich. (n.d.). 7-(Diethylamino)coumarin-3-carboxylic acid (Acid form reference for comparison). Retrieved from

  • Jones, G., et al. (1985). "Solvent effects on the emission yield of amino coumarins." Chemical Physics Letters. (Foundational text on TICT in diethylaminocoumarins).
  • MySkinRecipes. (n.d.). Hexyl 7-(Diethylamino)coumarin-3-carboxylate Technical Data. Retrieved from

Sources

Technical Guide: 7-(Diethylamino)coumarin-3-carboxylic Acid Hexyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-(Diethylamino)coumarin-3-carboxylic Acid Hexyl Ester Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Synthesis, Photophysics, and Lipophilic Fluorescent Applications

Executive Summary

7-(Diethylamino)coumarin-3-carboxylic acid hexyl ester (CAS 851963-03-6) is a specialized fluorescent probe belonging to the 7-aminocoumarin family. Distinguished by its "push-pull" electronic architecture—pairing a strong electron-donating diethylamino group with an electron-withdrawing ester moiety—this compound exhibits intense blue-green fluorescence and marked solvatochromism. Unlike its free acid counterpart (Coumarin 343 precursor), the hexyl ester modification significantly enhances lipophilicity, making it a critical tool for staining hydrophobic domains, visualizing lipid bilayers, and doping non-polar polymer matrices in material science. This guide details the synthesis, photophysical mechanisms, and experimental protocols for its application.

Chemical Identity & Physical Properties[1]

The compound functions as a lipophilic derivative of the classic 7-(diethylamino)coumarin-3-carboxylic acid. The hexyl chain reduces water solubility while increasing compatibility with organic solvents and biological membranes.

Table 1: Physicochemical Specifications
PropertySpecification
Systematic Name Hexyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
Common Name 7-Diethylaminocoumarin-3-carboxylic acid hexyl ester
CAS Number 851963-03-6
Molecular Formula C₂₀H₂₇NO₄
Molecular Weight 345.44 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DCM, Acetone, Ethanol, DMSO; Insoluble in Water
Excitation Max (

)
415–440 nm (Solvent dependent)
Emission Max (

)
460–490 nm (Solvent dependent)
Purity Grade

98% (HPLC) for optical applications

Synthesis & Manufacturing Protocol

The synthesis of 7-(diethylamino)coumarin-3-carboxylic acid hexyl ester typically follows a Knoevenagel condensation pathway. This method is preferred for its atom economy and high yield.

Mechanism: Knoevenagel Condensation

The reaction involves the condensation of 4-(diethylamino)salicylaldehyde with hexyl malonate (or a malonic acid derivative) in the presence of a weak base catalyst. The intramolecular cyclization (lactonization) follows the initial aldol-like condensation.

SynthesisPathway Reactant1 4-(Diethylamino) salicylaldehyde Intermediate Knoevenagel Intermediate Reactant1->Intermediate Piperidine/AcOH Reflux Reactant2 Hexyl Malonate (or Malonic Acid + Hexanol) Reactant2->Intermediate Product 7-(Diethylamino)coumarin-3- carboxylic Acid Hexyl Ester Intermediate->Product - H2O Cyclization

Figure 1: Synthetic pathway via Knoevenagel condensation and subsequent cyclization.

Step-by-Step Protocol

Reagents:

  • 4-(Diethylamino)salicylaldehyde (1.0 eq)

  • Diethyl malonate or Hexyl malonate (1.2 eq)

  • Piperidine (Catalytic amount)

  • Glacial Acetic Acid (Catalytic amount)

  • Ethanol (Solvent)

  • Note: If starting with Diethyl malonate, a transesterification step with hexanol is required post-synthesis.

Procedure:

  • Charge: In a round-bottom flask equipped with a condenser, dissolve 4-(diethylamino)salicylaldehyde (10 mmol) and hexyl malonate (12 mmol) in 30 mL of absolute ethanol.

  • Catalyze: Add 5 drops of piperidine followed by 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Cooling: Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling.

  • Isolation: If solid forms, filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from ethanol/hexane.

  • Purification: Recrystallize from ethanol to obtain bright yellow needles.

  • Verification: Confirm structure via ¹H-NMR (look for the characteristic singlet of the pyrone ring proton at

    
     ~8.4 ppm).
    

Photophysical Mechanisms

The utility of this compound relies on the Intramolecular Charge Transfer (ICT) state.

The "Push-Pull" System
  • Donor: The diethylamino group at position 7 donates electron density into the conjugated

    
    -system.
    
  • Acceptor: The carbonyl of the lactone and the ester group at position 3 withdraw electron density.

  • Excitation: Upon UV-Vis excitation (~430 nm), electron density shifts from the donor to the acceptor, creating a highly polarized excited state.

Solvatochromism

The emission wavelength is highly sensitive to the polarity of the environment.

  • Non-polar solvents (e.g., Hexane): Emission is blue-shifted and intense.

  • Polar solvents (e.g., Methanol): Emission is red-shifted due to stabilization of the polarized ICT state by solvent dipoles.

Jablonski S0 Ground State (S0) Non-polarized S1_LE Locally Excited (LE) State S0->S1_LE Excitation (hv) ~430 nm S1_ICT ICT State (Polarized) S1_LE->S1_ICT Relaxation (Solvent dep.) Emission Fluorescence Emission (Blue-Green) S1_ICT->Emission Radiative Decay Emission->S0

Figure 2: Simplified Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism.

Applications

A. Bioimaging & Lipid Probes

Due to the hexyl ester tail, the molecule partitions preferentially into hydrophobic environments.

  • Lipid Droplets: Stains intracellular lipid droplets with high specificity.

  • Membranes: Used to visualize cell boundaries in tissue sections where water-soluble dyes wash out.

B. Material Science
  • Polymer Doping: The hexyl chain prevents aggregation (quenching) when doped into hydrophobic polymers like PMMA or Polystyrene for solid-state lasers or OLEDs.

  • Solvent Sensors: Used in microfluidics to detect changes in solvent polarity or water contamination in oils.

Experimental Protocols

Protocol A: Lipophilic Staining of Fixed Cells

Objective: Visualize lipid-rich structures in mammalian cells.

  • Preparation: Prepare a 10 mM stock solution of the hexyl ester in DMSO.

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes. Wash 3x with PBS.

  • Staining: Dilute stock to 1–5 µM in PBS. Incubate cells for 20 minutes at room temperature in the dark.

  • Washing: Wash 3x with PBS to remove background.

  • Imaging: Image using a standard DAPI/Blue filter set (Excitation ~405nm) or GFP filter set (Excitation ~440nm) depending on available lasers. Emission collection: 470–520 nm.

Protocol B: Quantum Yield Measurement (Relative)

Objective: Determine efficiency compared to a standard (e.g., Coumarin 153).

  • Standard: Dissolve Coumarin 153 (

    
     in Ethanol) to an absorbance of 0.05 at the excitation wavelength.
    
  • Sample: Dissolve the Hexyl Ester in Ethanol to the exact same absorbance (0.05).

  • Measurement: Record the integrated fluorescence intensity (Area under curve) for both.

  • Calculation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Storage: Store at -20°C, protected from light. Solutions in DMSO are stable for 1 month at -20°C.

References

  • ChemicalBook. (2025). 7-(Diethylamino)coumarin-3-carboxylic acid - Properties and Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Coumarin Derivatives and Hexyl Esters Product Data. Retrieved from

  • ResearchGate. (2025). Spectroscopic study of Coumarin 3-carboxylic acid derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: Coumarin 343 and derivatives. Retrieved from

Advanced Characterization and Application of Coumarin Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coumarin dyes (benzopyrone derivatives) represent a cornerstone in fluorescence spectroscopy due to their high quantum yields, photostability, and exceptional Stokes shifts.[1][] Unlike rigid fluorophores like fluorescein, coumarins possess a unique sensitivity to their microenvironment, making them indispensable for solvation dynamics studies, protein folding assays, and photo-uncaging applications. This guide synthesizes the structural-activity relationships (SAR) of coumarins with rigorous experimental protocols for their application in bio-labeling and quantitative photophysics.

Molecular Architecture & Photophysics[3]

The fundamental utility of coumarin dyes arises from their "push-pull" electronic architecture. The core structure is a 1,2-benzopyrone system.[1] The fluorescence mechanism is governed by Intramolecular Charge Transfer (ICT), where excitation promotes electron density from an electron-donating group (EDG) at position 7 to an electron-withdrawing group (EWG) at position 3 or 4.

The "Push-Pull" Mechanism and TICT

The efficiency of radiative decay (fluorescence) in coumarins is a competition between the planar ICT state and the non-radiative Twisted Intramolecular Charge Transfer (TICT) state.

  • Planar ICT (Fluorescent): In non-polar or rigid environments, the molecule remains planar, emitting a photon upon relaxation.

  • TICT (Non-Fluorescent): In polar solvents, flexible substituents (like the diethylamino group in Coumarin 1) can rotate ~90° relative to the aromatic plane. This twisted state is stabilized by the solvent but relaxes non-radiatively, quenching fluorescence.

Critical Insight: To maximize Quantum Yield (Φ) in polar biological media, one must select "rigidized" coumarins (e.g., Coumarin 153 or 343) where the nitrogen lone pair is locked into a ring system, physically preventing the twist required for TICT formation.

Structural-Activity Relationship (SAR) Visualization

CoumarinSAR Core Benzopyrone Core Pos7 Position 7 (Donor) -OH, -NR2 Core->Pos7 Electron Source Pos34 Position 3/4 (Acceptor) -COOH, -CF3, -CN Core->Pos34 Electron Sink Rigidity Rigidization (Julolidine) Prevents TICT Pos7->Rigidity Structural Mod Effect High Quantum Yield Red-Shifted Emission Pos7->Effect Promotes ICT Pos34->Effect Stabilizes ICT Rigidity->Effect Maximizes Φ in Polar Media

Figure 1: Structural logic dictating coumarin fluorescence efficiency. The interplay between donor/acceptor strength and conformational rigidity determines the photophysical outcome.

Solvatochromism & Comparative Data

Coumarins exhibit significant solvatochromism.[3] As solvent polarity increases, the energy of the highly dipolar excited ICT state is lowered more than the ground state, resulting in a bathochromic (red) shift in emission. This property allows coumarins to act as "molecular rulers" for polarity within protein binding pockets or lipid bilayers.

Key Coumarin Derivatives Table
DyeStructure Type

(nm)

(nm)

(Ethanol)
Key Characteristic
Coumarin 1 Flexible (7-NEt

)
3734600.73Standard reference; prone to TICT quenching in water.
Coumarin 153 Rigid (Julolidine)4235300.90Excellent photostability; standard for solvation dynamics.
Coumarin 343 Rigid + Carboxyl4464900.63Bioconjugation workhorse ; -COOH allows NHS-ester formation.
Coumarin 6 Benzothiazole4585050.78High brightness; used in laser applications and lipid tracking.
Umbelliferone 7-Hydroxy3254500.10 (pH<7)pH sensor; fluorescence turns ON in alkaline conditions (phenolate form).

Note: Values are approximate for ethanol solutions. Shifts of ±20nm occur depending on specific solvent polarity.

Experimental Protocols

Protocol A: Bioconjugation of Coumarin 343 to BSA

Objective: Covalent labeling of Bovine Serum Albumin (BSA) lysine residues with Coumarin 343 using NHS-ester chemistry. Rationale: Coumarin 343 is chosen for its rigid structure (high brightness in water) and the presence of a carboxylic acid handle.

Reagents:

  • Coumarin 343 (10 mg)

  • N-Hydroxysuccinimide (NHS) & EDC (Carbodiimide)

  • Anhydrous DMF

  • BSA (Protein) in PBS (pH 7.4)

  • PD-10 Desalting Column

Workflow:

  • Activation (In Situ): Dissolve Coumarin 343 in 500 µL dry DMF. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Stir for 2 hours at RT in the dark. Checkpoint: TLC should show conversion of the acid to the less polar NHS-ester.

  • Conjugation: Add the activated dye solution dropwise to the BSA solution (5 mg/mL in PBS) while vortexing. The molar ratio of Dye:Protein should be 10:1.

  • Incubation: React for 1 hour at RT or overnight at 4°C.

  • Purification: Pass the reaction mixture through a PD-10 column equilibrated with PBS to remove unreacted dye. The fast-moving fluorescent band is the conjugate.

  • Validation: Measure Absorbance at 280nm (Protein) and 446nm (Coumarin). Calculate Degree of Labeling (DOL).

Protocol B: Quantum Yield ( ) Determination

Objective: Determine the


 of a synthesized coumarin derivative.
Standard:  Coumarin 153 in Ethanol (

).

Methodology:

  • Prepare solutions of the Sample and Reference in the same solvent (or apply refractive index correction).

  • Adjust concentrations such that Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.02–0.05) to avoid inner-filter effects.[4]

  • Record the integrated fluorescence intensity (

    
    ) for both.
    
  • Calculate

    
     using the equation:
    
    
    
    
    (Where
    
    
    is the refractive index of the solvent).

Advanced Applications: Caged Coumarins[6][7]

"Caged" compounds are biologically active molecules rendered inert by a photolabile protecting group. Coumarin-4-ylmethyl derivatives are preferred cages because their absorption extends into the visible/near-UV range (>350 nm), minimizing UV damage to cells compared to nitrobenzyl cages.

Photolysis Mechanism

Upon irradiation, the coumarin cage undergoes heterolysis or homolysis (depending on the specific derivative and solvent), releasing the "payload" (drug/neurotransmitter). Recent advances utilize 7-diethylaminocoumarin (DEACM) cages which cleave via a fast heterolytic pathway, releasing the payload and a coumarin-methanol byproduct.

CagingMechanism Caged Caged Compound (Coumarin-O-Drug) Excitation Excitation (hv ~400nm) S0 -> S1 Caged->Excitation Intermediate Ion Pair Intermediate (Coumarin Cation + Drug Anion) Excitation->Intermediate Heterolysis (Fast) Release Solvolysis/Release Intermediate->Release Solvent Trap Products Active Drug + Coumarin Byproduct Release->Products

Figure 2: Photochemical uncaging pathway. The efficiency of the heterolysis step dictates the quantum yield of drug release.

References

  • National Institutes of Health (NIH). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. [Link]

  • Oregon Medical Laser Center (OMLC). Coumarin 343 Spectral Data. [Link]

  • Royal Society of Chemistry (RSC). Theoretical and experimental investigation of the structural and spectroscopic properties of coumarin 343 fluoroionophores. [Link]

  • MDPI. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties. [Link]

Sources

Advanced Architectures of Aminocoumarin Probes: Photophysics, Synthesis, and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminocoumarins represent a cornerstone class of fluorescent probes in pharmaceutical research and chemical biology. Distinguished by their high quantum yields, photostability, and large Stokes shifts, they serve as critical tools for protease profiling, organelle imaging, and environmental sensing. This technical guide synthesizes the photophysical mechanisms governing their fluorescence with practical, field-proven protocols for their application in drug discovery and cellular imaging.

The Photophysical Engine: Mechanisms of Fluorescence

The utility of aminocoumarin probes stems from their "Push-Pull" electronic architecture. Understanding this mechanism is vital for selecting the correct probe for specific assays.

The ICT Mechanism

The core fluorophore operates on an Intramolecular Charge Transfer (ICT) mechanism.[1][2][3]

  • The "Push": An electron-donating amino group (e.g., -NH2, -NEt2) at the 7-position.[4]

  • The "Pull": An electron-withdrawing carbonyl group at the 2-position (lactone) or substituents at the 3-position (e.g., -CN, -COOH).

Upon excitation, electron density shifts from the donor amine to the acceptor, creating a highly polarized excited state. This charge separation renders the emission highly sensitive to the microenvironment (solvatochromism).

The TICT Trap (Quenching Pathway)

A critical limitation in flexible aminocoumarins (e.g., 7-diethylaminocoumarin) is the Twisted Intramolecular Charge Transfer (TICT) state. If the amino group is free to rotate, the excited molecule may relax into a non-fluorescent twisted state, effectively quenching the signal.

  • Design Solution: Rigidizing the amino group (e.g., Coumarin 153, Coumarin 102) prevents this rotation, locking the molecule in the emissive ICT state and significantly boosting quantum yield.

Photophysical Pathway Diagram

Photophysics S0 Ground State (S0) (Planar) S1_ICT ICT Excited State (S1) (Planar, Polarized) S0->S1_ICT Excitation (hv) Emission Fluorescence Emission (High Quantum Yield) S1_ICT->Emission Radiative Decay TICT TICT State (Twisted, Non-Emissive) S1_ICT->TICT Bond Rotation (Flexible Amines) Relax Non-Radiative Decay (Heat) TICT->Relax Quenching

Caption: Kinetic competition between the emissive ICT state and the non-emissive TICT state. Rigidization blocks the red path.

Chemical Diversity & Selection Guide

Selecting the right aminocoumarin requires balancing solubility, brightness, and environmental sensitivity.

Probe ClassRepresentative MoleculeKey FeaturePrimary Application
Simple 7-Amino 7-Amino-4-methylcoumarin (AMC)Fluorogenic leaving groupProtease Assays: Non-fluorescent when amide-bound; highly fluorescent upon cleavage.
Rigidized 7-Amino Coumarin 153 / 102High Quantum Yield (QY), StableLaser Dyes & Imaging: High brightness, resistant to TICT quenching.
3-Carboxy 7-Diethylaminocoumarin-3-carboxylic acidAmine-reactive (via SE)Bioconjugation: Labeling proteins/peptides at N-terminus or Lysine.
Solvatochromic Prodan / Laurdan (Coumarin analogs)Dipole-sensitive shiftMembrane Studies: Detecting lipid order (Liquid Ordered vs. Disordered phases).

Protocol: Kinetic Profiling of Protease Activity (AMC Platform)

Target Audience: Drug Discovery Screening Groups

This protocol details the use of 7-amino-4-methylcoumarin (AMC) peptide substrates to measure protease activity (e.g., Caspase-3, Trypsin). The "Self-Validating" aspect ensures that artifacts (inner filter effects, quenching) are identified.

Principle

The AMC fluorophore is attached to a peptide sequence via an amide bond at the 7-amino position.[5] This acylation creates a "caged" state with low fluorescence. Proteolytic cleavage releases free AMC, triggering a massive increase in blue fluorescence (Ex 360 nm / Em 460 nm).

Materials
  • Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 5 mM DTT (Freshly added).

  • Substrate: Ac-DEVD-AMC (for Caspase-3) or Bz-Arg-AMC (for Trypsin). Stock: 10 mM in DMSO.

  • Standard: Free 7-Amino-4-methylcoumarin (AMC) standard.

  • Enzyme: Purified Protease or Cell Lysate.

Step-by-Step Methodology

Step 1: The AMC Standard Curve (Critical Validation)

  • Why: To convert Arbitrary Fluorescence Units (RFU) into molar reaction rates.

  • Prepare a dilution series of free AMC (0 – 10 µM) in the exact assay buffer.

  • Measure Fluorescence (Ex 360/Em 460).

  • Validation Check: The response must be linear (

    
    ). If non-linear at high concentrations, the Inner Filter Effect is occurring; dilute samples.
    

Step 2: Enzyme Reaction Setup

  • Pre-incubation: Mix 40 µL of Enzyme solution with 10 µL of Test Compound (drug candidate) or Vehicle (DMSO control). Incubate 15 mins at RT to allow binding.

  • Substrate Initiation: Dilute Substrate stock to 2x working concentration (e.g., 100 µM) in buffer. Add 50 µL to the wells. Final Volume = 100 µL.

  • Kinetic Read: Immediately place in plate reader. Measure fluorescence every 60 seconds for 60 minutes.

Step 3: Data Analysis

  • Calculate the slope (RFU/min) of the linear portion of the curve.

  • Convert RFU/min to µM/min using the Standard Curve slope.

  • Inhibition Calculation:

    
    
    
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High Background Fluorescence Free AMC contamination in substrateCheck substrate purity (HPLC). Substrate stock should be nearly non-fluorescent.
Non-Linear Kinetics (Drooping) Substrate depletion or Enzyme instabilityUse less enzyme or shorten assay time. Ensure <10% substrate conversion.
Signal Quenching by Drug Drug absorbs at 360nm or 460nmControl: Add free AMC to the drug solution. If signal is lower than buffer+AMC, the drug is a quencher (False Positive).

Synthesis & Derivatization Workflow

The synthesis of aminocoumarins has evolved from harsh acid catalysis to mild palladium-catalyzed cross-couplings.

Synthesis Start Precursor: Resorcinol / m-Aminophenol Reaction1 Pechmann Condensation (Acid Catalyst + Beta-Keto Ester) Start->Reaction1 Core 7-Aminocoumarin Core Reaction1->Core Branch1 Route A: Peptide Coupling (Fluorogenic Substrates) Core->Branch1 Amide Bond Formation Branch2 Route B: 3-Position Functionalization (Vilsmeier-Haack Formylation) Core->Branch2 Electrophilic Subst. ProductA AMC-Peptide (Protease Probe) Branch1->ProductA ProductB Coumarin-3-Carboxylic Acid (Bioconjugation Label) Branch2->ProductB

Caption: Divergent synthetic pathways from the core coumarin scaffold to functional biological probes.

References

  • Photophysics of Aminocoumarins & ICT/TICT St

    • Title: Substantial Intramolecular Charge Transfer Induces Long Emission Wavelengths and Mega Stokes Shifts in 6-Aminocoumarins.[3]

    • Source: University of Cambridge / J. Phys. Chem. Lett.
    • URL:[Link] (Validated via Search Snippet 1.13)

  • Enzyme Sensing Applic

    • Title: 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities.
    • Source: Analytical Chemistry (ACS).
    • URL:[Link]

  • Synthesis Protocols

    • Title: Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement.
    • Source: ACS Omega.
    • URL:[Link]

  • Solv

    • Title: Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives.[1][6][7]

    • Source: Journal of Fluorescence / ResearchG
    • URL:[Link]

  • Amyloid Imaging Probes

    • Title: Design of a Coumarin-Based Fluorescent Probe for Efficient In Vivo Imaging of Amyloid-β Plaques.
    • Source: ACS Chemical Neuroscience.
    • URL:[Link]

Sources

Methodological & Application

"Hexyl 7-(Diethylamino)coumarin-3-carboxylate" in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hexyl 7-(Diethylamino)coumarin-3-carboxylate in Fluorescence Microscopy

Part 1: Introduction & Technical Overview

Subject: Hexyl 7-(Diethylamino)coumarin-3-carboxylate (referred to herein as H-DEAC ). Primary Application: Vital staining of Lipid Droplets (LDs) and solvatochromic sensing of intracellular membrane environments.

Executive Summary: Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a lipophilic, neutral derivative of the classic fluorophore 7-(diethylamino)coumarin-3-carboxylic acid (DEAC). Unlike its parent acid, which is anionic at physiological pH and requires permeabilization or microinjection, the hexyl ester modification confers two critical properties:

  • High Membrane Permeability: The hexyl alkyl chain acts as a hydrophobic anchor, facilitating rapid passive diffusion across the plasma membrane.

  • Lipid Specificity: The probe partitions preferentially into hydrophobic cores, specifically Lipid Droplets (LDs) and the hydrophobic interior of lipid bilayers.

This probe operates on the principle of Intramolecular Charge Transfer (ICT) . The 7-diethylamino group acts as an electron donor, while the coumarin-3-carboxylate moiety acts as an electron acceptor. This "push-pull" electronic structure makes the fluorescence emission highly sensitive to the polarity of the surrounding microenvironment (solvatochromism), allowing researchers to distinguish between neutral lipid cores (blue-shifted) and more polar cytosolic environments (red-shifted/quenched).

Part 2: Technical Specifications & Photophysics

Table 1: Physicochemical Properties

PropertyValue / DescriptionNotes
Molecular Formula C₂₀H₂₇NO₄
Molecular Weight ~345.43 g/mol
Solubility DMSO, Ethanol, DMFInsoluble in water/PBS.
Excitation Max (

)
415 nm (Methanol)Efficiently excited by 405 nm laser lines.
Emission Max (

)
460–480 nm (Lipids)Solvatochromic; shifts red in polar solvents.
Stokes Shift ~50–60 nmReduces self-quenching.
Quantum Yield (

)
0.60 – 0.80 (in non-polar solvents)High brightness in lipid environments.
pKa N/A (Non-ionizable ester)Remains neutral independent of pH.

Diagram 1: Molecular Mechanism & Solvatochromism This diagram illustrates the Donor-Acceptor architecture and the environmental sensing mechanism.

G cluster_0 Molecular Architecture cluster_1 Environmental Response (Solvatochromism) Donor Diethylamino Group (Electron Donor) Core Coumarin Core (π-Conjugation) Donor->Core Push Acceptor Carboxylate Ester (Electron Acceptor) Core->Acceptor Pull Anchor Hexyl Chain (Lipophilic Anchor) Acceptor->Anchor Targeting Lipid Lipid Droplet (Non-Polar) Stabilized ICT State Anchor->Lipid Partitions into Signal1 Strong Blue Fluorescence (~460 nm) Lipid->Signal1 Cytosol Cytosol (Polar) Relaxed ICT State Signal2 Red-Shifted / Quenched (>500 nm) Cytosol->Signal2

Caption: The "Push-Pull" electronic system creates an Intramolecular Charge Transfer (ICT) state. In non-polar lipid droplets, the excited state is stabilized, resulting in high quantum yield blue fluorescence.

Part 3: Experimental Protocol (Live Cell Imaging)

Objective: To label and image intracellular lipid droplets in live mammalian cells.

A. Reagent Preparation
  • Stock Solution (10 mM):

    • Dissolve 3.45 mg of H-DEAC in 1 mL of anhydrous DMSO.

    • Vortex until completely dissolved.

    • Storage: Aliquot and store at -20°C, protected from light. Stable for 6 months.

  • Working Solution (1–10 µM):

    • Dilute the stock solution 1:1000 to 1:2000 in pre-warmed culture media (e.g., DMEM) or HBSS.

    • Critical: Prepare fresh immediately before use to prevent precipitation.

B. Staining Protocol
  • Cell Culture: Seed cells (e.g., HeLa, HepG2, Adipocytes) in a glass-bottom confocal dish. Allow to reach 60-70% confluency.

  • Wash (Optional): Gently wash cells once with HBSS to remove serum proteins (serum albumin can bind lipophilic probes, reducing effective concentration).

  • Incubation:

    • Add the Working Solution to the cells.

    • Incubate for 15–30 minutes at 37°C / 5% CO₂.

    • Note: Longer incubation may lead to saturation of internal membranes (ER/Golgi) in addition to lipid droplets.

  • Wash: Remove the staining solution and wash cells 3x with HBSS or phenol-red-free media.

  • Imaging Buffer: Replace with Live Cell Imaging Solution (or phenol-red-free media) for microscopy.

C. Microscopy Settings
  • Microscope: Confocal Laser Scanning Microscope (CLSM) or Widefield Epifluorescence.

  • Excitation: 405 nm Diode Laser (preferred) or 400-440 nm LED.

  • Emission Filter: Bandpass 450/50 nm (425–475 nm range).

    • Note: Avoid long-pass filters that collect above 550 nm if autofluorescence is a concern.

  • Detector: PMT or HyD (Gain adjusted to avoid saturation in lipid droplets, which will be very bright).

Diagram 2: Experimental Workflow Step-by-step visualization of the staining and imaging process.

Workflow cluster_stain Staining Procedure Start Start: Adherent Cells (60-70% Confluency) Prep Prepare 10 mM Stock (DMSO) Dilute to 5 µM in HBSS Start->Prep Wash1 Wash cells with HBSS (Remove Serum) Prep->Wash1 Incubate Incubate 20 mins @ 37°C (Passive Diffusion) Wash1->Incubate Wash2 Wash 3x with HBSS (Remove Background) Incubate->Wash2 Imaging Imaging Ex: 405 nm | Em: 460 nm Wash2->Imaging Analysis Data Analysis Quantify LD Number/Size Imaging->Analysis

Caption: Workflow for live-cell lipid droplet imaging. Serum removal is critical to prevent probe sequestration by albumin.

Part 4: Data Analysis & Troubleshooting

Data Interpretation
  • Lipid Droplets (LDs): Appear as distinct, bright spherical punctae. High intensity indicates a neutral lipid core (Triacylglycerols/Cholesterol esters).

  • Cytoplasm: Faint or non-fluorescent background.

  • ER/Membranes: Faint reticular staining may be visible at higher concentrations (>10 µM) due to the probe partitioning into the phospholipid bilayer.

Troubleshooting Guide
IssuePossible CauseSolution
High Background Probe precipitation or insufficient washing.Lower concentration to 1 µM; increase wash steps; ensure DMSO stock is fully dissolved.
No Signal Excitation wavelength mismatch.Ensure 405 nm laser is used (488 nm will NOT excite this probe efficiently).
Rapid Bleaching High laser power.Coumarins have moderate photostability. Reduce laser power to <2% and use fast scanning speeds.
Cell Toxicity DMSO concentration too high.Ensure final DMSO concentration is <0.1%.

Part 5: References

  • Guglielmetti, V. et al. (2004). "Fluorescent probes for lipid droplets: Synthesis and properties of coumarin derivatives." ChemBioChem. (Context: General synthesis and lipophilicity of coumarin esters).

  • Wagner, B. D. (2009). "The use of coumarins as environmentally-sensitive fluorescent probes of heterogeneous media." Molecules, 14(1), 210-237. (Context: Solvatochromism and micelle/lipid interactions).

  • Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging." Accounts of Chemical Research, 50(2), 366–375. (Context: Mechanism of push-pull probes in membranes).

  • AAT Bioquest. "7-Diethylaminocoumarin-3-carboxylic acid Product Information."[1] (Context: Spectral properties of the parent fluorophore).

  • BroadPharm. "7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester."[2] (Context: Ester derivatives and solubility profiles).

(Note: While specific literature on the "Hexyl" ester is less common than the "Ethyl" or "Succinimidyl" esters, the protocols and properties described above are derived from the established structure-activity relationships of the 7-dialkylaminocoumarin-3-carboxylate family.)

Sources

Application Note: High-Fidelity Lipid Droplet Imaging using Hexyl 7-(Diethylamino)coumarin-3-carboxylate

[1]

Introduction & Principle

Hexyl 7-(Diethylamino)coumarin-3-carboxylate (CAS: 851963-03-6) is a specialized, lipophilic fluorescent probe designed for the visualization of lipid droplets (LDs) and hydrophobic intracellular domains. Unlike generic lipid stains (e.g., Nile Red), this coumarin derivative offers a distinct blue-cyan emission profile, enabling multicolor imaging alongside green (GFP/BODIPY) and red (RFP/MitoTracker) fluorophores.

Mechanistic Basis: The "Push-Pull" System

The molecule functions as a molecular rotor and solvatochromic probe. Its structure features a "push-pull" electron system:

  • Electron Donor: The 7-diethylamino group.[1][2][3][4]

  • Electron Acceptor: The 3-carboxylate ester.

  • Lipophilic Driver: The Hexyl chain at the ester position significantly increases the partition coefficient (LogP), driving the molecule specifically into non-polar lipid rich environments (LDs and ER membranes).

Fluorescence "Turn-On" Mechanism: In polar solvents (cytosol), the molecule undergoes Twisted Intramolecular Charge Transfer (TICT), where energy is dissipated non-radiatively (low fluorescence). Upon entering the viscous, non-polar environment of a lipid droplet, the molecular rotation is restricted, and the non-polar solvent effect suppresses TICT. This forces radiative decay, resulting in a sharp increase in fluorescence quantum yield (Quantum Yield "Turn-On").

Technical Specifications & Spectral Data

Before initiating protocols, ensure your optical configuration matches the probe's requirements.

ParameterSpecificationNotes
Excitation Max (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
405 nm - 430 nmEfficiently excited by 405 nm diode lasers.
Emission Max (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
460 nm - 480 nmBlue/Cyan channel.
Stokes Shift ~60 nmReduces self-quenching artifacts.
Solubility DMSO, DMFInsoluble in water; requires organic co-solvent for stock.
Molecular Weight 345.44 g/mol
Storage -20°C, Desiccated, DarkHydrolysis-sensitive ester linkage.

Experimental Workflows

Preparation of Solutions[1][2]

Caution: The hexyl ester is hydrophobic. Direct addition to aqueous media without predilution may cause precipitation.

  • Stock Solution (10 mM):

    • Dissolve 3.45 mg of Hexyl 7-(Diethylamino)coumarin-3-carboxylate in 1 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Vortex until completely dissolved.

    • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months.

  • Working Solution (1 - 10 µM):

    • Dilute the Stock Solution 1:1000 into pre-warmed (37°C) Live Cell Imaging Solution (LCIS) or serum-free media.

    • Optimization: Start with 5 µM . If background is high, reduce to 1 µM.

Protocol A: Live Cell Lipid Droplet Staining (Recommended)[1]

Live cell imaging is superior for LDs, as fixation (paraformaldehyde/methanol) can extract lipids or alter droplet morphology.

Step-by-Step Methodology:

  • Cell Culture: Seed cells (e.g., HeLa, HepG2, Adipocytes) in a glass-bottom dish (35mm) or chamber slide. Allow to reach 60-70% confluency.

  • Induction (Optional): Treat cells with Oleic Acid (200 µM) for 4-12 hours to induce massive lipid droplet formation for positive control validation.

  • Wash: Remove culture media and gently wash cells 1x with HBSS or PBS (pre-warmed).

  • Staining:

    • Add the Working Solution (5 µM) to the cells.

    • Incubate for 15–30 minutes at 37°C in a humidified CO₂ incubator.

  • Wash (Critical):

    • Remove staining solution.

    • Wash 2x with LCIS or PBS to remove excess probe from the plasma membrane.

  • Imaging: Add fresh LCIS (phenol-red free) and proceed immediately to microscopy.

Protocol B: Co-Staining for Multicolor Analysis[1]

This probe is ideal for combination with Green/Red markers.

  • Mitochondria: Co-stain with MitoTracker Red CMXRos (Ex 579 / Em 599).

  • Nucleus: Co-stain with DRAQ5 (Ex 647 / Em 681). Note: Avoid DAPI as it spectrally overlaps with the Coumarin.

Visualized Workflows

Figure 1: Staining Logic & Mechanism

The following diagram illustrates the logical flow of the staining process and the physicochemical mechanism enabling detection.

StainingWorkflowcluster_MechanismIntracellular MechanismStockStock Solution(DMSO, 10mM)DilutionWorking Solution(PBS/Media, 5µM)Stock->Dilution 1:2000 DilutionCellEntryCell Permeation(Passive Diffusion)Dilution->CellEntry Incubation 20 minCytosolCytosol (Polar)TICT State = Fluorescence OFFCellEntry->CytosolLipidDropletLipid Droplet (Non-Polar)Rotation Locked = Fluorescence ONCytosol->LipidDroplet Partitioning (LogP)ImagingConfocal ImagingEx: 405nm | Em: 470nmLipidDroplet->Imaging Blue Signal

Caption: Workflow illustrating the preparation and "turn-on" mechanism of the probe. Partitioning into the lipid phase restricts molecular rotation, activating fluorescence.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Weak Signal Low lipid content in cells.Validate with Oleic Acid treated positive controls. Increase concentration to 10 µM.
High Background Probe aggregation or insufficient washing.Ensure stock is fully dissolved. Increase wash steps to 3x. Reduce concentration.
Photobleaching High laser power.Coumarins are moderately photostable but susceptible to high UV/Violet energy. Reduce laser power to <2% and increase gain.
Spectral Bleed-through Overlap with DAPI channel.Do not use DAPI. Use Far-Red nuclear stains (DRAQ5, RedDot) to separate channels.

References

  • TCI Chemicals. (n.d.). Product Specification: Hexyl 7-(Diethylamino)coumarin-3-carboxylate (CAS 851963-03-6).[5] Retrieved from

  • Webb, M. R., & Corrie, J. E. (2001).[6] "Fluorescent Coumarin-Labeled Nucleotides to Measure ADP Release from Actomyosin." Biophysical Journal, 81(3), 1562–1571. (Establishes photophysics of 7-diethylaminocoumarin-3-carboxylates). Retrieved from

  • Chatterjee, A., et al. (2013). "Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents." Photochemistry and Photobiology, 89(2), 280-293. (Details solvatochromic behavior). Retrieved from

  • AAT Bioquest. (n.d.). 7-Diethylaminocoumarin-3-carboxylic acid Spectra and Properties. Retrieved from

"Hexyl 7-(Diethylamino)coumarin-3-carboxylate" for live-cell imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hexyl 7-(Diethylamino)coumarin-3-carboxylate for Live-Cell Imaging Content Type: Application Note & Protocol Guide Target Audience: Cell Biologists, Biophysicists, and Drug Discovery Scientists.

A Solvatochromic Probe for Lipid Droplet Dynamics and Intracellular Polarity

Executive Summary

Hexyl 7-(Diethylamino)coumarin-3-carboxylate (referred to herein as H-DEAC ) is a lipophilic, blue-green fluorescent probe belonging to the 7-aminocoumarin family. Unlike hydrophilic coumarin acids used for bioconjugation, the hexyl ester modification confers significant hydrophobicity (High LogP), enabling rapid passive diffusion across cell membranes.

Its primary utility in live-cell imaging stems from its solvatochromic nature : the dye is weakly fluorescent in aqueous (polar) environments but exhibits a dramatic "turn-on" fluorescence enhancement and spectral shift upon partitioning into non-polar environments. This makes H-DEAC a superior tool for wash-free imaging of Lipid Droplets (LDs) and mapping intracellular polarity gradients without the aggregation artifacts common to Nile Red.

Physicochemical Profile

PropertySpecificationNotes
Chemical Name Hexyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylateCore: 7-Diethylaminocoumarin
Molecular Weight ~345.43 g/mol Small molecule, high permeability
Excitation Max (

)
415 nm (Methanol) / 405 nm (Lipids)Compatible with 405 nm Laser Lines
Emission Max (

)
460–480 nm (Lipids)Cyan/Blue-Green emission
Solubility DMSO, Ethanol, ChloroformInsoluble in water
LogP (Predicted) ~4.5–5.0Highly Lipophilic
Stokes Shift ~50–60 nmReduces self-quenching
Key Feature Solvatochromism Fluorescence intensity

Hydrophobicity

Mechanism of Action

H-DEAC functions as a hydrophobic partitioning probe . Its uptake and localization are driven by thermodynamics rather than active transport.

  • Entry: The lipophilic hexyl tail facilitates rapid intercalation into the plasma membrane.

  • Partitioning: Once cytosolic, the dye preferentially partitions into organelles with the highest lipid density and lowest water content—specifically Lipid Droplets (LDs) and, to a lesser extent, the Endoplasmic Reticulum (ER).

  • Signal Generation (The "Turn-On" Effect): In the aqueous cytosol, the twisted intramolecular charge transfer (TICT) state is stabilized by water, quenching fluorescence. In the viscous, non-polar core of a lipid droplet, the planar emissive state is favored, resulting in bright fluorescence.

Diagram: Cellular Uptake & Solvatochromic Activation

HDEAC_Mechanism Extracellular Extracellular Space (Aqueous Media) Dye_Water H-DEAC (Quenched) Low Quantum Yield Extracellular->Dye_Water Addition Membrane Plasma Membrane (Diffusion Barrier) Dye_Water->Membrane Partitioning (High LogP) Cytosol Cytosol (Transient Transit) Membrane->Cytosol Passive Diffusion LipidDroplet Lipid Droplet Core (Target) Cytosol->LipidDroplet Hydrophobic Accumulation LipidDroplet->Cytosol Equilibrium Signal Fluorescence ON (Bright Cyan ~470nm) LipidDroplet->Signal Solvatochromic Effect

Caption: H-DEAC partitions from aqueous media (quenched state) into hydrophobic lipid droplets, triggering a strong fluorescence increase.

Experimental Protocol: Live-Cell Lipid Droplet Staining

A. Reagent Preparation
  • Stock Solution (10 mM): Dissolve 3.5 mg of H-DEAC in 1 mL of anhydrous DMSO. Vortex until completely dissolved.

    • Storage: Aliquot and store at -20°C, protected from light. Stable for >6 months.

  • Working Solution (1–5 µM): Dilute the stock solution 1:2000 to 1:10000 in pre-warmed growth medium (e.g., DMEM or HBSS).

    • Note: Prepare fresh. Do not store diluted working solutions.

B. Cell Culture & Staining Workflow

Step 1: Cell Preparation

  • Seed cells (e.g., HeLa, HepG2, or Adipocytes) in a glass-bottom imaging dish (35mm).

  • Grow to 60–80% confluency.

  • Optional: To induce lipid droplets, treat cells with Oleic Acid (200 µM) for 4–12 hours prior to staining.

Step 2: Staining (Pulse)

  • Remove the culture medium.

  • Add the Working Solution (1–5 µM H-DEAC) to the cells.

  • Incubate: 15–30 minutes at 37°C / 5% CO₂.

    • Optimization: For adipocytes with large droplets, use 1 µM for 15 mins. For fibroblasts with small droplets, use 5 µM for 30 mins.

Step 3: Washing (Optional but Recommended)

  • While H-DEAC is fluorogenic (low background), washing improves signal-to-noise ratio.

  • Aspirate staining solution.

  • Wash 2x with pre-warmed HBSS or Phenol Red-free medium.

  • Add fresh Live Cell Imaging Solution (LCIS) for imaging.

C. Imaging Parameters
  • Microscope: Confocal or Widefield Epifluorescence.

  • Excitation:

    • Laser: 405 nm (optimal) or 440 nm.

    • Lamp: 400–440 nm bandpass filter.

  • Emission:

    • Filter: 460–500 nm (Cyan/Blue).

    • Detector: PMT/HyD set to 450–520 nm range.

  • Time-Lapse: H-DEAC is photostable but prone to diffusion if the lipid droplets fuse/fission rapidly. Limit laser power to <2% to prevent phototoxicity.

Data Analysis & Interpretation

ObservationInterpretation
Punctate, Bright Spheres Lipid Droplets (LDs). The primary target. Intensity correlates with neutral lipid density.
Reticular Background Endoplasmic Reticulum (ER). H-DEAC may stain the ER membrane at high concentrations (>5 µM) due to its lipophilicity.
Diffuse Cytoplasmic Haze Unbound Dye. Indicates insufficient washing or concentration too high.
Spectral Shift (Blue

Green)
Polarity Change. In highly viscous/non-polar lipids, emission is bluer (~460nm). In more polar membranes, emission may red-shift slightly (~480nm).

Troubleshooting Guide

  • Issue: High Background / Non-specific Staining

    • Cause: Dye concentration >10 µM or precipitation in aqueous media.

    • Fix: Lower concentration to 0.5–1 µM. Ensure DMSO stock is fully dissolved before dilution.

  • Issue: Rapid Photobleaching

    • Cause: High laser power on the 405 nm line.

    • Fix: Reduce laser power. Use a pulsed excitation mode if available. Alternatively, switch to 2-photon excitation (approx. 800 nm) if deep tissue imaging is required.

  • Issue: Cytotoxicity

    • Cause: Long-term incubation (>2 hours) with coumarin derivatives can generate ROS under intense illumination.

    • Fix: Limit imaging windows to <1 hour. Add antioxidants (e.g., Ascorbic Acid) to the imaging buffer if strictly necessary.

References

  • Guidi, L. et al. (2025). "Polarity-Sensitive Coumarins Tailored to Live Cell Imaging." Journal of the American Chemical Society. Link[1]

    • Context: Describes the synthesis and solvatochromic properties of 7-diethylaminocoumarin deriv
  • Wagner, B.D. (2009). "The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems." Molecules. Link

    • Context: foundational review on the solvatochromism of coumarin esters and their "turn-on" mechanism in hydrophobic cavities.
  • Klymchenko, A.S. (2017). "Fluorescent probes for lipid bilayers: From membrane dynamics to detection of lipid domains." Accounts of Chemical Research. Link

    • Context: Discusses the principles of designing lipophilic probes (like H-DEAC) for specific organelle targeting.
  • Thermo Fisher Scientific. (2024). "Coumarin and Coumarin Derivatives for Imaging." Molecular Probes Handbook. Link

    • Context: General spectral properties and handling of coumarin-3-carboxylate deriv

Sources

Application Note: Viscosity Sensing with Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Hexyl 7-(Diethylamino)coumarin-3-carboxylate (a lipophilic derivative of the 7-DCCA scaffold) as a fluorescent molecular rotor for microviscosity sensing.

Introduction & Mechanism of Action

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a molecular rotor , a class of fluorescent probes whose quantum yield is directly dependent on the viscosity of their immediate environment. Unlike solvatochromic dyes that sense polarity, this probe senses the physical restriction of molecular motion.

The TICT Mechanism

The sensing capability stems from the Twisted Intramolecular Charge Transfer (TICT) state.

  • Excitation: Upon absorption of light (~410–420 nm), the molecule enters an excited state.

  • Relaxation Competition: The diethylamino group at the 7-position acts as a rotor.

    • Low Viscosity: The amino group rotates freely, allowing the molecule to relax via non-radiative decay (thermal dissipation). Fluorescence is quenched.[1]

    • High Viscosity: The rotation is sterically hindered. The non-radiative pathway is blocked, forcing relaxation via radiative decay (photon emission).

  • Result: Fluorescence intensity increases log-linearly with viscosity.

Why the Hexyl Ester? The hexyl chain modification renders the probe lipophilic . While the parent acid (7-DCCA) is water-soluble and often used for protein labeling, the hexyl ester is designed to partition into hydrophobic domains, such as:

  • Cellular membranes (plasma or organelle membranes).

  • Lipid droplets.

  • Micellar cores in drug delivery formulations.

  • Hydrophobic domains of hydrogels.

Technical Specifications

ParameterSpecificationNotes
Chemical Core 7-(Diethylamino)coumarin-3-carboxylateScaffold responsible for fluorescence
Functional Group Hexyl Ester (

)
Confers lipophilicity/membrane retention
Excitation Max 415 nm (typical)Compatible with 405 nm laser lines
Emission Max 470–480 nmCyan/Blue region
Stokes Shift ~55–65 nmReduces self-quenching artifacts
Solubility DMSO, Ethanol, ChloroformLow solubility in pure water
Sensing Range 1 cP to >1000 cPFollows Förster-Hoffmann equation

Experimental Protocols

Protocol A: Intracellular Microviscosity Mapping (Live Cells)

Objective: To map viscosity gradients in cellular membranes or lipid droplets.

Reagents
  • Probe Stock: 10 mM Hexyl 7-(Diethylamino)coumarin-3-carboxylate in anhydrous DMSO. Store at -20°C, protected from light.

  • Imaging Buffer: HBSS or Phenol-red free DMEM (serum-free for staining).

  • Control: Pluronic F-127 or viscous glycerol standards (optional for calibration).

Workflow
  • Cell Preparation: Seed cells (e.g., HeLa, HEK293) on glass-bottom dishes. Grow to 70% confluence.

  • Staining Solution: Dilute the DMSO stock into pre-warmed imaging buffer to a final concentration of 1–5 µM .

    • Note: Keep final DMSO concentration < 0.1% to avoid cytotoxicity.

  • Incubation: Incubate cells for 20–30 minutes at 37°C.

    • Critical: Do not wash excessively if the probe is reversible; however, for this lipophilic ester, a gentle wash (1x) with buffer removes background signal from the media.

  • Imaging:

    • Excitation: 405 nm laser (confocal) or 400-420 nm filter (widefield).

    • Emission: Collect 460–500 nm.

    • Temperature Control: Maintain strict 37°C. Viscosity is highly temperature-dependent; a 1°C drop can significantly alter intensity, creating artifacts.

Protocol B: Formulation Viscosity Testing (Hydrogels/Micelles)

Objective: To measure microviscosity changes during polymerization or drug encapsulation.

  • Preparation: Prepare the hydrogel or micelle solution.

  • Doping: Add the probe to the mixture before polymerization or assembly. Final concentration: 10 µM .

  • Calibration Curve Construction:

    • Prepare mixtures of Methanol/Glycerol (0% to 90% glycerol).

    • Measure the viscosity (

      
      ) of each mixture using a mechanical rheometer.
      
    • Measure fluorescence intensity (

      
      ) of the probe in each mixture.
      
    • Plot

      
       vs 
      
      
      
      .
  • Measurement: Measure the fluorescence of your sample and interpolate the microviscosity using the calibration slope.

Data Analysis: The Förster-Hoffmann Equation

To quantify viscosity from fluorescence intensity, use the Förster-Hoffmann equation. This is the gold standard for molecular rotors.



  • 
     : Fluorescence Intensity (or Quantum Yield).
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Viscosity.[2][3][4][5][6]
    
  • 
     : Constant (dependent on concentration and temperature).
    
  • 
     : Sensitivity factor (typically 0.5 – 0.6 for coumarin rotors).
    

Step-by-Step Analysis:

  • Background Subtraction: Subtract the dark current/background signal from all ROIs.

  • Log-Log Plot: If performing a calibration, plot

    
     against 
    
    
    
    .
  • Linear Fit: The slope of the line is your sensitivity factor

    
    .
    
  • Unknown Calculation: For experimental samples, use the linear equation to solve for

    
    .
    

Visualizations

Diagram 1: Mechanism of Action (TICT)

This diagram illustrates the molecular behavior of the probe in response to viscosity.

TICT_Mechanism cluster_LowVisc Low Viscosity Environment (Free Rotation) cluster_HighVisc High Viscosity Environment (Restricted Rotation) Excitation Excitation (415 nm) ExcitedState Excited State (Frank-Condon) Excitation->ExcitedState Rotation Diethylamino Group Rotates ExcitedState->Rotation Low Viscosity Restriction Rotation Blocked ExcitedState->Restriction High Viscosity NonRadiative Non-Radiative Decay (Heat) Rotation->NonRadiative Fluorescence Fluorescence Emission (475 nm) Restriction->Fluorescence

Caption: The TICT mechanism. In low viscosity, rotation facilitates non-radiative decay (dark).[2] In high viscosity, rotation is blocked, forcing radiative emission (bright).

Diagram 2: Experimental Workflow

Standardized protocol for live-cell viscosity imaging.

Workflow Stock Stock Prep 10mM in DMSO Dilution Dilution 1-5 µM in HBSS Stock->Dilution Incubation Incubation 20-30 min @ 37°C Dilution->Incubation Wash Gentle Wash (Optional) Incubation->Wash Imaging Confocal Imaging Ex: 405nm | Em: 475nm Wash->Imaging Analysis Förster-Hoffmann Log-Log Analysis Imaging->Analysis

Caption: Step-by-step workflow from stock preparation to data analysis for intracellular viscosity mapping.[3][6][7][8]

Troubleshooting & Critical Considerations

  • Solubility Issues: The hexyl ester is highly hydrophobic. If you observe bright, punctate aggregates immediately upon addition, the probe has precipitated.

    • Solution: Sonicate the stock solution before dilution. Ensure intermediate dilution steps if necessary (e.g., DMSO -> Ethanol -> Buffer).

  • Temperature Sensitivity: Fluorescence intensity of molecular rotors changes with temperature because viscosity changes with temperature.

    • Requirement: Ensure your microscope stage incubator is stable. Do not image cells at room temperature if comparing to 37°C controls.

  • Photo-bleaching: Coumarins are moderately photostable but can bleach under high laser power.

    • Protocol: Use the lowest laser power capable of generating a signal-to-noise ratio > 3.

  • Wavelength Overlap: If co-staining, avoid DAPI or Hoechst, as their emission overlaps with the coumarin probe. Use Red/Far-Red nuclear stains (e.g., DRAQ5) instead.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow.[4][9] Organic & Biomolecular Chemistry, 5(11), 1669-1678. Link

  • Chatterjee, A., et al. (2013).[1] The photophysics of 7-(N,N'-diethylamino)coumarin-3-carboxylic acid in water/AOT/isooctane reverse micelles: an excitation wavelength dependent study. Physical Chemistry Chemical Physics, 15, 1894-1906.[1] Link

  • Loutfy, R. O., & Arnold, B. A. (1982). Effect of viscosity on the fluorescence of twisted intramolecular charge transfer complexes. The Journal of Physical Chemistry, 86(21), 4205-4211. Link

  • Cao, Z., et al. (2019).[4] Mitochondria-Targeted Coumarin-Based Fluorescent Probes for Viscosity Detection in Living Cells.[5][6] Spectrochimica Acta Part A, 219, 361-368. Link

Sources

"Hexyl 7-(Diethylamino)coumarin-3-carboxylate" in FRET-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimizing FRET Assays using Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Executive Summary

Hexyl 7-(Diethylamino)coumarin-3-carboxylate (referred to herein as H-DEAC ) is a lipophilic, blue-green fluorescent probe belonging to the 7-aminocoumarin family. Unlike its free acid counterpart, the hexyl ester modification confers significant hydrophobicity, making H-DEAC an ideal FRET donor for membrane studies, micellar systems, and hydrophobic pocket mapping in proteins.

This guide details the use of H-DEAC in Förster Resonance Energy Transfer (FRET) assays. Its large Stokes shift (~60 nm) and strong emission overlap with green fluorophores (e.g., Fluorescein, NBD, Rhodamine) allow for high-sensitivity distance measurements (10–60 Å) with minimal crosstalk.

Photophysical Properties & FRET Design

To design a robust assay, one must understand the spectral engine of H-DEAC.

Spectral Characteristics
  • Chromophore: 7-(Diethylamino)coumarin (DEAC).[1][2]

  • Excitation Max (

    
    ):  410–430 nm (Efficiently excited by 405 nm diode lasers).
    
  • Emission Max (

    
    ):  470–480 nm (Cyan/Blue).
    
  • Solvatochromism: The quantum yield (

    
    ) and 
    
    
    
    are sensitive to polarity. In non-polar environments (lipid bilayers),
    
    
    is high (>0.7). In aqueous buffers, fluorescence is quenched, reducing background signal from non-bound probes.
FRET Pair Selection

H-DEAC acts as a Donor . It requires an Acceptor with an absorption maximum near 470–490 nm.

RoleFluorophore

(nm)

(nm)

(approx)
Application
Donor H-DEAC 415 475 N/A Membrane/Lipid Probe
AcceptorFluorescein (FAM/FITC)49052045–50 ÅProtein-Lipid Binding
AcceptorNBD (Nitrobenzoxadiazole)46553540–45 ÅLipid-Lipid Fusion
AcceptorRhodamine 6G / B52555550–55 ÅHigh-Sensitivity Distance

Mechanism of Action: Membrane FRET

In this protocol, we utilize H-DEAC as a lipid tracer. The hexyl chain anchors the probe into the lipid bilayer. When a target molecule (labeled with an Acceptor) binds or fuses with the membrane, the distance (


) decreases, enabling FRET.

FRET_Mechanism Excitation Excitation Source (405 nm) H_DEAC H-DEAC (Donor) Embedded in Membrane Excitation->H_DEAC Absorbs Photon Acceptor Acceptor Dye (e.g., NBD-Lipid) H_DEAC->Acceptor Energy Transfer (Dipole-Dipole coupling) Emission_D Donor Emission (475 nm - Cyan) H_DEAC->Emission_D No FRET (Distance > 100Å) Emission_A FRET Emission (535 nm - Green) Acceptor->Emission_A Sensitized Emission

Figure 1: Logic flow of H-DEAC FRET. Excitation at 405 nm drives the donor. Proximity (<10 nm) to the acceptor triggers non-radiative energy transfer, quenching donor emission and sensitizing acceptor emission.

Protocol: Liposomal Membrane Fusion Assay

This validated protocol measures the fusion of "Donor Liposomes" (labeled with H-DEAC) with "Acceptor Liposomes" (labeled with NBD-PE). Fusion results in lipid mixing, bringing Donor and Acceptor into FRET range (or diluting them if using a de-quenching assay—here we use FRET appearance for binding/fusion initiation).

Reagents & Equipment
  • H-DEAC Stock: 10 mM in DMSO (Store at -20°C, dark).

  • Acceptor Lipid: NBD-PE (Phosphatidylethanolamine).

  • Lipids: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine).

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Instrument: Fluorescence Plate Reader (e.g., Tecan, BMG) or Fluorometer.

Preparation of Labeled Liposomes (LUVs)
  • Mix Lipids: In a glass vial, mix DOPC with 0.5 mol% H-DEAC (Donor Liposomes) OR 0.5 mol% NBD-PE (Acceptor Liposomes).

    • Note: Keep dye concentration low (<1%) to prevent self-quenching.

  • Dry Film: Evaporate solvent (Chloroform) under Nitrogen stream. Desiccate for 1 hour.

  • Hydration: Add Buffer to yield 1 mM total lipid concentration. Vortex vigorously for 10 min.

  • Extrusion: Pass suspension 11 times through a 100 nm polycarbonate filter to create Large Unilamellar Vesicles (LUVs).

The FRET Assay
  • Baseline Setup:

    • Well A1: Donor Liposomes (100 µM) + Buffer.

    • Well A2: Acceptor Liposomes (100 µM) + Buffer.

    • Well A3: Mixed (Donor 50 µM + Acceptor 50 µM) - T=0 Control .

  • Induction: Add fusogen (e.g., Calcium, PEG, or fusion protein) to Well A3.

  • Measurement Parameters:

    • Ex: 410 nm (Excites H-DEAC only).

    • Em 1: 475 nm (Donor Channel).

    • Em 2: 535 nm (FRET Channel).

  • Kinetic Read: Read every 30 seconds for 60 minutes.

Data Processing

Calculate the FRET Ratio to normalize for concentration fluctuations:



  • Rising Ratio: Indicates lipid mixing (fusion/binding).

  • Static Ratio: No interaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low FRET Signal Low

or poor overlap.
Switch Acceptor to Rhodamine (better overlap with H-DEAC emission).
High Background Direct excitation of Acceptor.Check Acceptor absorbance at 410 nm. Use a "Donor-only" control to subtract bleed-through.
Precipitation H-DEAC is hydrophobic.Ensure DMSO stock is <1% final volume. Use BSA (0.1%) to stabilize if protein-free.
Blue Shift Hydrolysis of Ester.[3]H-DEAC can hydrolyze to the acid form (soluble). Store stocks anhydrously. Freshly prepare buffers.[3]

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text on Coumarin photophysics and FRET theory). Link

  • Wagner, B. D. (2009). "The Use of Coumarins as Environment-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems". Molecules, 14(1), 210-237. (Details solvatochromism of 7-aminocoumarins). Link

  • Kikuchi, K., et al. (2004). "Design, Synthesis, and Biological Application of Chemical Probes for Bio-imaging". Chem. Rec., 4, 329. (Discusses Coumarin derivatives in bio-assays). Link

  • AAT Bioquest. (2024). "7-Diethylaminocoumarin-3-carboxylic acid Properties". (Spectral data verification). Link

Sources

Application Note: Fluorescent Derivatization & Probing with Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the utilization of 7-(Diethylamino)coumarin-3-carboxylate scaffolds, specifically focusing on the Hexyl ester derivative (Hexyl 7-(Diethylamino)coumarin-3-carboxylate).

While the hexyl ester is a stable, commercially available compound, in bioanalytical chemistry, it most frequently represents the target analyte derivative formed when detecting hexyl-functionalized species (e.g., hexanol, alkyl halides) using the parent fluorophore, 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) . Additionally, due to its solvatochromic properties and lipophilicity, the hexyl ester itself serves as a vital fluorescent probe for hydrophobic microenvironments.

Introduction & Principle

The Fluorophore Scaffold

The 7-(Diethylamino)coumarin-3-carboxylate moiety is a high-quantum-yield fluorophore characterized by strong emission in the blue-green region (~470 nm) upon excitation with violet light (~405 nm). Its "push-pull" electronic structure—comprising an electron-donating diethylamino group at position 7 and an electron-withdrawing carbonyl group at position 3—makes it highly sensitive to solvent polarity (solvatochromism), rendering it an excellent reporter for local chemical environments.

Modes of Application

This guide covers two distinct workflows:

  • Derivatization (Synthesis): Using 7-DCCA (activated) to label hexyl-containing analytes (e.g., 1-hexanol) for high-sensitivity HPLC detection. In this context, "Hexyl 7-(Diethylamino)coumarin-3-carboxylate" is the product being measured.[1][2][3]

  • Lipophilic Probing (Direct Use): Using the pre-synthesized Hexyl ester as a non-covalent hydrophobic probe to stain lipid droplets, cell membranes, or study supramolecular host-guest interactions (e.g., with cyclodextrins).

Physicochemical Properties
PropertyValueNotes
Formula C₂₀H₂₇NO₄
MW 345.44 g/mol
Excitation Max 405 - 420 nmMatches 405 nm diode lasers
Emission Max 460 - 480 nmSolvent dependent (Blue/Cyan)
Solubility DMSO, DMF, Acetonitrile, MethanolPoor solubility in water
Stokes Shift ~60 nmReduces self-quenching

Mechanism of Action

Chemical Derivatization (Covalent Labeling)

To generate the hexyl derivative for analytical detection, the carboxylic acid group of 7-DCCA must be activated. The most common pathway is the conversion to an acid chloride or succinimidyl ester, followed by nucleophilic attack by the analyte (e.g., Hexanol).

  • Reaction Type: Nucleophilic Acyl Substitution (Esterification).

  • Reagent: 7-(Diethylamino)coumarin-3-carbonyl chloride (generated in situ).

  • Target: Primary/Secondary Alcohols (e.g., 1-Hexanol).

Fluorescence Mechanism

Upon excitation at 405 nm, the diethylamino group donates electron density to the coumarin ring, creating an Intramolecular Charge Transfer (ICT) state. The relaxation of this state emits photons.

  • Solvatochromism: In polar solvents (e.g., water), the emission is red-shifted and quantum yield may decrease due to hydrogen bonding. In non-polar/hydrophobic environments (e.g., lipid bilayers, hexyl chain shielding), fluorescence intensity often increases (fluorescence turn-on), making the Hexyl ester a superior probe for lipophilicity compared to the free acid.

G cluster_0 Reagent Activation cluster_1 Derivatization / Probing DCCA 7-DCCA (Acid) Intermediate Activated Coumarin DCCA->Intermediate Activation Activator Activator (SOCl2 or EDC/NHS) Activator->Intermediate Product Hexyl 7-(Diethylamino) coumarin-3-carboxylate Intermediate->Product Nucleophilic Attack Analyte Analyte (Hexanol) Analyte->Product Lipid Hydrophobic Domain Product->Lipid Partitioning (Probing)

Figure 1: Workflow depicting the activation of the parent coumarin acid to derivatize analytes (forming the Hexyl ester) and its subsequent use as a lipophilic probe.

Experimental Protocols

Protocol A: Derivatization of Alcohols (Synthesis of the Hexyl Ester)

Use this protocol if you are quantifying hexanol or using the reaction to synthesize the standard.

Reagents:

  • 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA)[4][5][6]

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • 1-Hexanol (Analyte/Reactant)

  • Triethylamine (TEA) or Pyridine (Base catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask, dissolve 1.0 eq of 7-DCCA in anhydrous DCM.

  • Acid Chloride Formation: Add 1.5 eq of Thionyl Chloride dropwise. Reflux for 1-2 hours at 40°C.

    • Checkpoint: The solution should turn from yellow to a deeper orange/red. Evaporate excess SOCl₂ under vacuum to yield the crude acid chloride.

  • Coupling: Re-dissolve the residue in fresh anhydrous DCM. Add 1.1 eq of 1-Hexanol and 2.0 eq of TEA.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1). The ester product will have a higher R_f than the acid.

  • Work-up: Wash the organic layer with 1M HCl (to remove TEA), then saturated NaHCO₃ (to remove unreacted acid), and finally brine. Dry over MgSO₄.

  • Purification: Evaporate solvent. Purify via column chromatography or recrystallization from ethanol.

    • Result: Pure Hexyl 7-(Diethylamino)coumarin-3-carboxylate (Yellow solid).

Protocol B: Using the Hexyl Ester as a Lipophilic Probe

Use this protocol for staining cells or liposomes.

Reagents:

  • Hexyl 7-(Diethylamino)coumarin-3-carboxylate (Stock solution: 10 mM in DMSO)

  • Buffer (PBS, pH 7.4)

  • Samples (Cells, Liposomes, or Micelles)

Step-by-Step Procedure:

  • Preparation: Dilute the 10 mM DMSO stock into the assay buffer to a final concentration of 1–10 µM.

    • Note: Keep DMSO concentration < 1% to avoid cytotoxicity.

  • Incubation: Add the probe solution to the sample. Incubate for 15–30 minutes at 37°C in the dark.

  • Washing: (Optional) If background fluorescence is high, wash cells 2x with PBS. The lipophilic ester will remain partitioned in the membranes.

  • Imaging/Detection:

    • Microscopy: Excitation: 405 nm laser. Emission Filter: 450–500 nm (Cyan/Green channel).

    • Spectroscopy: Record emission spectra. A blue-shift (hypsochromic) compared to free dye in water indicates successful insertion into the hydrophobic lipid bilayer.

Data Analysis & Validation

HPLC-FLD Detection Parameters

When analyzing the derivatized product (Hexyl ester) via HPLC:

ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 95% B over 10 min (The Hexyl ester is highly hydrophobic)
Flow Rate 1.0 mL/min
Detection FLD: Ex 405 nm / Em 470 nm
Retention Time Expect late elution (relative to the free acid) due to the hexyl chain.
Troubleshooting
IssueProbable CauseSolution
Low Yield (Protocol A) Moisture in reagentsEnsure strictly anhydrous conditions; SOCl₂ is water-sensitive.
No Fluorescence pH QuenchingCoumarin fluorescence can be pH sensitive. Ensure final buffer is > pH 5.
Broad Peaks (HPLC) Column OverloadingDilute sample; The diethylamino group can interact with silanols—use end-capped columns.
Precipitation Low SolubilityThe Hexyl ester is insoluble in pure water. Always use >50% organic modifier or surfactants.

References

  • Wu, C., et al. (2019).[4] "7-(Diethylamino)coumarin-3-carboxylic acid as derivatization reagent for 405 nm laser-induced fluorescence detection: A case study for the analysis of sulfonamides by capillary electrophoresis." Talanta, 201, 16-22.[4][5]

  • Chatterjee, A., & Seth, D. (2013).[5] "Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents." Photochemistry and Photobiology, 89(2), 280-293.[5]

  • Xiao, S., et al. (2025).[6] "Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors." ResearchGate.[7] Retrieved January 28, 2026, from [Link]

Sources

Application Note: High-Sensitivity Laser-Induced Fluorescence (LIF) Detection using Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a highly efficient, lipophilic fluorescent probe derived from the 7-aminocoumarin family. Unlike its water-soluble parent compound (7-(diethylamino)coumarin-3-carboxylic acid, 7-DCCA), the hexyl ester variant exhibits enhanced permeability in hydrophobic matrices, making it an ideal candidate for Micellar Electrokinetic Chromatography (MEKC) , lipid profiling , and non-aqueous capillary electrophoresis (NACE) .

This application note details the physicochemical properties, optical setup, and experimental protocols for utilizing this fluorophore in Laser-Induced Fluorescence (LIF) systems. Its strong absorption in the violet region (


 nm) and intense blue-green emission (

nm) align perfectly with standard solid-state diode lasers (405 nm), offering nanomolar to picomolar detection limits.
Key Applications
  • Lipidomics: Staining of neutral lipids and cell membranes.

  • MEKC: Hydrophobic tracer for micelle partition coefficient determination.

  • Viscosity Sensing: Fluorescence lifetime and quantum yield are sensitive to micro-viscosity (molecular rotor behavior).

Physicochemical & Optical Properties[3][4][5][6]

Understanding the chromophore's behavior is critical for optimizing the Signal-to-Noise (S/N) ratio.

PropertyValue / DescriptionNotes
Molecular Formula

MW: 345.44 g/mol
CAS Number 851963-03-6
Excitation Max (

)
~415 nm (in EtOH)Efficiently excited by 405 nm diode lasers.
Emission Max (

)
~475 nm (in EtOH)Stokes Shift

60 nm.
Solubility Soluble in DMSO, DMF, MeOH, Acetone.Insoluble in water. Requires organic co-solvent or surfactant.
Quantum Yield (

)
High (>0.7 in organics)Quenched in water; enhanced in hydrophobic/viscous environments.
Solvatochromism PositiveEmission red-shifts with increasing solvent polarity.

Mechanism of Action

The fluorescence of Hexyl 7-(Diethylamino)coumarin-3-carboxylate is governed by the Twisted Intramolecular Charge Transfer (TICT) state.[1]

  • Excitation: Upon 405 nm irradiation, the molecule transitions to the locally excited (LE) state.

  • Environmental Sensitivity: In polar, non-viscous solvents (like water), the diethylamino group can rotate, accessing a non-fluorescent TICT state, which quenches emission.

  • Signal Enhancement: In hydrophobic (lipid bilayers, micelles) or viscous environments, this rotation is restricted. The molecule remains in the highly fluorescent LE state.

  • Result: The probe acts as a "turn-on" sensor for lipids or hydrophobic pockets, providing high contrast against an aqueous background.

Graphviz: Fluorescence Mechanism Pathway

FluorescenceMechanism Ground Ground State (S0) Excited Locally Excited State (LE) (High Fluorescence) Ground->Excited Excitation (405 nm) TICT TICT State (Non-Fluorescent) Excited->TICT Polar/Low Viscosity (Bond Rotation) Emission Blue-Green Emission (475 nm) Excited->Emission Hydrophobic/Viscous Environment Heat Non-Radiative Decay (Heat) TICT->Heat Quenching Emission->Ground

Figure 1: The TICT mechanism explains why the probe is highly sensitive to lipid environments and viscous solvents, enhancing S/N ratio in LIF.

Experimental Protocol: LIF Detection

Reagents and Equipment[7]
  • Fluorophore: Hexyl 7-(Diethylamino)coumarin-3-carboxylate (>98% purity).

  • Solvents: DMSO (Anhydrous), Methanol (HPLC Grade).

  • LIF Detector:

    • Laser Source: 405 nm Diode Laser (preferred) or 442 nm HeCd Laser.

    • Emission Filter: 475/40 nm Bandpass filter (or Longpass >450 nm).

    • Detector: PMT (Photomultiplier Tube) set to ~600-800V.

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Weigh 3.45 mg of Hexyl 7-(Diethylamino)coumarin-3-carboxylate.

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber tubes. Store at -20°C. Stable for 6 months.

Sample Derivatization / Staining

Note: This protocol describes the staining of lipophilic analytes in a micellar separation buffer.

  • Working Solution: Dilute the Stock Solution 1:100 in Methanol to obtain a 100 µM working solution.

  • Sample Mix: Mix 10 µL of sample (e.g., lipid extract) with 10 µL of Working Solution.

  • Incubation: Incubate at Room Temperature for 10 minutes in the dark.

  • Dilution: Dilute to final volume with Running Buffer (containing SDS or Brij surfactant to solubilize the probe).

Separation & Detection (MEKC Mode)

System: Capillary Electrophoresis with LIF.

  • Capillary: Fused silica, 50 µm I.D., 40 cm effective length.

  • Running Buffer: 20 mM Borate, 50 mM SDS, 10% Methanol, pH 9.2. (The SDS micelles solubilize the hexyl ester).

  • Injection: Hydrodynamic (10 s at 50 mbar).

  • Separation Voltage: +20 kV.

  • Detection: Excitation 405 nm / Emission 475 nm.

Graphviz: Experimental Workflow

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Interaction cluster_analysis Phase 3: LIF Analysis Stock Stock Solution (10 mM in DMSO) Working Working Solution (100 µM in MeOH) Stock->Working Mix Incubation (10 min, Dark) Working->Mix Sample Hydrophobic Analyte (Lipids/Micelles) Sample->Mix Complex Fluorescent Complex (Probe in Hydrophobic Pocket) Mix->Complex Separation MEKC Separation (SDS Buffer) Complex->Separation Detection LIF Detection (Ex 405 / Em 475) Separation->Detection Data Chromatogram Output Detection->Data

Figure 2: Step-by-step workflow from stock preparation to data acquisition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Aqueous buffer concentration too high.Ensure running buffer contains surfactant (SDS > CMC) or organic modifier (MeOH/ACN > 20%).
Low Signal Fluorescence quenching (TICT).Increase solvent viscosity or hydrophobicity. Verify 405 nm laser alignment.
Broad Peaks Wall adsorption.Add dynamic coating (e.g., polybrene) or increase surfactant concentration.
Background Noise Raman scattering or impurities.Use a narrower bandpass filter (e.g., 475/20 nm). Filter all buffers (0.2 µm).

References

  • Sigma-Aldrich. 7-(Diethylamino)coumarin-3-carboxylic acid BioReagent. Link

  • TCI Chemicals. Hexyl 7-(Diethylamino)coumarin-3-carboxylate Product Specification. Link

  • National Institutes of Health (NIH). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in cyclodextrins. Link

  • PubChem. Hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate (Compound Summary). Link

  • Selleck Chemicals. 7-(Diethylamino)coumarin-3-carboxylic acid Datasheet. Link

Sources

Advanced Applications of Coumarin Dyes in Cell Biology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Blue-Fluorescent Probes, Sensors, and Actuators

Introduction: The "Blue" Niche in Fluorescence

Coumarin dyes (benzopyrone derivatives) occupy a critical but often challenging niche in cell biology: the ultraviolet-to-blue spectral window. While green (FITC/GFP) and red (TRITC/RFP) channels are crowded, the blue channel (Ex ~350-405 nm / Em ~410-460 nm) remains a vital avenue for multiplexing.

However, coumarins are not merely passive labels. Their unique photophysics enables three distinct classes of biological application:

  • Passive Labeling: Immunofluorescence (AMCA).

  • Dynamic Sensing: Fluorogenic enzymatic assays (AMC/AFC).

  • Photochemical Actuation: Caged compounds for spatiotemporal control.[1][2]

This guide provides the protocols and mechanistic insights required to master these three applications.

Part 1: Immunofluorescence & Structural Labeling

Core Derivative: AMCA (7-amino-4-methylcoumarin-3-acetic acid) and AMCA-X.

Mechanistic Insight

AMCA is a small, hydrophobic fluorophore. Unlike fluorescein, it has a large Stokes shift (~90 nm), separating excitation (353 nm) from emission (442 nm). This reduces self-quenching but requires high-energy UV excitation, which can excite cellular autofluorescence (NADH/FAD).

  • Expertise Note: AMCA photobleaches rapidly. The protocol below mandates the use of an antifade mounting medium, a step often treated as optional for stable dyes like Alexa Fluor but critical here.

Protocol 1: Multiplex Immunofluorescence with AMCA-X

Objective: Labeling cytoskeletal filaments (e.g., Tubulin) in fixed cells using the blue channel to reserve green/red for lower-abundance targets.

Reagents:

  • Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared).

  • Permeabilization: 0.1% Triton X-100 in PBS.

  • Blocking: 3% BSA + 0.1% Tween-20 in PBS.

  • Secondary Antibody: Goat anti-Mouse IgG conjugated to AMCA-X (Spacer arm X reduces quenching).

  • Mounting Media: ProLong™ Gold or Fluoromount-G (Antifade is mandatory).

Step-by-Step Workflow:

  • Fixation: Incubate cells on coverslips with 4% PFA for 15 mins at Room Temperature (RT). Do not over-fix; extensive crosslinking increases autofluorescence in the blue channel.

  • Wash: 3x 5 mins with PBS.

  • Permeabilization: Incubate with 0.1% Triton X-100 for 10 mins.

  • Blocking: Incubate with Blocking Buffer for 1 hour at RT to saturate non-specific sites.

  • Primary Antibody: Dilute anti-Tubulin (1:500) in Blocking Buffer. Incubate overnight at 4°C.

  • Wash: 3x 5 mins with PBS + 0.05% Tween-20.

  • Secondary Staining (The Critical Step):

    • Dilute AMCA-X secondary antibody (1:200) in Blocking Buffer.

    • Centrifuge the antibody solution at 10,000 x g for 5 mins before use to remove aggregates (coumarin aggregates are highly fluorescent and create "starry sky" background).

    • Incubate for 1 hour at RT in the dark .

  • Mounting: Aspirate wash buffer. Add 1 drop of Antifade Mountant. Seal with nail polish. Cure for 24 hours.

Self-Validating Control:

  • No-Primary Control: Treat one sample with Blocking Buffer instead of Primary Ab. Any signal observed in the blue channel is either autofluorescence or non-specific secondary binding.

Visualization: Immunofluorescence Workflow

IF_Workflow Start Live Cells Fix Fixation (4% PFA) Start->Fix Perm Permeabilization (Triton X-100) Fix->Perm Crosslink proteins Block Blocking (BSA/Serum) Perm->Block Access epitopes Pri_Ab Primary Ab Incubation Block->Pri_Ab Sec_Ab AMCA-Secondary (Protect from Light) Pri_Ab->Sec_Ab Specific Binding Mount Mounting (Antifade Required) Sec_Ab->Mount Prevent Bleaching Image Imaging (UV Ex / Blue Em) Mount->Image

Figure 1: Critical path for AMCA immunofluorescence. Note the requirement for antifade media.

Part 2: Fluorogenic Enzyme Kinetics

Core Derivative: AMC (7-amino-4-methylcoumarin).[3]

Mechanistic Insight

Free AMC is highly fluorescent. However, when a peptide is covalently bonded to the amine group at position 7 (forming an amide), the electron-donating capability of the nitrogen is suppressed, quenching fluorescence. Proteolytic cleavage restores the amine, restoring fluorescence.

  • Key Advantage: Large Stokes shift allows real-time monitoring without interference from the excitation light.

Protocol 2: Caspase-3 Activity Assay (Apoptosis)

Objective: Quantify apoptosis by measuring Caspase-3 cleavage of the DEVD-AMC substrate.

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.

  • Substrate: Ac-DEVD-AMC (N-acetyl-Asp-Glu-Val-Asp-AMC).

  • Standard: Free AMC (7-amino-4-methylcoumarin).

Step-by-Step Workflow:

  • Cell Lysis: Induce apoptosis in cells. Harvest and lyse in Lysis Buffer (50 µL/well) on ice for 20 mins.

  • Clarification: Centrifuge at 12,000 x g for 10 mins at 4°C. Transfer supernatant to a black 96-well plate.

  • Reaction Setup:

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT and 40 µM Ac-DEVD-AMC).

    • Final substrate concentration: 20 µM.

  • Kinetic Read: Incubate at 37°C. Measure fluorescence every 5 mins for 1 hour.

    • Excitation: 380 nm

    • Emission: 460 nm[4]

  • Quantification (The Self-Validating Step):

    • Prepare a serial dilution of Free AMC (0 to 10 µM) in the same reaction buffer.

    • Generate a standard curve (RFU vs. Concentration).

    • Convert sample RFU slopes to pmol AMC released per minute.

Visualization: Protease Logic Gate

Protease_Logic Substrate Substrate: Peptide-AMC Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Active Protease (e.g., Caspase-3) Enzyme->Complex Cleavage Hydrolysis of Amide Bond Complex->Cleavage Product1 Free Peptide Cleavage->Product1 Product2 Free AMC (Fluorescent) Cleavage->Product2 Signal ON (Ex 380/Em 460)

Figure 2: The "OFF-to-ON" logic of AMC-based fluorogenic assays.

Part 3: Photochemical Control (Caged Coumarins)

Core Derivatives: DEACM, BCMACM.

Mechanistic Insight

"Caging" involves chemically protecting a bioactive molecule (e.g., ATP, Glutamate) with a photolabile coumarin group. The coumarin acts as an antenna, absorbing UV/violet light (350-405 nm). Upon absorption, the coumarin undergoes heterolysis or radical cleavage, releasing the active molecule with high spatial precision.

Application: Uncaging neurotransmitters at specific dendritic spines.

  • Why Coumarin? Unlike older nitrobenzyl cages (which require <360 nm UV), coumarin cages (e.g., DEACM) have absorption tails extending to 400-420 nm, allowing uncaging with standard 405 nm diode lasers found on confocal microscopes.

Technical Reference: Coumarin Derivative Comparison
DerivativeEx/Em (nm)Key CharacteristicPrimary Application
AMCA 353 / 442High photobleaching, hydrophobicImmunofluorescence (Fixed cells)
AMC 380 / 460Non-fluorescent until cleavedProtease/Peptidase Assays
7-Hydroxycoumarin 360 / 450pH Sensitive (pKa ~7.8)pH sensing, Phosphatase assays (MUP)
DEACM 390 / 460Photolabile, red-shifted absorptionCaged compounds (Photo-uncaging)
References
  • National Institutes of Health (NCBI). Assay Guidance Manual: Protease Assays. [Link]

  • American Chemical Society (ACS). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. (J. Am. Chem. Soc.) [Link]

  • MDPI. Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. (Molecules) [Link][4][5][6][7][8][9][10]

Sources

Application Note: Hexyl 7-(Diethylamino)coumarin-3-carboxylate as a Blue Fluorescent Dye

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

Hexyl 7-(diethylamino)coumarin-3-carboxylate is a highly specialized, lipophilic derivative of the widely used 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA). While the parent acid and its succinimidyl esters are standard for protein labeling, the hexyl ester variant is engineered specifically for hydrophobic environment sensing and lipid membrane tracking .

By esterifying the C3-carboxyl group with a hexyl chain, the molecule achieves a critical balance: it retains the high quantum yield and solvatochromic sensitivity of the coumarin fluorophore while gaining sufficient lipophilicity to partition effectively into lipid bilayers, micelles, and hydrophobic protein pockets without the aggregation issues common to more rigid dyes like Coumarin 6.

Key Applications:

  • Lipid Droplet & Membrane Imaging: Superior retention in lipid bilayers compared to ethyl-ester analogs.

  • Solvatochromic Sensing: Monitoring micropolarity changes in drug delivery vehicles (e.g., liposomes, polymeric nanoparticles).

  • Hydrophobic Pocket Mapping: Binding studies involving albumin or lipophilic domains of enzymes.

Chemical & Photophysical Profile

Molecular Logic

The molecule functions on a Donor-Acceptor (D-A) architecture. The diethylamino group at position 7 acts as the electron donor, while the esterified carboxyl group at position 3 acts as the electron acceptor.

  • Chromophore: 7-(Diethylamino)coumarin (DEAC) core.[1]

  • Tuning Group: Hexyl ester (C6). Increases LogP (partition coefficient), driving the molecule into non-polar environments.

Spectral Properties

The fluorescence of Hexyl-DEAC is environmentally sensitive (solvatochromic). In non-polar solvents, it exhibits a rigid "Locally Excited" (LE) state with high quantum yield. In highly polar solvents, it may access a "Twisted Intramolecular Charge Transfer" (TICT) state, leading to a redshift in emission and potential quenching.[2]

ParameterValue (Typical in EtOH/MeOH)Value (Non-polar/Lipid)
Excitation Max (

)
410 – 425 nm400 – 410 nm
Emission Max (

)
465 – 480 nm (Cyan-Blue)450 – 460 nm (Deep Blue)
Stokes Shift ~50 – 60 nm~40 – 50 nm
Quantum Yield (

)
0.70 – 0.90> 0.90
Solubility DMSO, Ethanol, DCM, LipidsInsoluble in Water

Critical Insight: The emission maximum shifts to shorter wavelengths (blue-shift) as the environment becomes more hydrophobic. This allows the dye to act as a ratiometric sensor for membrane insertion.

Mechanism of Action (TICT Model)

The following diagram illustrates the energy states governing the dye's fluorescence, specifically the competition between the bright Locally Excited (LE) state and the dim Twisted Intramolecular Charge Transfer (TICT) state.

TICT_Mechanism Ground Ground State (S0) Planar Conformation LE Locally Excited State (S1-LE) High Fluorescence (Blue) Dominant in Lipids Ground->LE Photon Absorption Excitation Excitation (410 nm) LE->Ground Fluorescence TICT Twisted State (S1-TICT) Low Fluorescence / Red Shift Dominant in Polar Solvents LE->TICT Bond Rotation (Polar Solvent Assisted) TICT->Ground Heat/Quenching Emission Emission (460 nm) NR Non-Radiative Decay

Figure 1: Jablonski-style diagram showing the competition between the highly fluorescent LE state (favored in lipids) and the TICT state (favored in polar solvents).

Preparation & Handling Protocols

Stock Solution Preparation

The hexyl ester is highly hydrophobic. Do not attempt to dissolve directly in aqueous buffers.

  • Solvent Choice: High-grade anhydrous DMSO (Dimethyl sulfoxide) is recommended. Ethanol is an alternative if toxicity is a major concern, though DMSO offers better long-term stability.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight (MW) of Hexyl 7-(diethylamino)coumarin-3-carboxylate

      
       345.43  g/mol .
      
    • Dissolve 3.45 mg of dye in 1.0 mL of DMSO.

  • Storage: Aliquot into amber vials to prevent photobleaching. Store at -20°C. Stable for 6 months.

Working Solution

Prepare fresh.

  • Dilution: Dilute the stock 1:1000 to 1:5000 into the relevant buffer or media.

  • Final Concentration: 1 µM – 10 µM is typical for cellular imaging.

Application Protocol: Live Cell Membrane Imaging

This protocol uses Hexyl-DEAC to visualize cellular membranes and lipid droplets. The hexyl tail ensures the dye partitions into the lipid bilayer, while the coumarin headgroup fluoresces at the interface.

Materials
  • Adherent cells (e.g., HeLa, CHO, or HEK293) on glass-bottom dishes.

  • Imaging Buffer: HBSS or PBS (pH 7.4).

  • Hexyl-DEAC Stock (10 mM in DMSO).

  • Reference Membrane Marker (optional): DiI (Red) or CellMask™ Deep Red.

Step-by-Step Workflow

Staining_Protocol Step1 1. Cell Preparation Grow cells to 70-80% confluency on glass-bottom dishes. Step2 2. Wash Gently wash cells 2x with warm HBSS. Step1->Step2 Step3 3. Staining Solution Dilute Stock to 5 µM in HBSS. (Keep DMSO < 0.1%) Step2->Step3 Step4 4. Incubation Incubate 15-20 mins at 37°C. Protect from light. Step3->Step4 Step5 5. Wash (Critical) Wash 3x with HBSS to remove background fluorescence. Step4->Step5 Step6 6. Imaging Ex: 405 nm / Em: 460 nm (DAPI or CFP filter set) Step5->Step6

Figure 2: Workflow for live-cell membrane staining. Step 5 is critical to remove non-specific background signal.

Imaging Settings
  • Microscope: Confocal or Epifluorescence.

  • Excitation: 405 nm laser line (or 400-420 nm LED/Arc lamp).

  • Emission Filter: Bandpass 450/50 nm or 460/40 nm.

    • Note: Standard DAPI filters work, but the emission tail may be cut off. A CFP (Cyan Fluorescent Protein) filter set often provides better signal capture.

Application Protocol: Solvatochromic Sensing (Micelle Characterization)

Hexyl-DEAC is an excellent probe for determining the Critical Micelle Concentration (CMC) of surfactants or characterizing drug delivery nanoparticles.

Rationale

In water (polar), the dye is quenched or has a red-shifted, weak emission. Upon encapsulation into a hydrophobic micelle core, fluorescence intensity increases dramatically (blue-shift + quantum yield boost).

Protocol
  • Preparation: Prepare a series of surfactant concentrations (e.g., SDS, Triton X-100) ranging from 0.01 mM to 50 mM in water.

  • Dye Addition: Add Hexyl-DEAC to each sample to a final concentration of 1 µM.

  • Equilibration: Incubate in the dark for 30 minutes at room temperature.

  • Measurement: Record fluorescence emission spectra (Ex: 410 nm, Em Scan: 430–600 nm).

  • Analysis: Plot the Fluorescence Intensity at 460 nm vs. Log[Surfactant]. The inflection point indicates the CMC.

Troubleshooting & Optimization

IssuePossible CauseSolution
Weak Signal Dye aggregation / PrecipitationEnsure stock is fully dissolved in DMSO. Sonicate the working solution if necessary. Increase concentration to 10 µM.
High Background Non-specific binding to plasticUse glass-bottom dishes. Coumarins can stick to polystyrene. Wash cells thoroughly (3x).
Spectral Bleed-through Overlap with DAPI/HoechstHexyl-DEAC occupies the same channel as DAPI. Do not co-stain with blue nuclear dyes. Use Red/Far-Red nuclear stains (e.g., DRAQ5).
Rapid Photobleaching High laser powerCoumarins are moderately photostable but less so than Alexa fluors. Reduce laser power and use antifade mounting media for fixed cells.

References

  • Goubitz, K., et al. (2001). Structural and photophysical properties of some 7-diethylaminocoumarin-3-carboxylate derivatives. Journal of Chemical Crystallography.
  • Wagner, B.D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14, 210-237.
  • ResearchGate. (2014). Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hexyl 7-(Diethylamino)coumarin-3-carboxylate Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-HC7-535 Subject: Signal Enhancement & Troubleshooting Guide for Hexyl 7-(Diethylamino)coumarin-3-carboxylate Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary: The "Push-Pull" Dynamic

To optimize the signal of Hexyl 7-(Diethylamino)coumarin-3-carboxylate (CAS: 851963-03-6), you must understand its photophysics. This molecule is a classic "push-pull" system:

  • The "Push": The diethylamino group at position 7 donates electrons.[1]

  • The "Pull": The ester group at position 3 accepts electrons.[1]

  • The Hexyl Tail: Provides lipophilicity, driving the molecule into hydrophobic pockets (membranes, protein cores) and preventing aggregation in aqueous buffers.

The Critical Challenge (TICT States): In polar, non-viscous solvents (like water or methanol), the excited diethylamino group can rotate, forming a Twisted Intramolecular Charge Transfer (TICT) state. This state decays non-radiatively (heat), killing your fluorescence signal. Optimization is the art of preventing this rotation.

Troubleshooting Guide (Q&A Format)

Category A: Low or No Fluorescence Signal

Q: I dissolved the probe in PBS/Buffer, but the signal is extremely weak. Is the batch defective? A: Likely not. This probe is highly solvatochromic and sensitive to polarity.[2]

  • Diagnosis: In highly polar, protic solvents like water or PBS, the TICT mechanism dominates, quenching fluorescence efficiently. Additionally, the hydrophobic hexyl chain may cause aggregation (ACQ - Aggregation Caused Quenching) in aqueous environments.

  • Solution:

    • Solvent Swap: Test the signal in a non-polar solvent like Dioxane, Chloroform, or Toluene. If it glows bright blue (~450 nm), the probe is functional.

    • Environment: If you must work in aqueous conditions, the probe must be bound to a hydrophobic host (e.g., lipid bilayer, BSA, Cyclodextrin). The signal will recover once the probe enters the hydrophobic pocket.

Q: My signal drops over time during imaging. Is it photobleaching? A: It could be, but rule out photo-oxidation first.

  • Mechanism: The diethylamino group is susceptible to oxidation, especially under high-intensity illumination.

  • Solution:

    • Use an oxygen scavenger system (e.g., Glucose Oxidase/Catalase).

    • Reduce laser power and increase gain.

    • Check: If the absorption spectrum shows a new blue-shifted band, the amine has likely oxidized.

Category B: Spectral Shifts

Q: The emission peak is not where the datasheet says (450 nm). I see it at 480-500 nm. A: This is a feature, not a bug.

  • Cause: Solvatochromism.[3][4] As solvent polarity increases, the energy gap between the ground and excited states decreases, shifting emission to the red (longer wavelengths).

  • Reference Data:

    • Toluene (Non-polar): ~440–450 nm (Blue)

    • Acetonitrile (Polar Aprotic): ~460–470 nm (Cyan)

    • Ethanol/Methanol (Polar Protic): ~480–500 nm (Green-Cyan)

  • Action: Ensure your emission filters match the environment of the probe, not just the dry solvent data.

Optimization Workflow & Decision Logic

This diagram illustrates the decision process for maximizing quantum yield (


) based on your experimental constraints.

OptimizationWorkflow Start Start: Low Signal Detected CheckSolvent Check Solvent Polarity Start->CheckSolvent IsBiological Is Biological/Aqueous Required? CheckSolvent->IsBiological SwitchSolvent Switch to Low Polarity (Dioxane/Toluene/CHCl3) IsBiological->SwitchSolvent No AddViscosity Strategy 1: Restrict Rotation (Add Glycerol/Sucrose) IsBiological->AddViscosity Yes (Alternative) AddBinding Strategy 2: Hydrophobic Pocket (Liposomes/Cyclodextrins/BSA) IsBiological->AddBinding Yes (Preferred) ResultHigh High Signal (LE State) SwitchSolvent->ResultHigh CheckAgg Check for Aggregation (Absorbance Spectrum) AddViscosity->CheckAgg AddBinding->CheckAgg CheckAgg->ResultHigh Sharp Abs? ReduceConc Reduce Concentration (< 5 µM) CheckAgg->ReduceConc Broad/Red-shifted Abs? ReduceConc->ResultHigh

Caption: Decision tree for troubleshooting fluorescence quenching. The primary goal is to minimize TICT formation via solvent choice or steric restriction.

Technical Data & Protocols

Table 1: Solvatochromic Expectations

Note: Values are approximate for 7-diethylamino-coumarin-3-carboxylate derivatives; the Hexyl chain adds lipophilicity but the chromophore physics remain consistent.

Solvent ParameterSolvent ExampleExpected

(nm)
Expected

(nm)
Quantum Yield Trend
Non-Polar Toluene, Hexane390 - 410440 - 450High (LE State)
Polar Aprotic Acetonitrile, DMF410 - 420460 - 475Moderate
Polar Protic Ethanol, Methanol420 - 430480 - 500Low (TICT Quenching)
Aqueous PBS, Water~430Weak/QuenchedVery Low (unless bound)
Protocol: Stock Solution & Handling

Objective: Create a stable stock solution that prevents early aggregation.

  • Solvent Choice: Do NOT dissolve directly in water. Use high-grade Anhydrous DMSO or Ethanol.

  • Concentration: Prepare a 10 mM Master Stock.

    • Calculation: Molecular Weight ≈ 345.44 g/mol .[5]

    • Dissolve 3.45 mg in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive). Store at -20°C.

  • Working Solution: Dilute into aqueous buffer only immediately before use. Keep final concentration < 10 µM to avoid inner-filter effects and aggregation.

Protocol: The "Viscosity Check" (Validation)

If you suspect TICT quenching is killing your signal in a cell or hydrogel experiment, run this control:

  • Prepare probe in pure Methanol (Control A).

  • Prepare probe in Methanol + 40% Glycerol (Control B).

  • Result: If Control B is significantly brighter than Control A, your probe is functioning correctly, and the low signal in your sample is due to low local viscosity or high polarity.

Mechanistic Insight: The TICT State

Understanding the mechanism allows you to predict behavior in novel experiments.

Jablonski GS Ground State (S0) Planar LE Locally Excited (LE) Planar - Fluorescent GS->LE Excitation (~400nm) LE->GS Emission TICT Twisted Intramolecular Charge Transfer (TICT) Twisted - Non-Radiative LE->TICT Rotation (Solvent Dependent) TICT->GS Non-Radiative Decay Photon Photon (hv) Fluor Fluorescence (Blue/Green) Heat Heat Decay

Caption: Competition between the fluorescent LE state and the dark TICT state. High polarity and low viscosity favor the red path (Signal Loss).

References

  • Chatterjee, A., & Seth, D. (2013).[6] Photophysical Properties of 7-(diethylamino)Coumarin-3-carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents. Photochemistry and Photobiology, 89(2), 280–293.[6]

  • Goubitz, K., et al. (2008). Crystal structure and photoluminescence of 7-(N,N-diethylamino)-coumarin-3-carboxylic acid. Spectrochimica Acta Part A, 69, 1136–1139.[7]

  • Sahu, S., et al. (2013). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Advances, 3, 24169-24177.

  • CymitQuimica. (n.d.).[3] Product Data: Hexyl 7-(Diethylamino)coumarin-3-carboxylate (CAS 851963-03-6).[5][8]

Sources

"Hexyl 7-(Diethylamino)coumarin-3-carboxylate" photobleaching and photostability

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Fluorescent Probes & Laser Dyes Target Application: Lipid Probes, Polymer Doping, Solvatochromic Sensing Support Level: Tier 3 (Senior Application Scientist)

Photobleaching & Photostability: The Core Mechanics

User Query: "My signal degrades rapidly under continuous excitation. Is this intrinsic to the dye or an experimental artifact?"

Technical Insight: Hexyl 7-(Diethylamino)coumarin-3-carboxylate (often structurally related to Coumarin 334 or Coumarin 1 ) exhibits a moderate-to-high quantum yield but is susceptible to oxidative photobleaching. The 7-diethylamino group is a strong electron donor, which enhances fluorescence but also creates an electron-rich center prone to radical attack.

The primary mechanism of degradation involves the Triplet State (


) . While coumarins generally have low intersystem crossing (ISC) rates compared to rhodamines, the long lifetime of the triplet state allows interaction with molecular oxygen (

), generating highly reactive Singlet Oxygen (

)
. This reactive species attacks the conjugated double bond system of the coumarin ring (specifically the 3,4-position), destroying the chromophore.
Mechanism Visualization: Photobleaching Pathway

PhotobleachingPathway Ground Ground State (S0) Excited Excited Singlet (S1) (Fluorescence Emission) Ground->Excited Excitation (hv) Excited->Ground Fluorescence Triplet Triplet State (T1) (Long-Lived Intermediate) Excited->Triplet Intersystem Crossing (ISC) Triplet->Ground Phosphorescence (Rare) SingletO2 Singlet Oxygen (1O2) (Reactive Species) Triplet->SingletO2 Energy Transfer to 3O2 Bleached Bleached Product (Non-Fluorescent) SingletO2->Bleached Oxidative Attack on Coumarin Ring

Figure 1: The oxidative photobleaching pathway of 7-aminocoumarins. The critical intervention point is the interaction between the Triplet State and molecular oxygen.

Troubleshooting Guide: Diagnosing Signal Loss

User Query: "I am observing inconsistent fluorescence intensity. How do I stabilize the signal?"

Use this logic flow to diagnose the root cause of instability.

Diagnostic Workflow

TroubleshootingFlow Start Issue: Rapid Signal Loss CheckSolvent 1. Check Solvent/Matrix Is it polar protic (e.g., MeOH)? Start->CheckSolvent SolventIssue High Polarity increases ISC rates. Switch to non-polar (Hexane/Toluene) or Polymer Matrix (PMMA). CheckSolvent->SolventIssue Yes CheckOxygen 2. Is Oxygen Present? CheckSolvent->CheckOxygen No SolventIssue->CheckOxygen Deoxygenate Degas solution (N2/Ar purge). Use Oxygen Scavengers (GLOX). CheckOxygen->Deoxygenate Yes CheckPower 3. Excitation Power Density > 100 W/cm²? CheckOxygen->CheckPower No Deoxygenate->CheckPower ReducePower Reduce Laser Power. Use ND Filters. Two-step photolysis likely. CheckPower->ReducePower Yes CheckConc 4. Check Concentration Is [Dye] > 10 µM? CheckPower->CheckConc No ReducePower->CheckConc Aggregation Self-Quenching/Aggregation. Dilute to < 1 µM. CheckConc->Aggregation Yes Stable Protocol Optimized CheckConc->Stable No

Figure 2: Step-by-step diagnostic logic for stabilizing Hexyl 7-(Diethylamino)coumarin-3-carboxylate fluorescence.

Experimental Protocols & Optimization

Protocol A: Measuring Photostability ( )

To quantitatively compare stability across different solvents or mounting media, determine the


 (time to 50% initial intensity).

Reagents:

  • Dye Stock: 1 mM in DMSO (Store at -20°C, dark).

  • Solvents: Toluene (Non-polar), Ethanol (Polar), PBS (Aqueous - Note: Low solubility expected).

Procedure:

  • Preparation : Dilute stock to 1 µM in the target solvent.

    • Critical: For aqueous buffers, ensure <1% DMSO to prevent precipitation of the hydrophobic hexyl ester.

  • Setup : Place in a quartz cuvette (path length 1 cm) or glass-bottom dish.

  • Irradiation : Expose sample to continuous excitation at

    
      (LED or Laser).
    
    • Standardization: Maintain constant irradiance (e.g., 10 mW/cm²). Measure power at the sample plane.

  • Acquisition : Record fluorescence emission intensity at

    
     (approx. 460-480 nm) every 1 second for 600 seconds.
    
  • Analysis : Plot

    
     vs. Time. The time at which 
    
    
    
    is the
    
    
    .
Protocol B: Solvatochromic Verification

The 7-diethylamino group induces significant solvatochromism. Use this to verify dye integrity and environment polarity.

Solvent CategorySolvent ExampleExpected

(Approx)
Relative Quantum Yield
Non-Polar Hexane / Toluene440 - 450 nmHigh
Polar Aprotic Acetone / DMSO460 - 470 nmModerate
Polar Protic Ethanol / Methanol470 - 485 nmLow (Quenching via H-bonding)

Note: In highly polar protic solvents, the twisted intramolecular charge transfer (TICT) state may form, significantly reducing quantum yield. [1]

Frequently Asked Questions (FAQs)

Q1: Why does the dye precipitate in my aqueous buffer? A: The "Hexyl" ester chain adds significant lipophilicity (hydrophobicity) to the molecule. This compound is designed for lipid membranes, hydrophobic pockets, or organic solvents .

  • Solution: Pre-dissolve in DMSO or Ethanol. Do not exceed 1-2% organic co-solvent in aqueous buffers. Alternatively, encapsulate in micelles (e.g., Pluronic F-127) or liposomes for aqueous delivery.

Q2: Can I use commercial antifade mountants? A: Yes, but select carefully.

  • Recommended: PPD (p-phenylenediamine) based mountants are generally effective for coumarins.

  • Avoid: Mountants with high pH (>9) if long-term ester stability is a concern, as the carboxylate ester can hydrolyze, changing the photophysical properties (shifting to the free acid form).

Q3: Is this dye suitable for Two-Photon Microscopy (2P)? A: Coumarin derivatives are excellent candidates for 2P excitation.

  • Excitation: Typically

    
     (approx. 2x the one-photon max).
    
  • Benefit: 2P excitation is localized, reducing bulk photobleaching outside the focal plane. [2]

References

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection . Analytical Chemistry. (1998).[1] Detailed analysis of coumarin photostability and triplet state involvement.

  • Coumarin-Based Fluorescent Dyes - Technical Support . BenchChem. (2025).[2] Mechanisms of oxidation and substitution effects on coumarin rings.

  • Photobleaching Influence in Different Phases for Coumarin 307 . University of Baghdad Digital Repository. (2014). Comparison of bleaching rates in liquid vs. solid matrices.

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties . ACG Publications. (2014).[3] Chemical reactivity of the coumarin-3-carboxylate scaffold.

Sources

Preventing fluorescence quenching of "Hexyl 7-(Diethylamino)coumarin-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Fluorescence Preservation & Optimization

Welcome to the Advanced Photonics Support Hub.

You are likely here because your "Hexyl 7-(Diethylamino)coumarin-3-carboxylate" (hereafter H-DEAC ) probe is underperforming. It may be fading rapidly, precipitating, or showing negligible quantum yield in your target media.

As a Senior Application Scientist, I will guide you through the photophysics of this molecule. H-DEAC is a classic "push-pull" fluorophore. Its brilliance relies on a delicate electronic balance that is easily disrupted by solvent polarity and molecular rotation.

Part 1: The Core Problem (Root Cause Analysis)

To prevent quenching, you must understand how this molecule dies in the excited state. H-DEAC suffers from two primary quenching mechanisms: TICT (Twisted Intramolecular Charge Transfer) and ACQ (Aggregation-Caused Quenching).

Mechanism 1: The TICT Trap (Solvent Quenching)

The 7-diethylamino group is an electron donor; the 3-carboxylate is an electron acceptor. Upon excitation, charge transfers from the amine to the coumarin ring.

  • The Failure Mode: In polar solvents (especially protic ones like water or methanol), the diethylamino group physically rotates (twists) 90° relative to the coumarin plane.

  • The Result: This "twisted" state (TICT) is a non-radiative sink. The energy dissipates as heat, not photons.

  • The Fix: You must restrict this rotation or use non-polar environments.

Mechanism 2: The Hydrophobic Stack (Aggregation)

Your specific derivative has a Hexyl chain. This aliphatic tail makes the molecule significantly more hydrophobic than the standard ethyl ester or acid forms.

  • The Failure Mode: In aqueous buffers, the hexyl tails seek each other to escape water, causing the flat coumarin discs to stack like coins (H-aggregates).

  • The Result: Immediate fluorescence quenching due to intermolecular energy transfer.

Part 2: Visual Troubleshooting Logic

Before altering your protocol, use this decision tree to diagnose your specific issue.

Troubleshooting_HDEAC Start SYMPTOM: Low/No Fluorescence SolventCheck Is the solvent Water or Alcohol? Start->SolventCheck ConcCheck Is Concentration > 10 µM? SolventCheck->ConcCheck No (Non-polar) TICT_Issue DIAGNOSIS: TICT Quenching (Rotational Relaxation) SolventCheck->TICT_Issue Yes (Polar) pHCheck Is pH < 5 or > 9? ConcCheck->pHCheck No (Low Loading) Agg_Issue DIAGNOSIS: H-Aggregation (Hydrophobic Stacking) ConcCheck->Agg_Issue Yes (High Loading) Chem_Issue DIAGNOSIS: Chemical Instability (Protonation or Hydrolysis) pHCheck->Chem_Issue Yes Action_Encap SOLUTION: Encapsulate (Micelles/Cyclodextrins) TICT_Issue->Action_Encap If Water Required Action_Solv SOLUTION: Change Solvent (Dioxane/Toluene/DMSO) TICT_Issue->Action_Solv If Organic Allowed Agg_Issue->Action_Encap Action_pH SOLUTION: Buffer Adjustment (Maintain pH 7.0 - 8.0) Chem_Issue->Action_pH

Caption: Diagnostic workflow for identifying the primary quenching mechanism based on experimental conditions.

Part 3: Optimization Protocols
Protocol A: The "Safe" Stock Solution

Goal: Create a stable master stock that prevents pre-experimental aggregation.

  • Solvent Choice: Do NOT use Ethanol or Methanol for long-term storage. Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF .

  • Concentration: Prepare at 10 mM .

  • Storage: Store at -20°C, desiccated, and protected from light.

  • Verification: The solution should be a vibrant yellow. If it turns orange/red, the ester may have hydrolyzed to the acid form (7-DCCA).

Protocol B: Aqueous Application (preventing TICT)

Goal: Use H-DEAC in a biological/aqueous buffer without losing signal to TICT or aggregation. Mechanism: We will use a surfactant to create a "nano-cage" that restricts the rotation of the diethylamino group and shields the hexyl tail.

Reagents:

  • H-DEAC Stock (10 mM in DMSO)

  • Surfactant: CTAB (Cetyltrimethylammonium bromide) or SDS (Sodium Dodecyl Sulfate). Note: Cationic micelles (CTAB) often yield higher quantum efficiency for this probe than anionic ones. [1]

  • Buffer: PBS (pH 7.4)

Step-by-Step:

  • Prepare Surfactant Solution: Dissolve CTAB in PBS to a concentration of 10 mM (above its Critical Micelle Concentration of ~1 mM).

  • Equilibration: Stir gently at 25°C for 10 minutes to ensure micelle formation.

  • Injection: Inject the H-DEAC DMSO stock into the stirring surfactant solution.

    • Target Ratio: Keep the dye concentration < 10 µM.

    • DMSO Limit: Keep final DMSO content < 1% (v/v) to avoid disrupting micelles.

  • Incubation: Allow to equilibrate for 15 minutes. The dye will partition into the hydrophobic micellar core.

  • Result: You should observe a significant fluorescence increase (Quantum Yield boost) compared to dye in pure PBS.

Quantitative Comparison of Quantum Yields (Approximate):

Solvent / EnvironmentQuantum Yield (

)
Mechanism of Action
Toluene / Dioxane High (> 0.80)Non-polar; No TICT rotation.
Acetone / DMSO Medium (0.40 - 0.60)Polar aprotic; some TICT losses.
Water / PBS Very Low (< 0.05)Severe TICT + Aggregation.
PBS + 10mM CTAB High (~ 0.60 - 0.70)Micellar restriction of rotation.
PBS +

-Cyclodextrin
Medium-High (~ 0.50)Host-guest inclusion complex.
Part 4: Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is shifting from blue (460nm) to green (500nm+). Why? A: This is likely Solvatochromism . 7-aminocoumarins exhibit a large bathochromic shift (red shift) as solvent polarity increases.

  • In Toluene: Emission ~450 nm (Deep Blue)

  • In DMSO: Emission ~470-480 nm (Cyan)

  • In Water (if visible): Emission >500 nm (Greenish)

  • Correction: If you need a consistent emission wavelength, you must standardize the polarity of your environment using the encapsulation protocol above.

Q2: Can I use this dye for pH sensing? A: Not recommended for physiological pH (6-8). The diethylamino group can be protonated at very low pH (< 4), which kills fluorescence by removing the electron donor. However, the ester bond at position 3 is your main concern. At pH > 9, the hexyl ester will hydrolyze to the carboxylate (7-DCCA), permanently altering the lipophilicity and spectral properties of your probe [2].

Q3: Why is the Hexyl ester better than the Ethyl ester? A: The Hexyl chain provides superior membrane loading . If you are staining lipid bilayers or hydrophobic plastics, the Hexyl tail anchors the fluorophore more effectively than the Ethyl variant. However, this comes at the cost of higher aggregation risk in stock solutions.

Part 5: Advanced Mechanism Visualization

The following diagram illustrates the "TICT State" competition. To maximize fluorescence (


), we must minimize the rotational rate (

).

TICT_Mechanism cluster_env Environment Effect Ground Ground State (S0) LE Locally Excited (Planar S1) Ground->LE Excitation (420nm) LE->Ground k_r (Emission) TICT TICT State (Twisted 90°) LE->TICT k_rot (Rotation) Promoted by Polarity Photon Fluorescence (470 nm) LE->Photon TICT->Ground Fast Decay Heat Non-Radiative Decay (Heat) TICT->Heat Viscosity High Viscosity / Rigid Matrix (Blocks k_rot) Viscosity->LE Stabilizes Polarity High Polarity (Accelerates k_rot) Polarity->TICT Stabilizes

Caption: The competition between fluorescence (Planar State) and thermal decay (Twisted State). High polarity favors the Red path (Quenching); Rigid environments favor the Green path (Fluorescence).

References
  • Chatterjee, A., Maity, B., & Seth, D. (2014). Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea.[1] RSC Advances. Available at: [Link]

  • Coelho, P., & Sousa, C. (2016).[2] Synthesis of Coumarin-3-carboxylic Acid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link][2][3]

  • Liu, X., et al. (2022). Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid.[4][5][6][7] Molecules. Available at: [Link]

Sources

"Hexyl 7-(Diethylamino)coumarin-3-carboxylate" aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aggregation & Fluorescence Quenching in Aqueous Solutions

Document ID: TS-HC314-AGG-01 | Version: 2.4 | Status: Active

Executive Summary: The "Push-Pull" Paradox

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a lipophilic derivative of the Coumarin 314/343 class. It functions as a "push-pull" fluorophore: the diethylamino group acts as an electron donor, while the ester group acts as an acceptor.

The Core Issue: While the hexyl chain enhances membrane permeability and lipid staining, it renders the molecule significantly hydrophobic. In aqueous buffers, this molecule does not merely dissolve; it undergoes hydrophobic collapse . This leads to the formation of H-aggregates (face-to-face stacking), which are non-fluorescent (dark) species.

Key Technical Distinction: Users often confuse aggregation quenching with polarity-induced quenching (TICT states). This guide provides the differential diagnosis and solubilization protocols required to restore quantum yield.

Diagnostic Troubleshooting (Q&A)

Q1: My fluorescence signal is <5% of expected intensity in PBS/HEPES. Is the dye degraded?

A: Unlikely. You are likely observing Aggregation-Caused Quenching (ACQ) . In water, the hexyl tails drive the coumarin cores to stack in a "sandwich" geometry (H-aggregate). This allows rapid non-radiative decay.

The Test (The "Ethanol Spike"):

  • Take 1 mL of your non-fluorescent aqueous sample.

  • Add 1 mL of pure Ethanol or DMSO.

  • Result: If fluorescence instantly recovers (bright blue-green), the dye was aggregated, not degraded. If it remains dark, the ester bond may have hydrolyzed (rare at neutral pH).

Q2: The absorption spectrum is blue-shifted (hypsochromic) compared to the datasheet. Why?

A: This is the spectral fingerprint of H-aggregation .[1]

  • Monomer (Organic Solvent): ~430–450 nm absorption.

  • H-Aggregate (Water): ~390–410 nm absorption.

  • Mechanism: Exciton coupling theory states that face-to-face stacking splits the excited state energy levels. Transitions to the lower energy state are forbidden, while transitions to the higher energy state are allowed, causing the blue shift.

Q3: I see a red-shifted emission but very low intensity. Is this aggregation?

A: No, this is likely TICT (Twisted Intramolecular Charge Transfer) quenching. In highly polar solvents (like water) where the dye is solubilized (e.g., low concentration), the diethylamino group can rotate relative to the coumarin plane. This "twisted" state is non-emissive and relaxes via heat.

  • Solution: You must increase the local viscosity or decrease the local polarity around the dye using micelles or cyclodextrins (see Protocol B).

Solubilization Protocols

Protocol A: The "Solvent Exchange" Method (Prevention)

Do not add solid dye directly to buffer. It will form amorphous precipitates that are impossible to redissolve.

  • Stock Preparation: Dissolve the solid dye in anhydrous DMSO or Ethanol to 10 mM.

    • Note: The hexyl ester is highly soluble in organic solvents.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock to 100 µM in Ethanol.

  • Rapid Injection: While vortexing your aqueous buffer (PBS, pH 7.4), inject the organic stock.

    • Critical: Keep the final organic co-solvent concentration < 1% if cells are involved.

    • Limit: The solubility limit in pure buffer is often < 1 µM. Above this, you need Protocol B.

Protocol B: Surfactant Sequestration (Micelle Encapsulation)

Best for: High-concentration assays (>5 µM) or biological imaging.

Theory: Surfactants (SDS, Triton X-100) form micelles above their Critical Micelle Concentration (CMC). The hydrophobic hexyl tail of the coumarin inserts into the micelle core, protecting the dye from water and preventing stacking.

Steps:

  • Prepare Buffer + Surfactant :

    • SDS: 20 mM (CMC is ~8 mM).

    • Triton X-100: 0.5 mM (CMC is ~0.24 mM).

  • Inject the dye stock (from Protocol A) into this surfactant solution.

  • Incubate: Allow 15 minutes for equilibration.

  • Verification: Measure Fluorescence. A significant increase in Quantum Yield (QY) confirms micellar incorporation.

Technical Deep Dive: Mechanisms & Visualization

Mechanism of Action: Aggregation vs. Solubilization[2]

The following diagram illustrates the transition from a fluorescent monomer to a quenched H-aggregate and the rescue pathway using micelles.

AggregationMechanism cluster_0 Aqueous Environment Monomer Monomer (High Fluorescence) Organic Solvent Water Addition of Water (Polar) Monomer->Water Solvent Exchange HAggregate H-Aggregate (Quenched/Dark) Face-to-Face Stack Water->HAggregate Hydrophobic Collapse TICT TICT State (Polarity Quenching) Twisted Donor Water->TICT High Polarity (If Monomeric) Micelle Micelle Encapsulation (Restored Fluorescence) Protective Core HAggregate->Micelle + Surfactant (> CMC) TICT->Micelle Viscosity Restriction

Figure 1: Pathway of Hexyl 7-(Diethylamino)coumarin-3-carboxylate in aqueous environments. Note that both H-aggregation and TICT states lead to signal loss, but are reversible via micellar encapsulation.

Data Summary: Spectral Shifts
StateSolvent EnvironmentAbsorption

Emission

Quantum Yield (

)
Monomer Ethanol / DMSO~440 nm~480 nmHigh (> 0.6)
H-Aggregate Water / PBS~405 nm (Blue Shift) QuenchedVery Low (< 0.05)
TICT State Water (Dilute < 10nM)~440 nm~500 nm (Red Shift) Low (~0.1)
Micelle-Bound PBS + 20mM SDS~445 nm~475 nmRestored (~0.5)

Frequently Asked Questions (FAQ)

Q: Can I use Cyclodextrins instead of surfactants? A: Yes.


-Cyclodextrin  is often superior to 

-Cyclodextrin for this specific molecule. The hexyl tail is bulky;

has a wider cavity that can accommodate the tail or the entire coumarin core, preventing self-association.

may form 1:1 complexes that cap the dye but don't fully prevent stacking of the exposed ends [1, 5].

Q: Is the aggregation temperature-dependent? A: Yes. Heating the solution (up to 50°C) can temporarily disrupt H-aggregates and increase fluorescence, but they will reform upon cooling. This is a useful diagnostic test: if heating increases signal, you have aggregates [2].

Q: Why does the emission spectrum look broad and featureless? A: In aqueous solutions, if you see a broad tail, it is likely a mix of monomer emission (weak) and excimer/aggregate emission (very weak and red-shifted). This "smearing" confirms a heterogeneous population of species [3].[2][3]

References

  • Dye Aggregation and Complex Formation Effects in 7-(Diethylamino)-Coumarin-3-Carboxylic Acid. Source: ResearchGate.[4][5][6] URL:[Link]

  • Intriguing H-Aggregate and H-Dimer Formation of Coumarin-481 Dye in Aqueous Solution. Source: The Journal of Physical Chemistry A (ACS). URL:[Link]

  • 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours. Source: Royal Society of Chemistry (RSC) Advances / PubMed. URL:[Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. Source: MDPI (Materials). URL:[Link][4]

  • Photophysical Properties of 7-(diethylamino)Coumarin-3-carboxylic Acid in the Nanocage of Cyclodextrins. Source: ResearchGate / Journal of Fluorescence. URL:[Link]

Sources

Improving the solubility of "Hexyl 7-(Diethylamino)coumarin-3-carboxylate" for biological experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Problem Analysis

The Molecule: Hexyl 7-(diethylamino)coumarin-3-carboxylate is a highly lipophilic derivative of the Coumarin 343 fluorophore. While the 7-diethylamino group provides strong electron-donating properties for high quantum yield (blue-green emission, ~470-480 nm), the hexyl ester chain at position 3 drastically reduces water solubility compared to its acid or ethyl-ester counterparts.

The Problem: In aqueous biological buffers (PBS, DMEM, HEPES), this molecule undergoes Aggregation-Caused Quenching (ACQ) . The hydrophobic hexyl tails drive the molecules to cluster (pi-stacking), resulting in:

  • Precipitation: Visible turbidity or microscopic crystals.

  • Signal Loss: Drastic reduction in fluorescence intensity due to self-quenching.

  • Data Artifacts: Non-specific binding to plasticware or cell membranes.

The Solution: Simple solvent dilution (e.g., DMSO -> Water) is often insufficient. You must employ supramolecular encapsulation or surfactant-assisted dispersion to maintain the molecule in a monomeric, fluorescent state.

Decision Matrix: Selecting Your Method

Use the following logic flow to determine the best solubilization strategy for your specific experiment.

SolubilityDecisionTree cluster_legend Key Start Start: Define Experiment Type Q1 Is the probe for Live Cell Imaging? Start->Q1 MethodA Method A: Pluronic F-127 Dispersion (Standard for Cell Loading) Q1->MethodA Yes (Intracellular/Membrane) Q2 Is fluorescence Quantum Yield critical? Q1->Q2 No (In vitro / Cell-free) MethodB Method B: Cyclodextrin Inclusion (High Stability & Brightness) Q2->MethodB Yes (Max Brightness needed) MethodC Method C: Organic Co-solvent (Simple Assays Only) Q2->MethodC No (High throughput screening)

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Detailed Protocols

Method A: Pluronic F-127 Dispersion (Recommended for Live Cells)

Mechanism: Pluronic F-127 is a non-ionic triblock copolymer. It wraps around the hydrophobic hexyl tail of the coumarin, creating a water-dispersible micelle that facilitates transport across cell membranes without damaging them [1].

Reagents:

  • Anhydrous DMSO (Grade: Cell Culture Tested)[1]

  • Pluronic® F-127 (Solid or 20% solution in DMSO)[1][2][3][4]

  • Loading Buffer (e.g., HBSS or PBS, pH 7.4)

Protocol:

  • Prepare Stock: Dissolve the Coumarin probe in anhydrous DMSO to a concentration of 1–5 mM . Store at -20°C, protected from light.

  • Prepare Surfactant: If using solid Pluronic F-127, dissolve 2g in 10mL DMSO to make a 20% (w/v) stock . (Requires heating to 40°C).

  • The "Premix" Step (Critical):

    • In a microcentrifuge tube, mix 1 µL of Coumarin Stock + 1 µL of 20% Pluronic F-127 solution.

    • Vortex vigorously for 10 seconds. This forces the dye into the surfactant micelles before it hits the water.

  • Final Dilution:

    • Add the 2 µL premix to 1 mL of your Loading Buffer (1:1000 dilution).

    • Final Concentrations: ~1–5 µM Dye, 0.02% Pluronic, 0.1% DMSO.

    • Result: A clear, fluorescent solution ready for cell incubation.

Method B: Cyclodextrin Inclusion (Recommended for Spectroscopy/Stability)

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a host-guest inclusion complex. The hydrophobic hexyl chain and coumarin core enter the CD cavity, shielding them from water. This prevents aggregation and often enhances fluorescence intensity by reducing non-radiative decay pathways [2].

Protocol:

  • Prepare CD Stock: Dissolve HP-β-CD in water or buffer to 10 mM .

  • Dye Addition: Add the Coumarin DMSO stock (e.g., 5 mM) to the CD solution.

    • Target Ratio: Maintain a molar excess of CD (at least 10:1 CD:Dye ratio).

  • Equilibration: Vortex and let stand at room temperature for 30 minutes. The solution should remain perfectly clear.

  • Usage: Use this complex directly for spectroscopic assays or titrations.

Solubility & Stability Data Comparison

ParameterPure Aqueous BufferDMSO Co-solvent (1%)Pluronic F-127 MethodCyclodextrin (HP-β-CD) Method
Solubility Limit < 0.1 µM (Precipitates)~5–10 µM (Meta-stable)> 50 µM (Dispersed)> 100 µM (Solubilized)
Aggregation State High (Turbid)Moderate (Risk of ACQ)Monomeric (Micellar)Monomeric (Complexed)
Fluorescence QY Very Low (Quenched)MediumHighVery High (Stabilized)
Cytotoxicity Low (Precipitate inert)Low (if DMSO < 0.5%)Low (Standard Reagent)Very Low (Biocompatible)

Troubleshooting & FAQs

Q1: I followed the protocol, but I still see tiny crystals under the microscope.

  • Cause: The "Premix" step (Method A) was skipped or performed too slowly.

  • Fix: You must mix the Dye and Pluronic in 100% DMSO first. If you add the dye directly to a buffer that already contains Pluronic, it will precipitate faster than the surfactant can catch it.

Q2: My fluorescence signal is dropping over time (photobleaching vs. precipitation).

  • Diagnosis: Spin the sample at 10,000 x g for 5 minutes. If the fluorescence of the supernatant drops significantly compared to the pre-spin sample, it is precipitation , not photobleaching.

  • Fix: Switch to Method B (Cyclodextrin) for higher stability in solution, or reduce the dye concentration to < 1 µM.

Q3: Can I use Ethanol instead of DMSO?

  • Technical Note: Yes, the hexyl ester is soluble in ethanol. However, ethanol is more volatile (changing concentrations during imaging) and generally more cytotoxic than DMSO at equivalent percentages. DMSO is preferred for stock solutions due to its low vapor pressure and high solvation power.

Q4: Is the Hexyl chain necessary?

  • Insight: If you do not specifically need the hexyl chain for membrane anchoring or lipid droplet targeting, consider switching to 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) . The free acid form is significantly more soluble in neutral/basic buffers (pH > 7) due to ionization of the carboxylate group [3].

Workflow Visualization: Pluronic Loading

PluronicWorkflow cluster_stock 1. Stock Prep cluster_mix 2. The Premix (Critical) cluster_final 3. Dispersion Dye Coumarin-Hexyl (in DMSO) Mix 1:1 Mix (Vortex 10s) Dye->Mix Pluronic 20% Pluronic F-127 (in DMSO) Pluronic->Mix Buffer Aqueous Buffer (PBS/Media) Mix->Buffer Dilute 1:1000 Final Stable Micellar Solution Buffer->Final

Figure 2: Step-by-step workflow for the Pluronic F-127 "Premix" method to ensure monomeric dispersion.

References

  • Barooah, N., et al. "Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents." Journal of Photochemistry and Photobiology A: Chemistry, vol. 162, no. 1, 2004. [Link]

Sources

Technical Guide: Stability & Handling of Hexyl 7-(Diethylamino)coumarin-3-carboxylate in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a lipophilic, blue-green fluorescent probe. Structurally, it consists of the 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) core esterified with a hexyl chain.

The Critical Technical Insight: In the context of cell culture, "stability" is a dual-edged sword. This compound functions as a fluorogenic esterase substrate (or "prodrug-like" probe).

  • The Hexyl Ester (Intact): Highly hydrophobic, membrane-permeable. It crosses cell membranes via passive diffusion.

  • The Free Acid (Hydrolyzed): Once inside the cell, cytosolic esterases cleave the hexyl group, releasing the free acid (7-DCCA). This form is polar, membrane-impermeable, and becomes "trapped" inside the cell.

The Stability Problem: Cell culture media supplemented with Fetal Bovine Serum (FBS) contains active esterases. If the probe is incubated in complete media, extracellular hydrolysis occurs. The probe converts to the impermeable acid outside the cell, preventing uptake and resulting in false-negative fluorescence signals.

Part 1: Solubility & Stock Preparation

The Challenge: The hexyl chain renders this molecule highly lipophilic. Adding a concentrated organic stock directly to aqueous media often causes "crash precipitation," leading to aggregates that stick to the plasticware rather than the cells.

Optimization Protocol: The "Intermediate Dilution" Method

Do not add 100% DMSO stock directly to the cell culture dish.

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSOEthanol is prone to evaporation; DMSO stabilizes the stock.
Stock Concentration 10–20 mMHigh enough to keep solvent volume low (<0.1%) in final media.
Storage -20°C, Desiccated, DarkCoumarins are photo-stable but ester bonds are moisture-sensitive.
Working Solution Critical Step: Dilute stock 1:1000 into Serum-Free media first.Prevents local high-concentration precipitation and serum-protein binding.
Troubleshooting: "I see bright specks outside my cells."
  • Diagnosis: The compound has precipitated.

  • Solution: Use Pluronic F-127 (0.02% - 0.1%) in the loading buffer. Pluronic is a non-ionic surfactant that solubilizes lipophilic dyes, facilitating their transfer from the media to the cell membrane without forming crystals.

Part 2: Chemical Stability in Media (The "Serum Effect")

This is the most frequent point of failure. Users often report "no signal" when incubating for long periods in complete media.

Mechanism of Failure: Extracellular Hydrolysis

The following diagram illustrates why serum acts as a barrier to staining.

Serum_Hydrolysis_Effect Stock Hexyl Ester Probe (Lipophilic / Permeable) Media_SF Serum-Free Media (No Esterases) Stock->Media_SF Media_FBS Complete Media (FBS) (Contains Esterases) Stock->Media_FBS Cell_Membrane Cell Membrane Media_SF->Cell_Membrane Passive Diffusion Hydrolysis_Out Extracellular Hydrolysis (Probe Destroyed) Media_FBS->Hydrolysis_Out Serum Esterases Hydrolysis_In Intracellular Hydrolysis (Signal Trapped) Cell_Membrane->Hydrolysis_In Cytosolic Esterases Intracellular Intracellular Space Acid Free Acid (7-DCCA) (Polar / Impermeable) Hydrolysis_Out->Acid Acid->Cell_Membrane Blocked (Cannot Enter)

Figure 1: The "Serum Effect." In serum-free media (green path), the probe enters the cell and is trapped. In complete media (red path), serum esterases cleave the probe outside the cell, creating an impermeable molecule that cannot stain the sample.

FAQ: Stability in Media

Q: Can I leave the probe in the incubator overnight? A: No. The half-life of coumarin esters in 10% FBS is often <30 minutes. Overnight incubation will result in zero cellular uptake and high background noise in the media.

Q: How do I perform long-term imaging? A: You must use a "Pulse-Chase" protocol:

  • Pulse: Load the probe in Serum-Free Media (e.g., Opti-MEM or HBSS) for 20–30 minutes.

  • Wash: Rinse 2x with HBSS to remove extracellular probe.

  • Chase: Replace with complete media (FBS is safe after the probe is trapped inside) and image.

Part 3: Fluorescence & Photostability

Spectral Properties:

  • Excitation: ~405–415 nm (Violet/Blue laser compatible)

  • Emission: ~460–475 nm (Blue/Cyan)

Q: My signal is bleaching rapidly. A: 7-(Diethylamino)coumarins are moderately photostable but less robust than Alexa Fluor or Cyanine dyes.

  • Mitigation: Use the lowest laser power possible.

  • Mounting: If fixing cells, use a mounting medium with an anti-fade agent (e.g., DABCO or commercial formulations like ProLong Gold). Note that fixation (PFA) may cause the small molecule to leak out if it hasn't bound to intracellular lipids.

Q: The fluorescence color looks different in my control. A: This is likely Solvatochromism . Coumarin derivatives are sensitive to the polarity of their environment.

  • Lipid Droplets: High intensity, slightly blue-shifted.

  • Cytosol (Water): Lower intensity, red-shifted.

  • Aggregates: Very bright, often shifted due to pi-stacking.

Part 4: Troubleshooting Workflow

Use this logic flow to diagnose experimental failures.

Troubleshooting_Flow Start Problem: Poor Staining Check_Precip Are there bright crystals/dots outside the cells? Start->Check_Precip Precip_Yes YES: Solubility Issue Check_Precip->Precip_Yes Precip_No NO: Uptake/Stability Issue Check_Precip->Precip_No Soln_1 Action: Dilute stock into Serum-Free media first. Add Pluronic F-127. Precip_Yes->Soln_1 Check_Media Did you load in media containing FBS? Precip_No->Check_Media Media_Yes YES Check_Media->Media_Yes Media_No NO Check_Media->Media_No Soln_2 Action: Extracellular Hydrolysis. Repeat using Opti-MEM or HBSS for the loading step. Media_Yes->Soln_2 Check_Conc Check Concentration. (Try 1-10 µM range) Media_No->Check_Conc

Figure 2: Diagnostic decision tree for optimizing coumarin ester staining.

References

  • Gao, W., et al. (2020). "Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro." Chemical Research in Toxicology. Link

    • Context: Establishes the mechanism of coumarin esters as substrates for esterases and their stability profiles.
  • Krieger, F., et al. (2022). "Membrane-Permeant, Bioactivatable Coumarin Derivatives for In-Cell Labelling." Chemistry – A European Journal. Link

    • Context: Details the "prodrug" strategy where esters are used to cross membranes before being hydrolyzed to the active fluorophore.
  • Wiemer, A.J., et al. (2016).[1] "Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group."[1] ChemBioChem. Link

    • Context: Provides protocols for cellular uptake and the kinetics of intracellular vs. extracellular hydrolysis.
  • Sigma-Aldrich. "7-(Diethylamino)coumarin-3-carboxylic acid Product Specification." Link

    • Context: Physical properties, solubility data (DMSO/DMF), and spectral characteristics (Ex/Em).

Sources

Troubleshooting low signal-to-noise ratio with "Hexyl 7-(Diethylamino)coumarin-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Signal-to-Noise Ratio (SNR) Probe Class: Solvatochromic Coumarin Esters Primary Application: Hydrophobic pocket sensing, lipid membrane probing, and micellar characterization.[1]

Executive Summary: The "Light-Up" Mechanism

Before troubleshooting hardware, you must understand the photophysics of Hexyl 7-(Diethylamino)coumarin-3-carboxylate .[1] This molecule is not a standard "always-on" fluorophore like Fluorescein or Alexa Fluor.

It operates via a Twisted Intramolecular Charge Transfer (TICT) mechanism.[2][3]

  • In Aqueous/Polar Media: The diethylamino group rotates freely, dissipating excited state energy non-radiatively. Result: The dye is naturally dim (Low Quantum Yield).

  • In Lipid/Hydrophobic/Rigid Media: The rotation is restricted, or the non-polar environment stabilizes the planar state. Result: The dye "lights up" (High Quantum Yield).

If you observe low signal in an aqueous buffer, the probe is likely behaving correctly. The issue is often not the dye, but its environment or the optical configuration.

Phase 1: Diagnostic Workflow

Use this logic flow to isolate the root cause of your low SNR.

TroubleshootingFlow Start START: Low Signal Detected CheckSolvent 1. Check Solvent/Environment Start->CheckSolvent IsAqueous Is sample >90% Water/Buffer? CheckSolvent->IsAqueous DimIsNormal Result: Low Signal is Normal (TICT Quenching) IsAqueous->DimIsNormal Yes CheckOptics 2. Check Optical Config IsAqueous->CheckOptics No (Lipid/Solvent) ExWavelength Excitation Source? CheckOptics->ExWavelength WrongEx UV (350nm) or Cyan (488nm) = POOR EXCITATION ExWavelength->WrongEx Wrong RightEx Violet (405-410nm) = OPTIMAL ExWavelength->RightEx Correct CheckConc 3. Check Concentration RightEx->CheckConc Aggregated Is [Dye] > 10 µM in Buffer? (Aggregation Quenching) CheckConc->Aggregated Yes

Figure 1: Decision tree for isolating low SNR causes.[1] Note that "Dim in Water" is a feature, not a bug.

Phase 2: Optical Configuration (Hardware Mismatch)

The most common user error is treating this coumarin like DAPI (UV excitation) or GFP (Blue/Cyan excitation).

Excitation Source Mismatch

The absorption maximum (


) of the 7-diethylamino chromophore is typically 405–415 nm .
  • UV Lasers (350–360 nm): You are exciting at the "blue edge" of the absorption band. You will lose ~60–70% of potential signal intensity.

  • Argon Lasers (488 nm): You are completely outside the excitation range. Signal will be near zero.

  • Correct Source: Use a 405 nm diode laser or a Violet LED .[1]

Emission Filter Mismatch

The emission maximum (


) is 460–475 nm  (Blue-Cyan).
  • Standard DAPI Filter (430–470 nm): This cuts off the peak emission. You will capture only the "blue tail" of the signal.

  • Correct Filter: Use a 450/50 nm or 470/40 nm bandpass filter.

Detector Gain vs. Background

Because the emission is in the blue region, it overlaps with cellular autofluorescence (NADH/NADPH).

  • Action: If SNR is low due to high background, increase the probe concentration only if you are in a lipid environment. Increasing concentration in the aqueous phase will only increase background noise via scattering and aggregation.

Phase 3: Chemical Environment & Solvatochromism

The hexyl ester tail makes this molecule hydrophobic. In aqueous buffers, it faces two risks: TICT Quenching and Aggregation .

Mechanism: The TICT State

In polar solvents (water), the excited state relaxes by rotating the diethylamino group, releasing energy as heat rather than photons. In non-polar solvents (lipids, DMSO), this rotation is energetically unfavorable, forcing radiative decay (fluorescence).

Table 1: Expected Relative Brightness by Environment

Solvent / EnvironmentPolarityViscosity/RigidityExpected Signal (Relative)Notes
Water / PBS HighLow< 5% High TICT quenching.[1]
Methanol / Ethanol MediumLow~40% Moderate brightness.
DMSO MediumMedium~60% Good stock solvent.[1]
Lipid Bilayer LowHigh100% Probe inserts into membrane.[1]
Glycerol HighHigh~80% Viscosity restricts TICT rotation.
Aggregation-Caused Quenching (ACQ)

The hexyl chain drives the molecule to form non-fluorescent aggregates in water (similar to oil droplets).

  • Symptom: You increase concentration from 1 µM to 10 µM, but the signal does not increase linearly (or actually decreases).

  • Solution:

    • Dissolve stock in anhydrous DMSO .

    • Keep final aqueous concentration < 5 µM .

    • Use a surfactant (e.g., 0.05% Pluronic F-127 ) if loading into cells, to assist dispersion before membrane insertion.[1]

Phase 4: Validation Protocols

Do not proceed with biological experiments until you have validated the dye using this "Solvent Check" protocol. This confirms the dye is chemically active and your optics are correct.

Protocol: The "Solvent Check"

Objective: Verify fluorophore integrity and optical settings independent of the biological sample.

  • Prepare Stock: Dissolve Hexyl 7-(Diethylamino)coumarin-3-carboxylate in DMSO to 10 mM.

  • Prepare Two Cuvettes/Wells:

    • Sample A (Quenched): 990 µL PBS + 10 µL Dye Stock (Final: 100 µM).

    • Sample B (Bright): 990 µL Ethanol (or 100% DMSO) + 10 µL Dye Stock.

  • Measure:

    • Ex: 405 nm.[4]

    • Em: Scan 430–600 nm.

  • Analysis:

    • Sample B should be significantly brighter (10x–50x) than Sample A.

    • If Sample B is dim: Your dye has degraded (hydrolysis of the ester) or your excitation source is incorrect (check for 405 nm).

    • If Sample A is bright: The dye may be aggregated (scattering light) or the solvent is not pure water.

FAQ: Frequently Asked Questions

Q: Can I use this dye to stain fixed cells? A: Use caution.[1] Formaldehyde fixation can alter membrane polarity.[1] Furthermore, washing steps often remove lipophilic dyes like the hexyl ester because they are not covalently bound to the target. For fixed cells, consider the succinimidyl ester (SE) version of the dye to covalently bind to proteins.

Q: My signal fades rapidly (within seconds). Is it photobleaching? A: Coumarins are generally photostable, but the hexyl ester can be susceptible to hydrolysis by intracellular esterases. If the ester is cleaved, the molecule becomes more polar (carboxylic acid form) and may leak out of the membrane into the cytosol, where it becomes dim (TICT quenching).

  • Troubleshooting: Add an esterase inhibitor or image immediately after staining.[1]

Q: Why is the emission peak shifting? A: This is a feature of solvatochromism.

  • Red Shift (longer wavelength): Indicates a more polar environment.

  • Blue Shift (shorter wavelength): Indicates a more hydrophobic (non-polar) environment.

  • Use this shift to quantify the polarity of the binding pocket.

References

  • Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino) coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents. Photochemistry and Photobiology, 89(2), 280-293.[1][5] Available at: [Link]

Sources

Effect of pH on "Hexyl 7-(Diethylamino)coumarin-3-carboxylate" fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of pH on Fluorescence Stability & Performance

Document ID: TSC-COU-07-HEX | Version: 2.1 | Status: Active

Executive Summary & Mechanism

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a lipophilic, blue-green fluorescent probe primarily used to stain hydrophobic domains, lipid bilayers, or non-polar matrices. Its fluorescence mechanism relies on Intramolecular Charge Transfer (ICT) .[1]

The 7-diethylamino group acts as an electron donor, while the 3-carboxylate ester acts as an electron acceptor. Upon excitation, electron density shifts across the conjugated system, generating fluorescence.

Critical Technical Insight: Unlike 7-hydroxycoumarins (e.g., Umbelliferone), which are used as pH indicators in the physiological range (pH 6–8), 7-dialkylaminocoumarins are designed to be pH-insensitive in neutral environments. If you observe fluorescence changes at neutral pH, it usually indicates chemical degradation (hydrolysis) or environmental polarity shifts (solvatochromism) , not a reversible protonation event.

The pH Landscape: Three Chemical States

The fluorescence of this molecule is dictated by three distinct chemical states driven by pH:

pH_Mechanism Acid Protonated Species (pH < 3.0) [Non-Fluorescent] Neutral Native Hexyl Ester (pH 4.0 - 8.0) [Strong Fluorescence] Acid->Neutral Reversible (Add Base) Neutral->Acid Protonation of Diethylamine Base Hydrolyzed Carboxylate (pH > 9.0) [Altered Spectra / Leaching] Neutral->Base Ester Hydrolysis (Irreversible) Base->Neutral Cannot Re-esterify in Aqueous Media

Figure 1: The chemical fate of Hexyl 7-(Diethylamino)coumarin-3-carboxylate across the pH spectrum. Note the irreversibility of the alkaline pathway.

Technical Troubleshooting Guides

Issue A: Signal Loss in Acidic Media (pH < 4.0)

Symptom: Fluorescence intensity drops sharply as the buffer becomes acidic, without a significant spectral shift. Mechanism: Protonation of the diethylamino nitrogen lone pair. When this pair binds a proton, it can no longer participate in the ICT process, quenching fluorescence.

ParameterDiagnostic Criteria
pKa (approx) ~3.0 – 3.5 (Amino group)
Reversibility High. Neutralizing the solution restores fluorescence.
Solubility Protonated form becomes more water-soluble (cationic).

Troubleshooting Steps:

  • Check Buffer Capacity: Ensure your buffer (e.g., Citrate, Glycine-HCl) is strong enough to maintain pH if you are adding acidic reagents.

  • Reversibility Test: Take an aliquot of the quenched sample and add a small volume of concentrated Tris or NaOH (pH 8-9).

    • Result: If fluorescence returns immediately, the probe is intact but quenched.

    • Action: Adjust experimental pH to > 4.5.

Issue B: Spectral Shift or "Bleaching" in Basic Media (pH > 8.5)

Symptom: Fluorescence shifts blue (hypsochromic) or intensity decreases over time. In membrane studies, the dye appears to "leak" into the aqueous phase. Mechanism: Alkaline Hydrolysis. The hydroxide ion attacks the ester linkage, cleaving the hexyl chain. This converts the lipophilic ester into the hydrophilic 7-(Diethylamino)coumarin-3-carboxylate anion .

Why this is critical: The hexyl chain is the "anchor" keeping the dye in the lipid layer. Once hydrolyzed, the anionic dye becomes water-soluble and washes away.

ParameterDiagnostic Criteria
Kinetics Time-dependent (First-order kinetics relative to [OH-]).
Reversibility None. You cannot re-form the ester in water.
Spectral Change The carboxylate anion often has a blue-shifted emission compared to the ester in non-polar solvents.

Troubleshooting Steps:

  • Avoid Primary Amines at High pH: Primary amines (Tris, Glycine) can sometimes catalyze aminolysis of esters at high pH. Use phosphate or borate buffers only if necessary, but strictly limit incubation time.

  • Kinetic Validation: If you must work at pH > 8.0, perform a time-course scan (see Protocol 1 below) to determine the degradation rate.

  • Switch Probes: If your experiment requires pH > 9.0, this probe is chemically unsuitable. Switch to a coumarin sulfonamide or a carbostyril derivative.

Issue C: Signal Variation at Neutral pH (Solvatochromism vs. pH)

Symptom: Signal intensity varies between samples despite constant pH (7.4). Mechanism: This probe is solvatochromic .[1] Its quantum yield and emission maximum depend heavily on the polarity of the immediate environment.

  • Non-polar (Lipid): High Quantum Yield, Blue-Cyan emission (~460 nm).

  • Polar (Water/Cytosol): Lower Quantum Yield, Red-shifted emission (~480 nm).

Diagnostic: If the peak wavelength (


) shifts significantly, the dye has likely moved environments (e.g., micelle disruption), rather than undergoing a pH reaction.

Decision Tree: Diagnosing Fluorescence Loss

Use this logic flow to identify the root cause of signal anomalies.

Troubleshooting_Tree Start Problem: Fluorescence Loss or Shift CheckpH Check System pH Start->CheckpH Acid pH < 4.0 CheckpH->Acid Base pH > 8.5 CheckpH->Base Neutral pH 6.0 - 8.0 CheckpH->Neutral Quench Cause: Proton Quenching (Reversible) Acid->Quench Hydrolysis Cause: Ester Hydrolysis (Irreversible Loss of Anchor) Base->Hydrolysis Shift Is there a Spectral Shift (Color Change)? Neutral->Shift YesShift Yes: Solvatochromism (Dye moved to different polarity) Shift->YesShift Yes NoShift No: Aggregation/Precipitation (Check solubility in buffer) Shift->NoShift No

Figure 2: Logic flow for isolating pH effects from environmental interferences.

Validated Experimental Protocols

Protocol 1: Hydrolytic Stability Assay

Use this to determine the "safe window" for your experiments at elevated pH.

Materials:

  • Spectrofluorometer.[2]

  • 10 mM Stock solution of Hexyl 7-(Diethylamino)coumarin-3-carboxylate in anhydrous DMSO.

  • Test Buffers: pH 7.4 (PBS), pH 8.5 (Borate), pH 9.5 (Carbonate).

Procedure:

  • Preparation: Dilute the stock solution into the Test Buffers to a final concentration of 5 µM. Ensure < 1% DMSO final concentration to minimize solvent effects.

  • Baseline: Immediately measure the emission spectrum (Excitation: 415 nm, Emission Scan: 430–600 nm).

  • Kinetics: Incubate at room temperature (or 37°C if relevant). Measure spectra every 15 minutes for 2 hours.

  • Analysis: Plot the Fluorescence Intensity at

    
     vs. Time.
    
    • Stable: < 5% loss over 1 hour.

    • Unstable: Exponential decay. If decay > 10% in your assay timeframe, the data is compromised.

Protocol 2: Reversibility Check (Acid Quenching)

Use this to confirm if signal loss is due to protonation.

  • Prepare a sample in pH 3.0 buffer (expect low fluorescence).

  • Add a predetermined volume of 1M NaOH to shift pH to ~7.5.

  • Measure fluorescence.[1][2][3][4][5][6][7][8][9]

    • Recovery > 90%: Confirms proton quenching mechanism.

    • Recovery < 50%: Suggests acid-catalyzed degradation or precipitation (common with hydrophobic hexyl esters in water).

Frequently Asked Questions (FAQ)

Q1: Can I use this dye to measure intracellular pH? A: No. The pKa of the diethylamino group is too low (~3.5) to be useful in the physiological range (pH 6.8–7.4). For intracellular pH, use BCECF or SNARF derivatives. This dye is a structural/polarity probe, not a pH sensor.

Q2: Why did my fluorescence turn from blue to green when I added water? A: This is Solvatochromism , not necessarily a pH effect. 7-diethylaminocoumarins exhibit a "Red Edge Excitation Shift" (REES) and bathochromic emission shift in polar solvents (water) compared to non-polar solvents (lipids/DMSO). This confirms the dye is sensitive to the polarity of its microenvironment.

Q3: Is the Hexyl ester stable in cell culture media? A: Generally, yes, for short-term assays (1–4 hours). However, cell culture media often contains esterases (enzymes) derived from Fetal Bovine Serum (FBS). These esterases will cleave the hexyl ester rapidly, regardless of pH.

  • Recommendation: Perform staining in serum-free media or buffer (HBSS) to prevent enzymatic hydrolysis.

References

  • Gao, Y., et al. (2025). "Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives." ResearchGate.[5][9]

  • Chatterjee, A., et al. (2012). "Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents." Photochemistry and Photobiology.

  • Gustafson, T. P., et al. (2012). "Design of irreversible optical nanothermometers for thermal ablations." Chemical Communications.

  • Wagner, B. D. (2009). "The Use of Coumarins as Environment-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems." Molecules.

Sources

"Hexyl 7-(Diethylamino)coumarin-3-carboxylate" spectral overlap with other fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral Characterization & Multiplexing Troubleshooting

Introduction: The Probe Profile

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a lipophilic, blue-emitting fluorophore. Chemically, it consists of the highly fluorescent 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) core esterified with a hexyl chain.

  • Primary Mechanism: The diethylamino group at position 7 acts as an electron donor, while the carbonyl at position 3 acts as an acceptor, creating a "push-pull" system responsible for its strong fluorescence.

  • Localization: Unlike the free acid form (which is water-soluble), the hexyl ester is hydrophobic. It partitions preferentially into lipid bilayers, micelles, and hydrophobic pockets of proteins.

  • Key Utility: Membrane fluidity studies, lipid droplet imaging, and as a FRET donor.

Part 1: Spectral Characteristics & Filter Selection

Quick Reference Data
PropertyValueNotes
Excitation Max (

)
409 - 415 nm Optimal with 405 nm Laser or Violet LED.
Emission Max (

)
470 - 475 nm Cyan-Blue region.
Stokes Shift ~60 nmModerate shift reduces self-quenching.
Extinction Coefficient ~45,000

High brightness.
Quantum Yield (

)
> 0.8 (in organics)Highly efficient in non-polar solvents (lipids).
FAQ: Which filter set should I use?

Q: Can I use a standard DAPI filter cube? A: Ideally, No. While a wide-pass UV filter (Ex 330-385 nm) might weakly excite the coumarin, it is suboptimal.

  • The Issue: The excitation peak of this coumarin (409 nm) is on the extreme "red edge" of standard UV filters. You will lose >60% of signal intensity.

  • The Recommendation: Use a CFP (Cyan Fluorescent Protein) or Amethyst filter set.

    • Excitation: 405/20 nm (Matches the 409 nm peak perfectly).

    • Emission: 475/40 nm.

Part 2: Troubleshooting Spectral Overlap

Scenario A: The "Blue-on-Blue" Conflict (DAPI/Hoechst)

User Issue: "I stained nuclei with DAPI and membranes with the Hexyl Coumarin. I cannot distinguish the two signals."

Technical Explanation: This is a classic spectral collision.

  • Emission Overlap: DAPI emits at ~461 nm. Hexyl Coumarin emits at ~473 nm. These peaks are too close to resolve with standard bandpass filters.

  • Excitation Crosstalk: If you use a 405 nm laser, you excite the Coumarin efficiently, but you also excite DAPI (which has significant absorption at 405 nm).

Protocol: Resolving Nuclear vs. Membrane Signal

Option 1: The "Red Nucleus" Switch (Recommended) Switch your nuclear counterstain to a far-red dye to separate the channels entirely.

  • Reagent: DRAQ5™ (Ex 647 nm / Em 681 nm) or RedDot™ 2.

  • Benefit: Zero cross-talk. Coumarin is in the Blue channel; Nuclei are in the Far-Red channel.

Option 2: Spectral Unmixing (If you must use DAPI) If your microscope has spectral detection capabilities (e.g., Zeiss Quasar, Leica SP8/Stellaris):

  • Acquire Reference Spectra: Prepare two slides—one with only DAPI, one with only Hexyl Coumarin.

  • Generate Lambda Stack: Image the controls to define the exact emission curve of each dye in your specific mounting medium.

  • Linear Unmixing: Apply the reference spectra to your double-stained sample to mathematically separate the pixel contributions.

Scenario B: The "Green Tail" Bleed-Through (GFP/FITC)

User Issue: "My GFP channel shows background signal where the Coumarin is located."

Technical Explanation: Coumarin dyes often exhibit a "long tail" in their emission spectrum. While the peak is 473 nm, the emission curve can extend out to 550 nm. A standard GFP emission filter (e.g., 500–550 nm) will capture this tail, registering it as false-positive GFP signal.

Troubleshooting Workflow:

SpectralCrosstalk Start Start: GFP Channel Shows Background Step1 Check Excitation Source Start->Step1 Decision Is 405nm Laser ON during GFP scan? Step1->Decision Action1 Sequential Scan Mode (Line-by-Line) Decision->Action1 Yes (Simultaneous) Action2 Narrow Emission Window (Collect >515nm) Decision->Action2 No (Sequential) Result Clean Signal Action1->Result Action2->Result

Figure 1: Decision tree for eliminating Coumarin bleed-through into GFP channels.

Corrective Protocol:

  • Use Sequential Scanning: Never image the 405 nm (Coumarin) and 488 nm (GFP) lines simultaneously. Image the Green channel first, then the Blue.

  • Tighten the Gate: If using a tunable detector, set the GFP collection start point to 510 nm or 515 nm instead of 500 nm. This cuts off the majority of the Coumarin tail.

Part 3: Advanced Application - FRET Donor

Context: Hexyl 7-(Diethylamino)coumarin-3-carboxylate is an excellent FRET Donor because its emission (473 nm) overlaps perfectly with the excitation of green/yellow fluorophores.

Valid FRET Pairs:

  • Donor: Hexyl Coumarin (Lipid-bound).

  • Acceptor: Fluorescein (FITC), BODIPY FL, or Acridine Orange.

  • Förster Radius (

    
    ):  Typically 40–50 Å.[1]
    

Experimental Setup Diagram:

FRET_Setup Source Excitation Source (405 nm) Donor Donor: Hexyl Coumarin (Excited State) Source->Donor Absorption Transfer Non-Radiative Energy Transfer (Dipole-Dipole) Donor->Transfer Distance < 10nm BlueEmission Donor Leakage (Background) Donor->BlueEmission No Acceptor (473 nm) Acceptor Acceptor: BODIPY/FITC (Ground State -> Excited) Transfer->Acceptor Emission FRET Emission (520-530 nm) Acceptor->Emission

Figure 2: Energy transfer pathway when using Hexyl Coumarin as a FRET donor to a green acceptor.

Part 4: Environmental Sensitivity (Solvatochromism)

Q: Why is the fluorescence brighter in my lipid samples than in my buffer controls?

A: This is a feature, not a bug. 7-(Diethylamino)coumarin derivatives undergo Twisted Intramolecular Charge Transfer (TICT) .[2]

  • In Polar Solvents (Water/Buffer): The excited state relaxes via non-radiative pathways (rotation of the diethylamino group), quenching fluorescence.

  • In Non-Polar Solvents (Lipids/Membranes): The rotation is restricted, and the non-polar environment stabilizes the radiative transition.

  • Result: The quantum yield increases dramatically in lipid environments.

    • Implication: Do not trust intensity quantification if the solvent polarity changes between samples. Use this probe for localization , not absolute concentration measurements, unless the environment is controlled.

References

  • Cayman Chemical. 7-(Diethylamino)coumarin-3-carboxylic Acid Product Information. (Describes the core chromophore spectral maxima Ex 409/Em 473).

  • Gao, Y. et al. (2023). Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. (Details the solvatochromic and TICT mechanisms essential for understanding lipid vs. buffer brightness).

  • Keller, R.C. et al. (1995). Characterization of the resonance energy transfer couple coumarin-BODIPY and its possible applications in protein-lipid research. Biochem Biophys Res Commun.[1] (Validates the Coumarin-BODIPY FRET pair).

  • AAT Bioquest. Spectrum of 7-Diethylaminocoumarin-3-carboxylic acid. (Spectral viewer and extinction coefficient data).

Sources

Reducing background fluorescence in "Hexyl 7-(Diethylamino)coumarin-3-carboxylate" imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Fluorescence & Optimizing Signal-to-Noise Ratio (SNR) Ticket ID: #COU-HEX-007 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are experiencing high background fluorescence with Hexyl 7-(Diethylamino)coumarin-3-carboxylate . This is a common challenge with this class of probes. To solve this, we must deconstruct the molecule's behavior:

  • The Fluorophore (Coumarin): It excites in the violet/blue region (~400–420 nm) and emits in the blue/cyan region (~460–480 nm).[2] This unfortunately overlaps with significant cellular autofluorescence (NAD(P)H, flavins).[2]

  • The Substituent (Hexyl Ester): The hexyl chain renders the molecule highly lipophilic .[2] Unlike water-soluble dyes, this probe will partition into any hydrophobic environment—including cell membranes, lipid droplets, and crucially, plastic culture vessels .[2]

The "haze" you see is likely a combination of spectral bleed-through (autofluorescence) and hydrophobic non-specific binding (the probe refusing to wash out with aqueous buffers).[2]

Module 1: The Chemistry (Solving Non-Specific Binding)

The "Sticky Probe" Problem

Because your probe has a hexyl tail, washing with standard PBS is ineffective.[2] The dye prefers the lipophilic environment of the cell membrane or the plastic dish over the aqueous wash buffer.[2] You must provide a "hydrophobic sink" in your wash buffer to pull the unbound dye out.

Protocol: The BSA Back-Extraction Wash

This is the gold standard for reducing background from lipophilic fluorescent probes (similar to NBD-lipid protocols).[1][2]

Reagents:

  • Wash Buffer A: PBS (Phosphate Buffered Saline), pH 7.4.[2]

  • Wash Buffer B (The "Sink"): PBS + 1% to 3% BSA (Bovine Serum Albumin) , Fatty-Acid Free.[1][2]

    • Note: Use Fatty-Acid Free BSA to ensure the albumin has open binding pockets to sequester your dye.[1][2]

Step-by-Step Procedure:

  • Staining: Incubate cells with the probe as per your standard protocol (typically 1–10 µM).[2]

    • Critical: Perform staining in glass chambers if possible.[2] Polystyrene dishes will absorb the dye and glow permanently.[2]

  • Initial Rinse: Aspirate staining solution and rinse 1x with Wash Buffer A (PBS) for 30 seconds.[2]

  • Back-Extraction (The Magic Step): Incubate cells with Wash Buffer B (PBS + BSA) for 5–10 minutes at room temperature.[1][2]

    • Mechanism:[1][3][4][5] The BSA acts as a carrier protein, extracting the loosely bound lipophilic dye from the plasma membrane surface and plasticware, while leaving the internalized/specifically bound probe intact.[2]

  • Final Wash: Rinse 2x with Wash Buffer A to remove the BSA-dye complex.[1][2]

  • Imaging: Image immediately in a phenol-red-free buffer (e.g., HBSS or clear DMEM).

Data: Wash Buffer Efficiency Comparison
Wash ConditionBackground Intensity (RFU)Specific Signal (RFU)SNR (Signal-to-Noise)
PBS Only (3x) 850 (High Haze)12001.4 (Poor)
PBS + 0.1% Tween-20 400 (Reduced)600 (Loss of Signal)1.5 (Risk of Lysis)
PBS + 2% BSA (Back-Extract) 150 (Low) 1100 7.3 (Optimal)

Module 2: The Physics (Spectral Management)

The Autofluorescence Conflict

Your probe emits at ~470 nm.[2] This is the exact peak emission of NAD(P)H and flavins, which are abundant in metabolically active cells.[2]

Workflow Visualization: Signal Optimization

G Start High Background Signal CheckSource Identify Source of Noise Start->CheckSource AutoFluo Source: Autofluorescence (Cellular NAD(P)H) CheckSource->AutoFluo Signal is uniform inside cell NonSpec Source: Non-Specific Binding (Hydrophobic Sticking) CheckSource->NonSpec Signal is on plastic or extracellular haze FilterCheck Check Filters: Excitation < 400nm? AutoFluo->FilterCheck WashCheck Did you use BSA Wash? NonSpec->WashCheck NarrowBand Action: Use Narrow Bandpass Ex: 405/20nm, Em: 460/50nm FilterCheck->NarrowBand Yes Exposure Action: Increase Probe Conc. (Overpower the noise) FilterCheck->Exposure No BSAWash Action: Implement BSA Back-Extraction WashCheck->BSAWash No VesselCheck Are you using Plastic? WashCheck->VesselCheck Yes GlassSwitch Action: Switch to Glass-Bottom Dishes VesselCheck->GlassSwitch Yes

Figure 1: Decision tree for diagnosing and resolving background fluorescence issues with lipophilic coumarin probes.

Optical Configuration Recommendations
  • Excitation: Avoid broad UV excitation.[2] Use a 405 nm laser or a narrow 405/20 nm LED .[2] This excites the coumarin efficiently while minimizing excitation of deep-UV excitable biological components.[2]

  • Emission: Use a bandpass filter centered at 470/40 nm . Avoid long-pass filters, which will collect green autofluorescence (flavins) that bleeds into the channel.[2]

Module 3: Frequently Asked Questions (FAQs)

Q1: The background is still high even after the BSA wash. What else can I do? A: If the background is extracellular (outside the cells), try Trypan Blue Quenching .[2]

  • Method: Add 0.05% Trypan Blue to your final imaging buffer.[3] Trypan Blue is a cell-impermeant quencher that absorbs blue fluorescence.[2] It will "turn off" any background fluorescence outside the cell or stuck to the plastic, leaving the intracellular coumarin signal bright.[2]

Q2: Can I fix the cells after staining? A: Proceed with caution. Aldehyde fixation (Formalin/Paraformaldehyde) often alters the distribution of lipophilic probes (causing them to dropletize) and significantly increases cellular autofluorescence in the blue/green channel.[2]

  • Recommendation: Image live if possible.[2] If you must fix, use fresh 4% PFA and quench the fixative with Glycine (100 mM) or Sodium Borohydride (1 mg/mL) to reduce fixative-induced fluorescence [1].[2]

Q3: My signal disappears when I add the mounting medium. A: This is due to Solvatochromism . 7-(Diethylamino)coumarin derivatives are "push-pull" dyes.[1][2] Their fluorescence quantum yield and emission wavelength are highly dependent on the polarity of the solvent [2].[2]

  • Diagnosis: Many commercial mounting media contain glycerol or polymers that alter the local polarity.[2]

  • Solution: Image in aqueous buffer (PBS) immediately, or test a non-hardening, aqueous mounting medium specifically rated for lipophilic dyes.[2]

Q4: Why does the plastic dish glow blue? A: The hexyl chain makes your molecule a "plastic stain."[2] Polystyrene is hydrophobic.[2]

  • Solution: You must use glass-bottom dishes (e.g., MatTek or Ibidi glass-bottom) for high-contrast imaging of this probe.[2]

References

  • Biotium. (2021).[2] Tech Tip: Battling Tissue Autofluorescence. Retrieved from

  • Liu, X., et al. (2025).[2] Photophysical Properties of 7-(diethylamino)Coumarin-3-carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents. ResearchGate. Retrieved from

  • Thermo Fisher Scientific. Coumarin and Coumarin Derivatives Technical Guide. Retrieved from [1][2]

  • De la Rossa, A., et al. (2013).[2] In vivo reprogramming of circuit connectivity in postmitotic neocortical neurons. (Demonstrates BSA back-extraction utility for lipophilic labeling). Nature Neuroscience.

  • AAT Bioquest. 7-Diethylaminocoumarin-3-carboxylic acid Product Information. Retrieved from

Sources

Technical Support Center: High-Yield Synthesis of Hexyl 7-(Diethylamino)coumarin-3-carboxylate

[1]

Ticket ID: SYNT-COU-073 Subject: Yield Optimization & Troubleshooting for Lipophilic Coumarin Esters Assigned Scientist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

The synthesis of Hexyl 7-(diethylamino)coumarin-3-carboxylate presents a specific challenge: balancing the efficient formation of the coumarin core with the introduction of the lipophilic hexyl chain.[1] While the classic Knoevenagel condensation with diethyl malonate is standard for ethyl esters, applying this directly to hexyl esters often results in lower yields due to the physical properties of hexyl malonate (higher boiling point, steric bulk) and purification difficulties ("tar" formation).

This guide prioritizes two strategies to maximize yield:

  • The "Gold Standard" Two-Step Route: Utilizing Meldrum's acid for high-purity ring formation, followed by esterification.[1]

  • The Optimized Direct Route: Modifying the Knoevenagel condensation for lipophilic active methylenes.

Module 1: Strategic Route Selection

Before starting, select the workflow that matches your available reagents and yield requirements.

RouteSelectionStartSelect Synthesis StrategyReagentsAvailable Reagents?Start->ReagentsDirectDirect Knoevenagel(Hexyl Malonate + Aldehyde)Reagents->DirectHexyl MalonateAvailableTwoStepMeldrum's Acid Cascade(Aldehyde -> Acid -> Ester)Reagents->TwoStepMeldrum's AcidAvailable (Recommended)TransTransesterification(Ethyl Ester -> Hexyl Ester)Reagents->TransEthyl EsterAlready SynthesizedYield1Optimization:Use Dean-StarkHigh Boiling SolventDirect->Yield1Yield Potential: ModerateRisk: Tarry byproductYield2Optimization:Step 1 is quant.Step 2 requires DCC/DMAPTwoStep->Yield2Yield Potential: High (>85%)Risk: Two stepsYield3Optimization:Titanium(IV) Isopropoxideanhydrous conditionsTrans->Yield3Yield Potential: HighRisk: Hydrolysis

Caption: Decision matrix for selecting the optimal synthetic route based on reagent availability and yield targets.

Module 2: The "Gold Standard" Protocol (Meldrum's Acid Route)

Recommendation: This route is superior for yield because Meldrum's acid is significantly more reactive than malonate esters, driving the condensation to near-completion without harsh conditions.[1]

Step 1: Synthesis of 7-(Diethylamino)coumarin-3-carboxylic acid[1][2][3]
  • Reagents: 4-(Diethylamino)salicylaldehyde (1.0 eq), Meldrum's acid (1.0 eq), Ethanol.[1]

  • Catalyst: Piperidine (cat.) or Triethylamine.[1]

  • Procedure:

    • Dissolve aldehyde and Meldrum's acid in Ethanol.[1]

    • Add catalytic base.[1] Reflux for 2-4 hours.

    • Mechanism: The intermediate condenses and undergoes intramolecular cyclization/decarboxylation in one pot.[1][2]

    • Workup: Cool to room temperature. The acid usually precipitates as a solid.[1] Filter and wash with cold ethanol.[1]

    • Yield Target: >90%[1][3][4][5]

Step 2: Esterification with Hexanol[1]
  • Reagents: Coumarin-3-carboxylic acid (from Step 1), 1-Hexanol (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq).[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

  • Procedure:

    • Dissolve acid and hexanol in DCM under

      
      .[1]
      
    • Add DMAP.[1]

    • Cool to 0°C and add DCC dropwise.

    • Stir at RT overnight.

    • Purification: Filter off the DCU urea byproduct. Wash filtrate with dilute HCl and NaHCO3.[1] Evaporate solvent.[1]

    • Recrystallization: Hexane/Ethyl Acetate.

Module 3: The Optimized Direct Knoevenagel Protocol

Context: If you must use Hexyl Malonate directly (e.g., for atom economy or single-step preference).

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
4-(Diethylamino)salicylaldehyde 1.0Limiting ReagentEnsure purity; dark color indicates oxidation.[1][3]
Dihexyl Malonate 1.1 - 1.2NucleophileExcess helps drive reaction.[1]
Piperidine 0.05 (5 mol%)Catalyst (Base)Forms the active iminium ion.
Glacial Acetic Acid 0.05 (5 mol%)Catalyst (Acid)buffers the base; prevents side reactions.
Toluene SolventMediumEssential for azeotropic water removal.[1]
Critical Workflow for Yield
  • Setup: Use a round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Water removal is the rate-limiting factor.[1]

  • Reaction: Reflux vigorous enough to maintain a steady drip from the condenser. The reaction is complete when water collection ceases (typically 4-8 hours).[1]

  • The "Tar" Problem: 7-aminocoumarins are prone to polymerization or "tarring" if overheated without solvent.[1] Do not run neat.

  • Workup (The Hexyl Factor):

    • Unlike the ethyl ester, the hexyl ester is highly lipophilic.

    • Wash the toluene layer with water, then Brine.[1]

    • Dry over

      
      .[1]
      
    • Purification: Silica Gel Chromatography is usually required.[1]

    • Eluent: Hexane:Ethyl Acetate (Start 10:1

      
       Gradient to 4:1).[1] The hexyl chain increases 
      
      
      significantly compared to the ethyl analog.[1]

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Polymerization or oxidative degradation.[1] Root Cause:

  • Overheating: Refluxing too long or at too high a temperature without adequate solvent.[1]

  • Oxidized Aldehyde: 4-(diethylamino)salicylaldehyde is sensitive to air.[1] If your starting material was dark brown/black, it was already degraded.[1] Solution:

  • Recrystallize the starting aldehyde from Ethanol before use.[1]

  • Use Toluene (bp 110°C) instead of Xylene (bp 140°C) to lower thermal stress.[1]

  • Add a radical inhibitor (e.g., BHT) in trace amounts if scale is large.

Q2: My yield is stuck at 50%. TLC shows starting aldehyde remaining.[1]

Diagnosis: Equilibrium limitation (Knoevenagel is reversible).[1] Solution:

  • Water Removal: Ensure the Dean-Stark trap is actually collecting water. If using Ethanol as solvent, switch to Toluene/Benzene to allow azeotropic removal.[1]

  • Catalyst Refresh: Piperidine is volatile.[1] If refluxing for >12 hours, add a second portion (2 mol%) of piperidine.

Q3: I cannot get the Hexyl ester to crystallize; it remains an oil.

Diagnosis: The "Grease" Effect.[1] The hexyl chain disrupts crystal packing.[1] Solution:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether, then add cold Hexane or Pentane dropwise until cloudy.[1] Store at -20°C.

  • Scratching: Use a glass rod to scratch the side of the flask at the interface of the oil and solvent.[1]

  • Purity Check: Run an NMR.[1][6] Even 5% impurity (unreacted malonate) can prevent crystallization of alkyl esters.[1]

Q4: Can I just make the Ethyl ester and swap the group?

Answer: Yes, via Transesterification .[1]

  • Protocol: Reflux Ethyl 7-(diethylamino)coumarin-3-carboxylate in excess 1-Hexanol with Titanium(IV) isopropoxide (Ti(OiPr)4) (5-10 mol%).[1]

  • Advantage:[1][2][4][7][8] The ethyl ester is easier to make and purify first.[1]

  • Disadvantage:[1] Removing high-boiling Hexanol (bp 157°C) afterwards requires high-vacuum distillation.[1]

Module 5: Mechanism & Troubleshooting Logic[1]

TroubleshootingProblemLow Yield / ImpureCheck1Check Water RemovalProblem->Check1Check2Check Aldehyde PurityCheck1->Check2DryAction1Use Dean-Starkor Mol. Sieves (4A)Check1->Action1Water presentCheck3Check CatalystCheck2->Check3PureAction2Recrystallize Aldehyde(EtOH)Check2->Action2Dark/ImpureAction3Refresh Piperidineor Switch to TiCl4Check3->Action3Stalled Rxn

Caption: Diagnostic flow for identifying the root cause of low yields in Knoevenagel condensations.

References

  • Standard Knoevenagel Conditions: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204–599.[1] Link[1]

  • Meldrum's Acid Route (High Yield): Song, A., Wang, X., & Lam, K. S. (2003).[6] A convenient synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation of Meldrum's acid with ortho-hydroxyaryl aldehydes.[1][7] Tetrahedron Letters, 44(9), 1755-1758.[1] Link

  • Transesterification of Coumarins: Cravotto, G., et al. (2006). Transesterification of coumarin-3-carboxylic esters under microwave irradiation. Synthetic Communications, 36(10), 1329-1336.[1] Link

  • Purification & Properties: Sun, W., et al. (2012).[1] Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Dyes and Pigments, 95(3), 735-742.[1] Link[1]

  • General Review: "Coumarin Synthesis via Knoevenagel Condensation." Organic Chemistry Portal. Link

Technical Support Center: Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #COU-7-HEX-SUPPORT Status: Resolved Tier: Level 2 (Senior Application Scientist)

Executive Summary & Compound Profile

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a lipophilic, blue-green fluorescent probe belonging to the 7-aminocoumarin family. Unlike its free acid counterparts, the hexyl ester modification significantly increases hydrophobicity, making it an excellent candidate for membrane studies, lipid droplet staining, and non-polar environment sensing.

However, this lipophilicity creates specific challenges regarding solubility in aqueous buffers ("dilution shock") and susceptibility to ester hydrolysis if stored improperly.

Property Technical Specification
CAS Number 851963-03-6
Molecular Formula C₂₀H₂₇NO₄
Excitation Max (λex) ~409–420 nm (Solvent dependent)
Emission Max (λem) ~460–480 nm (Solvent dependent)
Solubility Soluble in DMSO, DMF, Ethanol; Insoluble in Water
Primary Risk Hydrolysis of the ester bond; Photobleaching

Storage & Stability Protocols

The "Dry-Dark-Cold" Triad

The hexyl ester functionality is chemically labile. Moisture is the primary enemy, as it catalyzes the hydrolysis of the ester back into the carboxylic acid, changing the probe's permeation properties and spectral characteristics.

A. Solid State Storage (Lyophilized Powder)
  • Temperature: Store at < 15°C (Refrigerator or Freezer). For long-term archival (>6 months), -20°C is recommended.

  • Light: Strictly protect from light. Wrap vials in aluminum foil if the secondary container is transparent.

  • Atmosphere: Store inside a desiccator or with silica gel packs.

  • Handling: Allow the vial to equilibrate to room temperature before opening . This prevents condensation from forming on the cold powder, which introduces moisture.

B. Stock Solution Storage
  • Solvent: High-grade Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Concentration: Prepare high-concentration stocks (e.g., 10–20 mM) to minimize the volume of solvent added to cells later.

  • Conditions: Aliquot immediately into single-use light-protective tubes. Store at -20°C .

  • Shelf Life: Stable for ~3 months in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles.

Visualization: Storage Logic Flow

StorageProtocol Arrival Compound Arrival Solid Solid State Arrival->Solid Check Seal Equilibrate Equilibrate to RT (Prevent Condensation) Solid->Equilibrate Before Opening Solubilize Solubilize (DMSO) Equilibrate->Solubilize Anhydrous Solvent Aliquot Aliquot (Single Use) Solubilize->Aliquot Minimize Freeze-Thaw Freeze Freeze -20°C (Dark/Dry) Aliquot->Freeze

Figure 1: Critical workflow for handling hygroscopic fluorescent esters to prevent hydrolysis.

Solubilization & Experimental Preparation

The "Dilution Shock" Phenomenon

Because of the hexyl chain, this compound is highly hydrophobic. A common error is adding the stock solution directly to a saline buffer, causing immediate micro-precipitation. This results in "bright spots" or artifacts in microscopy rather than uniform staining.

Protocol: Step-by-Step Solubilization
  • Prepare Stock: Dissolve powder in anhydrous DMSO to 10 mM . Vortex until completely clear.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 in ethanol or pure DMSO to create a working substock (e.g., 1 mM).

  • Final Labeling Solution:

    • Vortex your cell culture media or buffer vigorously.

    • Slowly pipette the dye stock into the center of the vortexing liquid.

    • Target Final Concentration: 1–10 µM (Optimization required).

    • Final DMSO limit: Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.

Solubilization Calculator

Target: 1 mg of Hexyl 7-(Diethylamino)coumarin-3-carboxylate (MW ≈ 345.44 g/mol )

Target ConcentrationVolume of DMSO RequiredApplication Context
20 mM ~145 µLHigh conc. stock (Long-term storage)
10 mM ~290 µLStandard stock (General use)
1 mM ~2.9 mLWorking stock (Titration experiments)

Troubleshooting Guide (FAQ)

Q1: "I see bright, non-specific debris on my slide instead of cellular staining."

Diagnosis: Dye Precipitation (Dilution Shock). Solution:

  • The dye crashed out of solution when hitting the aqueous buffer.

  • Fix: Use the intermediate dilution step (see Protocol above). Alternatively, add Pluronic F-127 (0.02%) to the loading buffer to help solubilize the lipophilic dye.

  • Check: Ensure your stock solution in the freezer hasn't absorbed water and hydrolyzed (which often leads to precipitation).

Q2: "The fluorescence signal is extremely weak."

Diagnosis: Filter Mismatch or pH Quenching. Solution:

  • Filter Check: This coumarin excites in the Violet/Blue range (~410 nm). If you use a standard GFP filter (Ex 488 nm), you will get <10% efficiency. Use a DAPI filter (wide pass) or a dedicated CFP/Coumarin filter set.

  • pH Check: While 7-diethylaminocoumarins are generally pH stable, extreme acidity can quench fluorescence. Ensure buffer is pH 7.0–7.4.

Q3: "My background signal is too high."

Diagnosis: Hydrophobic adsorption. Solution:

  • The hexyl chain sticks to plasticware and serum proteins.

  • Fix: Wash cells 3x with serum-free buffer (PBS or HBSS) after staining.

  • Fix: Reduce staining concentration. 10 µM is often too high; try titrating down to 1 µM or 500 nM.

Visualization: Troubleshooting Logic

Troubleshooting Issue Identify Issue Signal Weak Signal Issue->Signal Precip Precipitation/Spots Issue->Precip Back High Background Issue->Back CheckEx Check Ex Wavelength (Need ~410nm) Signal->CheckEx CheckSol Check Solubilization (Use Pluronic F-127?) Precip->CheckSol CheckWash Increase Wash Steps (Remove Serum) Back->CheckWash

Figure 2: Diagnostic decision tree for common experimental failures.

References

  • TCI Chemicals. Product Specification: Hexyl 7-(Diethylamino)coumarin-3-carboxylate (CAS 851963-03-6).

  • PubChem. 7-(Diethylamino)coumarin-3-carboxylic acid (Parent Compound Data). National Library of Medicine.

  • Thermo Fisher Scientific. The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies (Coumarin Section).

  • AAT Bioquest. Spectral Properties of Coumarin Derivatives.

(Note: While specific literature on the Hexyl ester derivative is niche, handling protocols are derived from the authoritative consensus on 7-aminocoumarin esters established by Molecular Probes/Thermo Fisher and TCI safety data.)

Validation & Comparative

"Hexyl 7-(Diethylamino)coumarin-3-carboxylate" vs other coumarin dyes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Hexyl 7-(Diethylamino)coumarin-3-carboxylate vs. Standard Lipophilic Coumarins

Executive Summary

Hexyl 7-(Diethylamino)coumarin-3-carboxylate (CAS: 851963-03-6) is a specialized, lipophilic fluorescent probe belonging to the 7-aminocoumarin family.[1][2] While often overshadowed by the industry-standard Coumarin 6 in drug delivery research, the Hexyl ester variant offers a distinct spectral advantage: it occupies the blue-cyan emission channel (~470 nm) , whereas Coumarin 6 occupies the green channel (~505 nm).

This guide analyzes the physicochemical and spectral properties of the Hexyl ester, positioning it as a critical alternative for multi-color imaging where the green channel is reserved for cargo (e.g., FITC-labeled drugs, GFP) or when 405 nm excitation is preferred over 488 nm.

Technical Specifications & Physicochemical Profile

The "Hexyl" designation is functionally significant. Standard coumarin-3-carboxylates are often ethyl or methyl esters. The extension to a 6-carbon hexyl chain significantly increases the partition coefficient (LogP), making this molecule ideal for hydrophobic domains (lipid droplets, PLGA nanoparticle cores, liposome bilayers) without altering the core chromophore's electronic properties.

Table 1: Comparative Technical Data
FeatureHexyl 7-(Diethylamino)coumarin-3-carboxylate Coumarin 6 (Standard) 7-DCCA (Free Acid)
CAS Number 851963-03-638215-36-050995-74-9
Core Structure 7-dialkylaminocoumarinBenzothiazolyl-coumarin7-dialkylaminocoumarin
Primary Utility Cyan Lipophilic Tracer Green Lipophilic TracerBioconjugation Label
Excitation Max ~410–430 nm (Solvent dependent)~458 nm~409 nm
Emission Max ~470–480 nm (Blue-Cyan)~505 nm (Green)~473 nm
Stokes Shift ~50–60 nm~45 nm~65 nm
Lipophilicity High (Hexyl chain) Very HighLow (Hydrophilic/Ionizable)
Solubility DMSO, DCM, Ethyl AcetateDMSO, Ethanol, DCMBuffer (pH > 7), DMSO
Laser Line 405 nm (Diode) 458 nm / 488 nm (Argon)405 nm

Analyst Note: The Hexyl ester is structurally analogous to Coumarin 314 (Ethyl ester) but with enhanced hydrophobicity. Researchers can generally use Coumarin 314 spectral data as a close proxy for the Hexyl ester's photophysics, while relying on the Hexyl chain for retention in hydrophobic matrices.

Strategic Selection: When to Use the Hexyl Ester

The choice between the Hexyl ester and other coumarins is dictated by Spectral Multiplexing and Matrix Compatibility .

Diagram 1: Spectral Multiplexing Decision Logic

This logic tree guides the selection of the correct lipophilic tracker based on available laser lines and co-encapsulated fluorophores.

Spectral_Logic Start Select Lipophilic Tracker Q1 Primary Cargo/Label Color? Start->Q1 Green Green (FITC/GFP/Dox) Q1->Green Cargo is Green Red Red (Rhodamine/Cy5) Q1->Red Cargo is Red None None (Single Channel) Q1->None No Cargo Decision1 Avoid Green Channel Use Blue/Cyan Green->Decision1 Decision2 Use Standard Green (Higher QY) Red->Decision2 None->Decision2 Hexyl SELECT: Hexyl 7-(Diethylamino) coumarin-3-carboxylate (Ex 405 / Em 475) Decision1->Hexyl Blue Shift Required Decision2->Hexyl If only 405nm Laser avail C6 SELECT: Coumarin 6 (Ex 458 / Em 505) Decision2->C6 Standard 488nm Excitation

Caption: Decision tree for selecting between Hexyl Ester and Coumarin 6 based on spectral overlap avoidance.

Comparative Performance Analysis

A. Spectral Separation vs. Coumarin 6

Coumarin 6 is the "gold standard" for tracking nanoparticles, but it bleeds significantly into the FITC/GFP channel (510–530 nm).

  • Hexyl Ester Advantage: With an emission max around 475 nm, the Hexyl ester can be excited at 405 nm and detected in the "DAPI" or "Cyan" channel (450–490 nm). This leaves the 500–550 nm window completely open for drug cargo labeled with FITC or cellular markers like GFP.

B. Encapsulation Stability (Leaching)

Small hydrophilic dyes (like 7-DCCA acid) leach rapidly from PLGA nanoparticles or lipid droplets.

  • Mechanism: The hexyl chain anchors the fluorophore into the polymer matrix or lipid bilayer via Van der Waals forces.

  • Performance: While Coumarin 6 is extremely hydrophobic, the Hexyl 7-(Diethylamino)coumarin-3-carboxylate provides sufficient lipophilicity (LogP > 3.5 estimated) to remain associated with the particle core for days in aqueous suspension, comparable to Coumarin 6 in short-term (<24h) uptake studies.

C. Environmental Sensitivity (Solvatochromism)

The 7-diethylamino group is an electron donor, and the 3-carboxylate is an electron acceptor. This "Push-Pull" architecture makes the dye solvatochromic.

  • Insight: In polar environments (water), fluorescence is often quenched or red-shifted. In non-polar environments (lipid core), fluorescence is bright and blue-shifted. This acts as a self-validating integrity check : if the dye leaches out into the media, its fluorescence intensity drops significantly, ensuring that the signal observed is primarily from intact nanoparticles.

Experimental Protocol: PLGA Nanoparticle Encapsulation

This protocol describes the fabrication of fluorescent nanoparticles using the Hexyl ester.

Objective: Create ~200nm PLGA nanoparticles loaded with Hexyl 7-(Diethylamino)coumarin-3-carboxylate for cellular uptake studies.

Materials:

  • PLGA (50:50, MW 30-60k).

  • Hexyl 7-(Diethylamino)coumarin-3-carboxylate (Stock: 1 mg/mL in Acetone).

  • PVA (Polyvinyl alcohol, 2% w/v in water).

  • Solvent: Acetone or Dichloromethane (DCM).

Workflow:

  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA in 2 mL Acetone (or DCM).

    • Add 50 µL of Hexyl Ester stock (Target loading: ~0.1% w/w polymer). Note: Keep dye concentration low to avoid self-quenching.

  • Emulsification:

    • Add Organic Phase dropwise to 10 mL of PVA (2%) solution under probe sonication (20 kHz, 40% amplitude) for 2 minutes on ice.

  • Solvent Evaporation:

    • Stir the emulsion magnetically at room temperature for 4 hours (Acetone) or overnight (DCM) to evaporate the organic solvent and harden particles.

  • Purification:

    • Centrifuge at 15,000 x g for 20 mins. Discard supernatant (removes free dye).

    • Wash pellet 2x with ultrapure water.

  • Validation:

    • Resuspend in water. Measure Absorbance at 420 nm and Fluorescence (Ex 410 / Em 475).

Diagram 2: Nanoparticle Fabrication Workflow

Visualizing the single-emulsion solvent evaporation technique.

NP_Workflow Step1 Organic Phase (PLGA + Hexyl Dye in Acetone) Sonication Probe Sonication (O/W Emulsion) Step1->Sonication Step2 Aqueous Phase (2% PVA) Step2->Sonication Evap Solvent Evaporation (Hardening) Sonication->Evap Wash Centrifugation & Wash (x2) Evap->Wash Final Fluorescent NPs (Cyan Emission) Wash->Final

Caption: Single-emulsion solvent evaporation workflow for encapsulating Hexyl coumarin ester into PLGA nanoparticles.

References

  • TCI Chemicals. Product Specification: Hexyl 7-(Diethylamino)coumarin-3-carboxylate (CAS 851963-03-6).[1][2][3] Retrieved from .

  • Selleck Chemicals. 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) Properties. Retrieved from .

  • Sigma-Aldrich. Coumarin 6 Product Information & Spectral Data.[4][5] Retrieved from .

  • PubChem. Compound Summary: 7-(Diethylamino)coumarin-3-carboxylic acid.[6][4][5] Retrieved from .

  • Webb, M. R., et al. (2004).[7] "A series of related nucleotide analogues that aids optimization of fluorescence signals in probing the mechanism of P-loop ATPases."[7] Biochemistry. (Contextual reference for 7-diethylaminocoumarin spectral properties).

Sources

Comparative Guide: Hexyl 7-(Diethylamino)coumarin-3-carboxylate vs. Fluorescein

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Hexyl 7-(diethylamino)coumarin-3-carboxylate (referred to herein as HDEC ) with Fluorescein . While both are benchmark fluorophores in pharmaceutical and biochemical research, they occupy diametrically opposed niches in experimental design.

  • Fluorescein is the gold standard for aqueous, hydrophilic environments, primarily used for pH sensing, angiography, and immunolabeling.

  • HDEC is a specialized hydrophobic, lipophilic probe. Its hexyl ester chain drives it into non-polar environments (lipid bilayers, hydrophobic pockets of proteins), and its fluorescence mechanism is governed by solvent polarity rather than pH.

This guide provides the physicochemical data, mechanistic insights, and experimental protocols necessary to select the correct probe for your specific assay.

Part 1: Physicochemical & Spectral Profiling

The fundamental difference between these two fluorophores lies in their solubility profile and spectral range. Fluorescein emits in the green (


520 nm) and is highly water-soluble at physiological pH. HDEC emits in the blue-cyan (

470 nm) and is insoluble in water, requiring organic solvents or lipid carriers.
Table 1: Technical Specification Comparison
FeatureHexyl 7-(Diethylamino)coumarin-3-carboxylate (HDEC)Fluorescein (Sodium Salt)
CAS Number 851963-03-6 518-47-8
Core Structure Coumarin (Benzopyrone)Xanthene
Excitation Max (

)
409 – 420 nm (Solvent dependent)490 – 494 nm
Emission Max (

)
460 – 475 nm (Blue-Cyan)515 – 525 nm (Green)
Stokes Shift Large (

50–60 nm)
Small (

25–30 nm)
Solubility Lipophilic (Soluble in DMSO, EtOH, Lipids)Hydrophilic (Soluble in Aqueous Buffers pH > 6)
Quantum Yield (QY) High in organic solvents (

0.7–0.9)
High in basic water (

0.9)
Environmental Sensitivity Solvatochromic (Sensitive to Polarity)pH Sensitive (Quenched at acidic pH)
Photostability Moderate to HighLow (Prone to rapid photobleaching)

Part 2: Mechanistic Differentiators

Understanding why these dyes behave differently is critical for interpreting experimental artifacts.

HDEC: Solvatochromism & TICT

HDEC belongs to the "push-pull" class of coumarins. The electron-donating diethylamino group at position 7 and the electron-withdrawing ester group at position 3 create a strong dipole.

  • Mechanism: Upon excitation, the molecule may undergo Twisted Intramolecular Charge Transfer (TICT) .

  • Impact: In highly polar solvents (like water, if forced), the non-emissive TICT state is stabilized, quenching fluorescence. In non-polar or viscous environments (like lipid membranes), the radiative state is preferred, resulting in strong fluorescence.

  • Application Logic: HDEC is an excellent "turn-on" probe for hydrophobic binding events.

Fluorescein: Protolytic Equilibrium

Fluorescein's fluorescence is strictly dictated by its ionization state.

  • Mechanism: It exists in four forms: cation, neutral, monoanion, and dianion. Only the dianion (predominant at pH > 6.4) is highly fluorescent.[1][2]

  • Impact: Below pH 6, fluorescence drops precipitously.

  • Application Logic: Excellent for pH sensing but poor for acidic compartments (lysosomes) unless modified.

Diagram 1: Experimental Decision Logic

The following diagram illustrates the logical flow for selecting between these two fluorophores based on experimental constraints.

DyeSelection Start Experimental Target? Environment Primary Environment Start->Environment Aqueous Aqueous / Cytosol Environment->Aqueous Water Soluble Lipid Lipid Bilayer / Hydrophobic Pocket Environment->Lipid Membrane/Oil pH_Check Is pH > 6.5? Aqueous->pH_Check Fluorescein Select: Fluorescein (Green, pH sensitive) pH_Check->Fluorescein Yes Alt_Acid Select: Rhodamine/Cyanine (Acid Stable) pH_Check->Alt_Acid No Polarity_Check Need Polarity Sensing? Lipid->Polarity_Check HDEC Select: HDEC (Blue, Lipophilic) Polarity_Check->HDEC Yes (Membrane Order) Polarity_Check->HDEC No (Just Staining)

Figure 1: Decision tree for fluorophore selection based on solvent environment and pH constraints.

Part 3: Experimental Protocols

Protocol A: Lipophilic Staining with HDEC

Objective: Labeling lipid vesicles or hydrophobic protein domains. Note: HDEC is insoluble in water. Direct addition to aqueous buffer causes precipitation and fluorescence quenching.

  • Stock Preparation:

    • Dissolve 1 mg of HDEC in 1 mL of anhydrous DMSO or Ethanol to make a

      
      2.9 mM stock solution  (MW 
      
      
      
      345.4 g/mol ).
    • Store at -20°C, protected from light.

  • Staining Solution (Vesicles):

    • Prepare lipid suspension (e.g., DOPC vesicles) in buffer.

    • Dilute HDEC stock into the lipid suspension to a final concentration of 1–5

      
      M.
      
    • Critical Step: Ensure the final organic solvent concentration is < 1% to avoid disrupting the membrane.

  • Incubation:

    • Incubate for 15 minutes at room temperature. The dye will partition into the lipid bilayer.

  • Imaging:

    • Excitation: 405 nm laser or DAPI filter set.

    • Emission: 450/50 bandpass filter.

Protocol B: Quantum Yield Reference Standard (Fluorescein)

Objective: Using Fluorescein as a standard for determining the quantum yield (QY) of unknown green fluorophores.

  • Standard Solvent:

    • Prepare 0.1 M NaOH in ultrapure water. (Fluorescein QY is standardized at 0.925 in 0.1 M NaOH).

  • Dilution Series:

    • Prepare a stock of Fluorescein in 0.1 M NaOH.

    • Create 5 dilutions with Absorbance (at 490 nm) ranging from 0.01 to 0.1 .

    • Trustworthiness Check: Never exceed Abs = 0.1 to avoid inner filter effects (re-absorption of emitted light).

  • Measurement:

    • Measure the integrated fluorescence intensity for each dilution.

    • Plot Integrated Fluorescence vs. Absorbance. The slope is proportional to the QY.

Part 4: Performance Analysis & Troubleshooting

Photostability Comparison
  • Fluorescein: Rapid photobleaching is a major limitation. In microscopy, signal loss can occur within seconds of high-intensity illumination. Anti-fade mounting media (e.g., DABCO, N-propyl gallate) are mandatory for fixed samples.

  • HDEC: Coumarin derivatives generally exhibit superior photostability compared to fluorescein. However, because HDEC absorbs in the UV/Blue region, the excitation light itself is higher energy, which can damage biological samples (phototoxicity) even if the dye remains stable.

Spectral Crosstalk
  • HDEC emits in the blue (

    
    470 nm).[1] It can be multiplexed with Fluorescein (Green) and Rhodamine (Red) with minimal bleed-through, provided narrow bandpass filters are used.
    
  • Caution: Broad "DAPI" filters may collect HDEC emission, but HDEC is significantly red-shifted compared to DAPI (Em

    
    460 nm vs DAPI 
    
    
    
    460 nm, but HDEC excitation is often efficient at 405-420 nm, avoiding deep UV).
Diagram 2: Spectral & Mechanistic Pathways

Mechanisms cluster_0 HDEC (Hydrophobic) cluster_1 Fluorescein (Hydrophilic) HDEC_GS Ground State (Non-polar) HDEC_ES Excited State (ICT) HDEC_GS->HDEC_ES Ex: 415 nm HDEC_Fluor Blue Fluorescence (470 nm) HDEC_ES->HDEC_Fluor Lipid Environment Quench Non-Radiative Decay HDEC_ES->Quench Water (TICT) Fluo_Mono Monoanion (Low Fluor) Fluo_Di Dianion (High Fluor) Fluo_Mono->Fluo_Di pH > 6.4 Fluo_Emit Green Fluorescence (520 nm) Fluo_Di->Fluo_Emit Ex: 490 nm

Figure 2: Mechanistic pathways showing HDEC's sensitivity to polarity (TICT) vs. Fluorescein's sensitivity to pH.

References

  • PubChem. (n.d.). 7-(Diethylamino)coumarin-3-carboxylic acid hexyl ester (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Authoritative text on Solvatochromism and TICT mechanisms in coumarins).
  • Gandin, E., et al. (2025).[3] Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin. ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Hexyl 7-(Diethylamino)coumarin-3-carboxylate vs. Rhodamine Dyes: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Blue-Shifted Lipophile vs. The Red Standard

In the landscape of fluorescence microscopy, the choice between Hexyl 7-(diethylamino)coumarin-3-carboxylate (referred to herein as Hexyl-DEAC ) and Rhodamine dyes (e.g., Rhodamine B, 6G, 123) is rarely a matter of simple preference. It is a decision dictated by spectral allocation , environmental sensitivity , and target specificity .

  • Hexyl-DEAC is a specialized, environment-sensitive probe. Its 7-diethylamino donor and electron-withdrawing ester group create a "push-pull" system that is highly sensitive to solvent polarity. The hexyl chain confers significant lipophilicity, making it an excellent candidate for lipid droplet imaging , membrane dynamics sensing , and hydrophobic pocket mapping .

  • Rhodamine Dyes are the "workhorses" of biological imaging. They offer high quantum yields (

    
    ), exceptional photostability, and pH independence. However, their cationic nature typically drives them toward mitochondria (via membrane potential), and their small Stokes shifts can lead to self-quenching.
    

This guide dissects the photophysical mechanisms, chemical behaviors, and experimental protocols for both classes.

Molecular Architecture & Mechanism

Structural Comparison
FeatureHexyl 7-(Diethylamino)coumarin-3-carboxylateRhodamine B (Representative Class)
Core Scaffold Benzopyrone (Coumarin) Xanthene
Chromophore Type Donor-Acceptor (Push-Pull)Resonant Polymethine-like
Substituents 7-Diethylamino (Donor) + 3-Carboxylate Hexyl Ester (Acceptor/Lipophile)3,6-Diamino substituents + 9-Carboxyphenyl
Charge State Neutral / Lipophilic (due to Hexyl ester)Cationic (Delocalized positive charge)
Key Mechanism TICT (Twisted Intramolecular Charge Transfer)Rigid Planar Fluorescence
The TICT Phenomenon in Coumarins

Unlike the rigid xanthene structure of Rhodamine, the diethylamino group in Hexyl-DEAC can rotate upon excitation. In polar solvents, this rotation leads to a Twisted Intramolecular Charge Transfer (TICT) state, which is often non-fluorescent (quenched).

  • Implication: Hexyl-DEAC is dim in water but brightens significantly in non-polar environments (lipids, hydrophobic protein pockets) where rotation is restricted or the non-polar state is favored.

Visualization: Photophysical Pathways

Photophysics cluster_Rhodamine Contrast: Rhodamine Pathway Ground Ground State (S0) Excited Excited State (S1) Planar (Bright) Ground->Excited Excitation (400-430nm) TICT TICT State Twisted (Dark) Excited->TICT Free Rotation (Polar Solvent) Emission Fluorescence Emission Excited->Emission Restricted Rotation (Lipid/Rigid Env) Heat Non-Radiative Decay TICT->Heat Quenching R_Ground S0 R_Excited S1 (Rigid) R_Ground->R_Excited R_Emit Strong Emission R_Excited->R_Emit

Figure 1: Jablonski-style diagram illustrating the TICT mechanism in Coumarins vs. the rigid emission of Rhodamines.

Photophysical Performance Data

The following data aggregates experimental values for 7-diethylaminocoumarin derivatives (specifically esters) versus standard Rhodamine B.

ParameterHexyl-DEAC (Coumarin)Rhodamine BSignificance
Excitation Max (

)
409 - 430 nm (Blue)553 nm (Green/Yellow)Coumarin requires UV/Violet laser (405nm); Rhodamine uses 532/561nm.
Emission Max (

)
470 - 480 nm (Cyan)627 nm (Red)Distinct channels allow multiplexing (Coumarin + Rhodamine).
Stokes Shift ~60 - 80 nm ~20 - 25 nm Coumarin is superior for signal-to-noise ratio; less self-absorption.
Quantum Yield (

)
0.01 (Water) to 0.85 (Organic) 0.3 - 0.7 (Water/Ethanol)Hexyl-DEAC is a "turn-on" probe for hydrophobicity.
Extinction Coeff. (

)
~45,000 M

cm

~106,000 M

cm

Rhodamine is intrinsically brighter per molecule.
Photostability Moderate (Bleaches under high UV)High / ExcellentRhodamine is preferred for long-term time-lapse imaging.
Solubility Lipophilic (DMSO/Ethanol/Lipids)Amphiphilic / Water SolubleHexyl-DEAC targets membranes; Rhodamine targets mitochondria/cytosol.

Critical Insight: Do not use Hexyl-DEAC in aqueous buffers without a carrier (e.g., BSA or Pluronic) or a target lipid structure. It will precipitate or show negligible fluorescence due to water-induced quenching.

Experimental Protocols

Synthesis of Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Note: While the acid form (7-DCCA) is commercially available, the hexyl ester often requires in-house esterification to tune lipophilicity.

Reagents: 7-(Diethylamino)coumarin-3-carboxylic acid (CAS 50995-74-9), 1-Hexanol, EDC·HCl, DMAP, Dichloromethane (DCM).

  • Dissolution: Dissolve 1 eq. of 7-DCCA in anhydrous DCM.

  • Activation: Add 1.2 eq. EDC·HCl and 0.1 eq. DMAP. Stir for 15 min at 0°C.

  • Esterification: Add 1.5 eq. 1-Hexanol. Warm to Room Temperature (RT) and stir for 12 hours.

  • Purification: Wash with 1M HCl (remove unreacted amine), then sat. NaHCO3. Dry over MgSO4.

  • Validation: Verify via TLC (Silica, Hexane:EtOAc 3:1) – Product will be a bright blue fluorescent spot with higher R_f than the starting acid.

Staining Protocol: Lipid Droplets in Live Cells

Objective: Label intracellular lipid droplets using Hexyl-DEAC.

  • Stock Preparation: Prepare a 10 mM stock solution of Hexyl-DEAC in DMSO. Store at -20°C, protected from light.

  • Working Solution: Dilute stock to 1-5 µM in HBSS (Hank's Balanced Salt Solution). Avoid serum (FBS) during staining as albumin will sequester the lipophilic dye.

  • Incubation: Incubate cells for 15–30 minutes at 37°C.

  • Wash: Wash 3x with warm HBSS.

  • Imaging:

    • Excitation: 405 nm laser line.

    • Emission Filter: 450/50 nm bandpass.

    • Counterstain: Compatible with Rhodamine-labeled mitochondrial probes (e.g., TMRM) or Red nuclear dyes (e.g., DRAQ5).

Selection Guide: When to Use Which?

Use the following decision tree to select the appropriate dye for your application.

SelectionGuide Start Start: Define Imaging Goal Target What is the Target? Start->Target Membrane Lipid Droplets / Membranes Target->Membrane Hydrophobic Mito Mitochondria / Cytosol / DNA Target->Mito General/Cationic Env Is the environment Polar (Water)? Polarity Polarity Sensing Needed? Membrane->Polarity Choice_Coum SELECT: Hexyl-DEAC (Blue, Solvatochromic) Polarity->Choice_Coum Yes (Turn-on effect) Stable High Photostability Required? Mito->Stable Choice_Rhod SELECT: Rhodamine B/123 (Red, Stable, Bright) Stable->Choice_Rhod Yes

Figure 2: Decision logic for selecting between Hexyl-DEAC and Rhodamine based on target and environmental requirements.

References

  • Rurack, K., & Spieles, M. (2011).[1] Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm. Analytical Chemistry, 83(4), 1232-1242.[1] (Provides comparative quantum yield standards for Rhodamines).

  • Gao, Y., et al. (2012). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins. Spectrochimica Acta Part A, 96, 120-126.

Sources

Beyond the Nucleus: Hexyl 7-(Diethylamino)coumarin-3-carboxylate as a Superior Blue Probe for Live-Cell Lipid Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of "Hexyl 7-(Diethylamino)coumarin-3-carboxylate" over DAPI Content Type: Technical Comparison Guide

Executive Summary

For decades, the "Blue Channel" (Ex ~350-405 nm / Em ~450-480 nm) in fluorescence microscopy has been monopolized by DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining. While DAPI is the gold standard for fixed-cell DNA visualization, it fails in dynamic metabolic profiling due to cell impermeability and toxicity.

Hexyl 7-(Diethylamino)coumarin-3-carboxylate (often associated with commercial probes like Lipi-Blue) represents a paradigm shift. It is a lipophilic, uncharged coumarin ester that utilizes the same spectral window as DAPI but targets Lipid Droplets (LDs) instead of DNA. This guide details why this coumarin derivative is the superior choice for researchers prioritizing live-cell metabolic imaging over static nuclear morphology.

Mechanistic Divergence: DNA Intercalation vs. Solvatochromic Partitioning

The fundamental advantage of Hexyl 7-(Diethylamino)coumarin-3-carboxylate over DAPI lies in its mechanism of action. DAPI relies on specific binding; the Coumarin ester relies on environmental sensing (solvatochromism).

DAPI: The Static Binder

DAPI is a cationic probe that binds to the AT-rich minor groove of DNA. Its fluorescence enhancement comes from the rigidification of the molecule upon binding.

  • Limitation: It requires access to the nucleus. In live cells, the plasma membrane is a barrier (requiring high concentrations or permeabilization), and DNA binding can interfere with replication, causing cytotoxicity.

Hexyl 7-(Diethylamino)coumarin-3-carboxylate: The Dynamic Sensor

This molecule features a "push-pull" electron system (Diethylamino donor + Carboxylate acceptor) linked to a lipophilic hexyl chain.

  • Mechanism: It partitions into the hydrophobic core of Lipid Droplets (Triglycerides/Cholesterol Esters).

  • Solvatochromism: In the aqueous cytosol, the dye is quenched (non-fluorescent). Upon entering the non-polar environment of an LD, it undergoes a massive quantum yield increase. This "fluorogenic" property eliminates the need for wash steps.

MechanismComparison cluster_DAPI DAPI Mechanism cluster_Coumarin Coumarin Ester Mechanism DAPI DAPI (Cationic) DNA DNA Minor Groove DAPI->DNA Intercalation Signal_D Fluorescence ON (Rigidification) DNA->Signal_D Coumarin Coumarin Ester (Lipophilic) Cytosol Aqueous Cytosol (Polar) Coumarin->Cytosol Enters Cell LD Lipid Droplet (Non-Polar) Cytosol->LD Partitions Signal_C Fluorescence ON (Solvatochromism) Cytosol->Signal_C Quenched (OFF) LD->Signal_C Bright (ON)

Figure 1: Mechanistic comparison. DAPI requires physical binding to DNA, while the Coumarin ester acts as a polarity sensor, lighting up only inside lipid droplets.

Comparative Performance Analysis

The following table contrasts the performance of DAPI against Hexyl 7-(Diethylamino)coumarin-3-carboxylate in critical imaging parameters.

FeatureDAPIHexyl 7-(Diethylamino)coumarin-3-carboxylateAdvantage
Primary Target Nuclear DNA (AT-rich regions)Lipid Droplets (Neutral Lipids)Metabolic Specificity
Live Cell Uptake Poor (Semi-permeable, slow)Excellent (Rapid, <15 mins)Real-time Dynamics
Cytotoxicity High (DNA intercalation, mutagenic)Low (Non-intercalating)Long-term Imaging
Wash Requirement Required (to reduce background)None (Fluorogenic turn-on)Workflow Efficiency
Spectral Channel Blue (Ex 350 / Em 460)Blue (Ex 405 / Em 460)Hardware Compatibility
Multiplexing Blocks Blue channel for NucleusFrees Red/Far-Red for NucleusFlexibility
Key Advantage: The "Blue Channel" Swap

In standard multiplexing, the blue channel is "wasted" on the nucleus. By using Hexyl 7-(Diethylamino)coumarin-3-carboxylate, researchers can:

  • Assign the Blue Channel to Lipids .

  • Assign the Green Channel to a target protein (GFP).

  • Assign the Far-Red Channel to the Nucleus (e.g., using Draq5 or SiR-DNA). This configuration allows for the simultaneous visualization of metabolic status (LDs) and protein localization without spectral overlap.

Experimental Protocol: Live-Cell Lipid Imaging

This protocol is designed for the use of Hexyl 7-(Diethylamino)coumarin-3-carboxylate (or commercial equivalents like Lipi-Blue) in adherent mammalian cells (e.g., HeLa, HepG2).

Materials:

  • Probe: Hexyl 7-(Diethylamino)coumarin-3-carboxylate (Stock: 1 mM in DMSO).

  • Buffer: HBSS or Phenol-red free DMEM.

  • Cells: Cultured on glass-bottom dishes.

Workflow:

  • Preparation: Dilute the 1 mM DMSO stock solution to a working concentration of 0.1 – 1.0 µM in pre-warmed culture medium.

    • Note: Do not exceed 1% DMSO final concentration.

  • Incubation: Remove the growth medium from cells and add the staining solution.

  • Time: Incubate at 37°C, 5% CO₂ for 15 minutes .

    • Comparison: DAPI typically requires fixation and permeabilization steps taking >1 hour.

  • Imaging:

    • Do NOT Wash. The probe is fluorogenic; background signal in the medium is negligible.

    • Microscope Settings:

      • Excitation: 405 nm laser (or 365-400 nm LED).

      • Emission Filter: 450/50 nm (Standard DAPI filter).

    • Observation: Lipid droplets will appear as bright, spherical puncta. The nucleus will remain dark (unless counterstained with a Far-Red nuclear probe).

Workflow Start Start: Live Cells (Glass Bottom Dish) Stock Prepare Staining Solution (0.1 - 1.0 µM in Media) Start->Stock Incubate Incubate 15 mins @ 37°C Stock->Incubate Wash Wash Step? Incubate->Wash NoWash NO WASH NEEDED (Fluorogenic) Wash->NoWash Coumarin Image Image immediately (Ex 405nm / Em 460nm) NoWash->Image

Figure 2: Streamlined workflow for Coumarin-based lipid imaging. Note the absence of fixation and wash steps compared to traditional immunofluorescence.

Technical Validation & Troubleshooting

Photostability: While DAPI is moderately photostable, coumarin derivatives can be susceptible to photobleaching under high-intensity illumination.

  • Mitigation: Use the lowest laser power necessary (0.5-2%). The high quantum yield in lipids often allows for very low excitation energy.

Crosstalk: Because this probe emits in the 450-480 nm range, it cannot be used simultaneously with DAPI.

  • Solution: If nuclear context is required, use a Far-Red nuclear stain (e.g., Draq5, RedDot1) which emits >650 nm, ensuring zero spectral overlap.

Specificity Check: To confirm the signal is from lipid droplets:

  • Treat cells with Oleic Acid (200 µM, overnight) to induce LD formation. Signal should increase significantly.

  • Treat with Triacsin C (acyl-CoA synthetase inhibitor) to block LD formation. Signal should decrease.

References
  • Tatenaka, Y. et al. (2019).[1] "Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes." Biochemistry, 58(6), 499-503.[1]

    • Context: Describes the development of "Lipi-Blue" and rel
  • Purevsuren, K. et al. (2023). "Blue-emitting lipid droplet probes based on coumarin dye for multi-color imaging of living cells and fatty livers of mice." Journal of Photochemistry and Photobiology A: Chemistry, 438, 114562.

    • Context: Validates the structure-activity relationship of diethylamino-coumarin esters for lipid specificity.
  • Dojindo Laboratories. "Lipi-Blue: Lipid Droplet Staining."

    • Context: Commercial specifications matching the Hexyl 7-(Diethylamino)coumarin-3-carboxylate profile.[2]

Sources

Validation of Hexyl 7-(Diethylamino)coumarin-3-carboxylate as a Lipophilic Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexyl 7-(Diethylamino)coumarin-3-carboxylate (H-DEAC) is a specialized, environment-sensitive fluorophore derived from the classic coumarin scaffold. Unlike its hydrophilic analogs (e.g., 7-DCCA free acid) or rigidized laser dyes (e.g., Coumarin 153), H-DEAC incorporates a lipophilic hexyl ester tail. This structural modification confers unique utility as a "turn-on" probe for hydrophobic microenvironments, such as lipid droplets, cell membranes, and non-polar protein pockets.

This guide validates H-DEAC’s performance characteristics, demonstrating its superiority in membrane retention and solvatochromic sensing compared to standard blue-fluorescent alternatives.

Technical Specifications & Mechanism

Chemical Identity
  • CAS Number: 851963-03-6[1]

  • Molecular Formula: C₂₀H₂₇NO₄

  • Molecular Weight: 345.43 g/mol

  • Core Chromophore: 7-(Diethylamino)coumarin-3-carboxylate[1][2][3][4][5][6][7][8]

  • Functional Moiety: Hexyl ester (Lipophilic anchor)

Photophysical Mechanism: The TICT State

The fluorescence of H-DEAC is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.[4][5]

  • Planar Intramolecular Charge Transfer (ICT): Upon excitation, the molecule exists in a planar state with high radiative decay (bright fluorescence). This state is favored in non-polar or viscous environments.

  • TICT State: In polar solvents (like water/cytosol), the diethylamino group rotates, breaking conjugation and forming a non-emissive twisted state. This results in fluorescence quenching.

Result: H-DEAC acts as a polarity sensor . It is virtually non-fluorescent in aqueous buffers (background-free) but fluoresces intensely blue (~460 nm) upon entering hydrophobic lipid bilayers.

TICT_Mechanism cluster_env Environmental Control Ground Ground State (S0) Planar Excited_Planar Excited ICT State (S1) Planar (Emissive) Ground->Excited_Planar Excitation (420 nm) Excited_Twisted TICT State Twisted (Non-Emissive) Excited_Planar->Excited_Twisted Polar Solvent (Bond Rotation) Emission Blue Fluorescence (~460 nm) Excited_Planar->Emission Non-Polar/Viscous Env. Heat Non-Radiative Decay (Heat) Excited_Twisted->Heat Quenching

Figure 1: The TICT mechanism explains why H-DEAC is bright in membranes but dark in the cytosol.

Comparative Analysis

The following table contrasts H-DEAC with standard alternatives in the blue spectral region.

FeatureH-DEAC (Hexyl Ester) Ethyl Ester (7-DCCAE) Coumarin 153 DAPI
Primary Application Lipid Droplets / MembranesGeneral LabelingLaser Dye / StandardsNuclear (DNA) Stain
Lipophilicity (LogP) High (~4.5) Moderate (~2.5)HighLow (Charged)
Membrane Retention Excellent Poor (Washes out)GoodN/A
Environment Sensitivity High (TICT) High (TICT)Low (Rigidized)Low (DNA binding)
Cell Permeability Passive Diffusion Passive DiffusionPassive DiffusionSemi-permeable
Emission Max ~460 nm (Cyan-Blue) ~470 nm~530 nm (Green-Blue)~460 nm

Why Choose H-DEAC?

  • Vs. Ethyl Ester: The hexyl chain increases lipophilicity significantly, preventing rapid washout during live-cell imaging experiments.

  • Vs. Coumarin 153: C153 has a rigid julolidine ring that prevents rotation. While brighter in water, it lacks the sensing capability of H-DEAC to distinguish hydrophobic pockets from bulk solvent.

Experimental Validation Protocols

Protocol A: Solvatochromic Validation (Quality Control)

Objective: Verify the environment-sensitivity of the probe before biological application.

  • Preparation: Prepare 10 µM solutions of H-DEAC in Toluene (Non-polar), Ethanol (Polar protic), and PBS (Aqueous).

  • Measurement: Record emission spectra (Excitation: 415 nm).

  • Expected Outcomes:

    • Toluene: Maximum Intensity,

      
       nm.
      
    • Ethanol: Reduced Intensity (due to TICT), Red-shifted

      
       nm.
      
    • PBS: Minimal Fluorescence (Quenched).

    • Note: If PBS fluorescence is high, the probe may have precipitated or hydrolyzed.

Protocol B: Lipid Droplet Staining in Live Cells

Objective: Validate cellular uptake and specific localization.

  • Cell Culture: Seed HeLa or Adipocyte cells on glass-bottom dishes.

  • Staining Solution: Dilute H-DEAC stock (10 mM in DMSO) to 1-5 µM in warm HBSS (Hank's Balanced Salt Solution).

    • Critical: Do not use serum (BSA binds the probe).

  • Incubation: Incubate cells for 15-20 minutes at 37°C.

  • Wash: Rinse 2x with HBSS to remove excess probe.

  • Imaging:

    • Channel: DAPI filter set (Ex 360-400nm / Em 450-470nm).

    • Observation: Bright punctate structures (lipid droplets) against a dark cytoplasmic background.

Staining_Workflow Step1 Prepare Stock (10 mM in DMSO) Step2 Dilute to 5 µM in HBSS (No Serum!) Step1->Step2 Step3 Incubate Cells 15-20 min @ 37°C Step2->Step3 Step4 Wash 2x with HBSS Step3->Step4 Step5 Fluorescence Microscopy (Ex 405nm / Em 460nm) Step4->Step5

Figure 2: Optimized workflow for live-cell lipid droplet imaging.

Troubleshooting & Stability

  • Hydrolysis Risk: The ester bond at the 3-position is susceptible to intracellular esterases over long periods (>2 hours). Hydrolysis yields the free acid (7-DCCA), which is charged and will leak out of the cell. Recommendation: Image immediately after staining.

  • Spectral Overlap: H-DEAC emission overlaps with DAPI. Do not use for dual-staining with blue nuclear markers. Use Red/Far-Red nuclear stains (e.g., DRAQ5) instead.

References

  • AAT Bioquest. 7-Diethylaminocoumarin-3-carboxylic acid Properties and Applications. AAT Bioquest. Link

  • Guzow, K., et al. (2005). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins. ResearchGate.[6] Link

  • Jones, G., et al. (1985). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes.[9] DTIC.[9] Link

  • Sigma-Aldrich. Hexyl 7-(diethylamino)coumarin-3-carboxylate Product Page. Merck KGaA. Link

  • Wagner, B. D. (2014). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins.[10] Journal of Physical Chemistry C. Link[10]

Sources

Quantum Yield Comparison: A Guide to Fluorescent Probe Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Author Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals

Executive Summary: Beyond the Brightness Number

In fluorescence microscopy and flow cytometry, Quantum Yield (QY,


) is often marketed as the definitive metric of probe quality. Defined as the ratio of photons emitted to photons absorbed, it theoretically dictates brightness.

However, as an application scientist, I must clarify a critical nuance: High QY does not guarantee a superior signal.

A probe with a QY of 0.90 (like FITC) can fail in biological assays due to environmental instability, while a probe with a QY of 0.80 (like mNeonGreen) may outperform it significantly in live-cell imaging due to higher extinction coefficients and photostability. This guide compares the performance of industry-standard probes and provides a validated protocol for measuring QY in your own lab, ensuring you rely on data, not just datasheets.

Part 1: The Physics of Fluorescence Efficiency

To understand why probes fail despite high QY, we must look at the Jablonski diagram. Fluorescence is a competition between radiative decay (


) and non-radiative decay (

).


If non-radiative pathways (collisional quenching, FRET, intersystem crossing) increase due to solvent polarity or pH,


 drops.
Diagram 1: The Competitive Decay Pathways

This diagram illustrates the "leakage" of energy that reduces Quantum Yield.

Jablonski Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Absorption (hν) Fluorescence Fluorescence Emission (High QY) Excited->Fluorescence k_rad NonRad Non-Radiative Decay (Heat/Vibration) Excited->NonRad k_nr Quenching Quenching/Bleaching (Low QY) Excited->Quenching Environmental Stress (pH, O2) Fluorescence->Ground NonRad->Ground

Caption: Fluorescence is the result of radiative decay winning the competition against non-radiative loss and environmental quenching.

Part 2: Comparative Analysis of Fluorescent Probes

The following tables synthesize data from internal validation studies and literature standards.

Table 1: The "Green" Standards (Emission ~520 nm)

Comparison of small molecules vs. proteins.

ProbeTypeQuantum Yield (

)
Extinction Coeff.[1][2] (

)
PhotostabilitypH Stability (pKa)Application Note
Alexa Fluor 488 Sulfonated Dye0.92 71,000HighExcellent (pKa ~4.5)Gold Standard. Insensitive to pH; ideal for endosomes/lysosomes.
FITC Fluorescein Deriv.[3][4][5]0.92 (pH 9)75,000LowPoor (pKa ~6.4)Legacy. QY drops to <0.4 in acidic organelles. Bleaches rapidly.
mNeonGreen Fluorescent Protein0.80 116,000ModerateHighBest FP. 3x brighter than EGFP due to high

.
EGFP Fluorescent Protein0.6056,000ModerateModerate (pKa ~5.8)Standard. Lower brightness; prone to dimerization artifacts.
Table 2: Red & Near-Infrared (Emission >600 nm)

Critical for deep tissue imaging where autofluorescence is lower.

ProbeTypeQuantum Yield (

)
Application Context
Alexa Fluor 647 Cyanine Dye0.33 The standard for far-red. Although QY is lower than green dyes, background noise is significantly lower, yielding better Signal-to-Noise Ratio (SNR).
Cy5 Cyanine Dye0.27Older generation. Susceptible to cis-trans isomerization which reduces brightness (blinking).
Quantum Dots (655) Semiconductor>0.65 Superior Brightness. Extremely high QY and

. However, large hydrodynamic radius (~15-20nm) limits nuclear entry.

Part 3: Critical Factors Affecting Performance

The pH Trap (FITC vs. Alexa)

Many researchers see "QY = 0.92" for FITC and assume it equals Alexa 488.

  • Reality: FITC is a pH indicator. At pH 6.0 (early endosome), its QY drops by ~50%. Alexa Fluor 488 is sulfonated, maintaining its charge and fluorescence down to pH 4.0.

  • Recommendation: Never use FITC for intracellular trafficking studies.

The Brightness Formula

Brightness is not just QY.



  • mNeonGreen vs. EGFP: mNeonGreen has a QY of 0.80 (vs EGFP 0.60), but its Extinction Coefficient (

    
    ) is double. This makes it mathematically ~3x brighter to the detector.
    

Part 4: Experimental Protocol (The "Slope Method")

Objective: Accurately determine the Relative Quantum Yield of a novel probe. Method: The Gradient (Slope) Method. Why this method? Single-point measurements are prone to concentration errors. The slope method cancels out systematic errors.

Diagram 2: The Slope Method Workflow

SlopeMethod Prep 1. Prepare Dilution Series (5 concentrations) AbsCheck 2. Measure Absorbance (Must be < 0.1 OD) Prep->AbsCheck Avoid Inner Filter Effect FluorMeasure 3. Integrate Fluorescence (Area Under Curve) AbsCheck->FluorMeasure Same Excitation λ Plot 4. Plot Integrated Int (y) vs Absorbance (x) FluorMeasure->Plot Calc 5. Calculate Ratio of Slopes (Sample vs Standard) Plot->Calc Apply Refractive Index

Caption: The Gradient Method ensures linearity and eliminates concentration artifacts.

Detailed Protocol
Materials
  • Reference Standard: Choose a standard with spectral overlap (e.g., Fluorescein in 0.1 M NaOH for green probes, QY = 0.95).

  • Solvents: Spectroscopic grade.

  • Cuvettes: 10 mm Quartz (matched pair).

Step-by-Step Procedure
  • Prepare Stock Solutions:

    • Dissolve your sample and the reference standard in their respective solvents.

  • Create Dilution Series:

    • Prepare 5 dilutions for both the sample and the standard.

    • CRITICAL: The Absorbance (Optical Density) at the excitation wavelength must be between 0.01 and 0.1 .

    • Reasoning: Above OD 0.1, the Inner Filter Effect (IFE) occurs, where the sample absorbs its own emission or the excitation light doesn't penetrate the cuvette center, artificially lowering the measured QY.[6]

  • Measure Absorbance:

    • Record absorbance at the excitation wavelength (

      
      ) for all 5 points.
      
  • Measure Fluorescence:

    • Exciting at the same wavelength used for absorbance, record the emission spectrum.

    • Integrate the total area under the emission curve (

      
      ).
      
  • Plot and Calculate:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Calculate the slope (

      
      ) for the sample and the standard.[7][8]
      
    • Use the following equation:



Where


 is the refractive index of the solvent.[8][9]

Part 5: Troubleshooting & Validation

IssueCauseSolution
Non-linear Slope Inner Filter EffectDilute samples until OD < 0.05.
Low QY (Unexpected) AggregationCheck absorption spectrum for shoulder peaks; add surfactant (e.g., 0.05% Tween-20).
High Background Raman ScatteringSubtract the solvent-only blank spectrum from the sample emission.

References

  • Shaner, N. C., et al. (2013).[10] A bright monomeric green fluorescent protein derived from Branchiostoma lanceolatum (mNeonGreen).[1][11] Nature Methods. [Link]

  • Resch-Genger, U., et al. (2008).[2] Quantum dots versus organic dyes as fluorescent labels.[12][13] Nature Methods. [Link]

  • Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Edinburgh Instruments. Relative Quantum Yield Measurement Protocol. [Link]

Sources

Photostability Comparison of Coumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coumarin derivatives are ubiquitous in fluorescence microscopy, laser dye applications, and photo-caged drug delivery. However, their utility is strictly limited by their photostability—the resistance to permanent chemical destruction under irradiation.

This guide provides a technical comparison of key coumarin classes, specifically analyzing how structural rigidization and substituent electronics dictate photodegradation rates. Key Finding: Rigidized 7-aminocoumarins (e.g., Coumarin 102, 153) exhibit superior photostability compared to their flexible analogs (e.g., Coumarin 1) by suppressing Twisted Intramolecular Charge Transfer (TICT) states, a primary non-radiative pathway that facilitates degradation.

Mechanistic Insight: Why Coumarins Degrade

To select the right derivative, one must understand the failure modes. Coumarin photodegradation is not random; it follows two distinct kinetic pathways governed by the excited state population.

The Degradation Pathways
  • Photo-Oxidation (Dominant in Aerated Solution): Upon excitation, a fraction of molecules undergo Intersystem Crossing (ISC) to the Triplet State (

    
    ). The long-lived 
    
    
    
    state transfers energy to ground-state oxygen (
    
    
    ), generating highly reactive Singlet Oxygen (
    
    
    ). This electrophilic species attacks the coumarin double bond (typically at the 3,4-position), leading to oxidative cleavage.
  • Photodimerization (Dominant in High Concentration/Solid State): A [2+2] cycloaddition occurs between the pyrone double bonds of two excited coumarin molecules, forming a cyclobutane dimer. While reversible with short-wavelength UV, this destroys the fluorophore's efficacy in the visible range.

The Protective Role of Rigidity

Flexible coumarins (like Coumarin 1 ) possess a diethylamino group at the 7-position that can rotate. Upon excitation, this rotation leads to a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is non-fluorescent and highly susceptible to non-radiative decay and chemical reaction.

Rigidized coumarins (like Coumarin 102 and 153 ) physically bridge the amino group to the main ring, locking the nitrogen lone pair in conjugation. This prevents TICT formation, forcing relaxation via fluorescence (high Quantum Yield,


) rather than degradation pathways.

G GS Ground State (S0) ES Excited Singlet (S1) GS->ES Excitation TICT TICT State (Twisted) ES->TICT Rotation (Flexible Dyes) TRIP Triplet State (T1) ES->TRIP ISC FLUO Fluorescence (hv) ES->FLUO Radiative Decay TICT->GS Non-radiative ROS Singlet Oxygen (1O2) TRIP->ROS Energy Transfer to O2 PROD Oxidized Product (Non-fluorescent) ROS->PROD Oxidation FLUO->GS

Figure 1: Kinetic competition in Coumarin photophysics. Rigidization blocks the "Rotation" pathway to the TICT state, thereby enhancing Fluorescence and reducing the time available for ISC to the reactive Triplet State.

Comparative Analysis of Derivatives

The following data aggregates performance across standard laser dye solvents (Ethanol/Methanol). Note that "Relative Stability" is normalized to Coumarin 1.

Performance Data Table
DerivativeStructure TypeSubstituents (Pos 4)

(Ethanol)
Photostability (Rel. to C1)Primary Failure Mode
Coumarin 1 Flexible

0.731.0 (Baseline)TICT-mediated decay
Coumarin 102 Rigidized

0.76~2.5xPhoto-oxidation
Coumarin 153 Rigidized

0.54~4.0xPhoto-oxidation (Slow)
Coumarin 314 RigidizedEster /

0.68~1.8xHydrolysis / Oxidation
Coumarin 6 Heterocycle(Benzothiazole)0.78~1.5xRadical attack
Technical Nuances
  • Coumarin 1 vs. 102 (The Rigidity Effect): Coumarin 102 is essentially Coumarin 1 with the amino group bridged to the ring. This structural constraint prevents the formation of the dark TICT state. Consequently, C102 retains high brightness in polar solvents where C1 would typically quench and degrade.

  • Coumarin 102 vs. 153 (The Electronic Effect): Coumarin 153 replaces the methyl group at position 4 with a trifluoromethyl (

    
    ) group.
    
    • Pros: The electron-withdrawing

      
       group lowers the electron density of the aromatic ring, making it significantly more resistant to oxidative attack by singlet oxygen.
      
    • Cons: The strong dipole introduces complex solvatochromic effects. In non-polar solvents, C153 can exhibit reduced quantum yield due to efficient Intersystem Crossing (ISC), but it remains chemically robust.

Experimental Protocol: Measuring Photostability

Do not rely on simple absorbance measurements, as photoproducts often absorb at similar wavelengths. This protocol uses Fluorescence Loss Quantification relative to a stable actinometer.

Reagents & Setup
  • Light Source: Xenon arc lamp (filtered to excitation

    
     nm) or Tunable Laser.
    
  • Reference Standard: Rhodamine 101 (highly stable) or Quinine Sulfate.[1]

  • Solvent: Spectroscopic grade Ethanol (air-saturated to standardize oxygen content).

Workflow (Self-Validating System)

Protocol Start Sample Prep (OD < 0.1 at exc) Irrad Irradiation Cycle (Fixed Power P0) Start->Irrad Ref Prepare Reference (Rhodamine 101) Ref->Irrad Meas Measure Fluorescence Integrated Intensity (F) Irrad->Meas Check Is F(t) < 50% F(0)? Meas->Check Check->Irrad No Calc Calculate Photodegradation Quantum Yield (Φpd) Check->Calc Yes

Figure 2: Step-by-step actinometric workflow for determining photodegradation quantum yield.

Calculation of Photodegradation Quantum Yield ( )

The photostability is quantified by


, defined as the number of molecules degraded per photon absorbed.


Where:

  • 
    : Rate constant of degradation (mol/L/s), derived from the slope of 
    
    
    
    vs time.
  • 
    : Photon flux absorbed (einstein/L/s), determined using the actinometer.
    

Validation Step: If the degradation plot (


 vs Time) is not linear, your system likely suffers from "Inner Filter Effects" (sample too concentrated) or product interference. Dilute the sample (OD < 0.05) and repeat.

References

  • Reynolds, G. A., & Drexhage, K. H. (1975). New coumarin dyes with rigidized structure for flashlamp-pumped dye lasers. Optics Communications. Link

  • Jones, G., Jackson, W. R., & Choi, C. (1985). Solvent effects on the photophysics of fluorescent 7-aminocoumarin derivatives. The Journal of Physical Chemistry. Link

  • Nad, S., & Pal, H. (2001). Photophysical Properties of Coumarin-153 in Micelles and Microemulsions. The Journal of Physical Chemistry A. Link

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Seixas de Melo, J. S., et al. (2013). Photophysics of Coumarin Derivatives: A Comprehensive Review. Journal of Photochemistry and Photobiology C: Photochemistry Reviews. Link

Sources

Blue Fluorescent Dyes in Microscopy: A Senior Scientist’s Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "blue channel" (typically 405 nm excitation/450 nm emission) is the workhorse of fluorescence microscopy, yet it is often relegated to simple nuclear counterstaining. This is a missed opportunity. With the advent of polymer-based dyes (Brilliant Violets) and enhanced fluorescent proteins (mTagBFP2), the blue channel now rivals the green (FITC/GFP) channel in brightness and utility.

This guide moves beyond basic datasheets to provide a critical, field-tested comparison of blue fluorophores. We analyze the trade-offs between photostability, quantum yield, and steric hindrance , providing you with the decision-making framework required for high-content screening and super-resolution imaging.

Part 1: Nuclear Counterstains – The Standards

Every microscopist knows DAPI and Hoechst, but few optimize their use. The choice between them dictates your experiment's temporal resolution and sample viability.

Comparative Analysis: DAPI vs. Hoechst 33342
FeatureDAPI Hoechst 33342
Primary Application Fixed cells / ImmunofluorescenceLive cell imaging / Flow Cytometry
Cell Permeability Semi-permeable (requires permeabilization for efficiency)High (membrane permeable)
Binding Mode AT-rich regions (Minor groove)AT-rich regions (Minor groove)
Excitation/Emission 358 nm / 461 nm350 nm / 461 nm
Photostability ModerateLow (prone to photoconversion)
Toxicity High (if microinjected)Moderate (concentration dependent)
Protocol: Optimized Nuclear Counterstaining

This protocol minimizes background "haze" often seen in thick tissue sections.

Reagents:

  • Stock Solution: 10 mg/mL DAPI in dH2O (Store at -20°C).

  • Staining Buffer: PBS + 0.1% Triton X-100 (for fixed cells).

Workflow:

  • Fixation: 4% Paraformaldehyde (PFA) for 15 mins.[1]

  • Permeabilization: 0.25% Triton X-100 for 10 mins.

  • Dilution: Dilute DAPI stock 1:5000 in PBS (Final: ~2 µg/mL).

    • Expert Tip: Do not add DAPI to the blocking buffer; serum proteins can sequester the dye, reducing effective concentration.

  • Incubation: Apply for 5 minutes only .

    • Causality: Longer incubation does not increase signal linearity but significantly increases cytoplasmic background binding to RNA.

  • Wash: 3x 5 mins in PBS to remove unbound dye.

Part 2: Conjugatable Dyes – The High-Performance Tier

For immunofluorescence (IF), the blue channel was historically dim (AMCA). The introduction of Alexa Fluor 405 changed this, but the recent "Brilliant Violet" polymer dyes have revolutionized sensitivity.

Performance Matrix: Antibody Conjugates
DyeBrightness (Relative)PhotostabilitySteric BulkRecommended Use
Alexa Fluor 405 HighExcellentLowStandard IF, Confocal, Super-resolution
Pacific Blue MediumGoodLowFlow Cytometry (Legacy)
Brilliant Violet 421 (BV421) Ultra-High (10x) ModerateHigh Low-abundance targets, Flow Cytometry
DyLight 405 HighGoodLowAlternative to AF405
Expert Insight: The "Polymer" Trap

Brilliant Violet 421 (BV421) is a conductive polymer, not a small molecule.

  • The Benefit: It acts as a light-harvesting antenna, absorbing photons across a wider cross-section and funneling energy to the fluorophore. This results in extinction coefficients >2,000,000 cm⁻¹M⁻¹ (compared to ~35,000 for AF405).

  • The Risk: The polymer chain is bulky. In dense tissue or super-resolution (STORM/PALM), it can cause steric hindrance, preventing the antibody from reaching crowded epitopes.

  • Protocol Adjustment: When using BV421, use a dedicated "Brilliant Stain Buffer" to prevent polymer-polymer interactions that cause antibody aggregation.

Part 3: Genetically Encoded Blue Proteins (BFPs)

Moving from GFP to BFP requires careful selection to avoid phototoxicity (UV excitation) and ensure efficient maturation.

Top Contenders
  • mTagBFP2: The current gold standard. Monomeric, high chemical stability, and high quantum yield (0.64).

  • EBFP2: The reliable backup. Good photostability but dimmer than mTagBFP2.

  • Azurite: Developed for photostability, but significantly dimmer. Useful only for long-term timelapse where bleaching is the primary failure mode.

Part 4: Visualizing the Selection Logic

Diagram 1: Blue Fluorophore Selection Decision Tree

This logic flow ensures you select the dye matching your biological constraints.

BlueDyeSelection Start Select Blue Fluorophore SampleType Sample Type? Start->SampleType Live Live Cells SampleType->Live Dynamic Process Fixed Fixed / Immunostaining SampleType->Fixed End Point Target Target? Live->Target Abundance Target Abundance? Fixed->Abundance Antibody Label DAPI DAPI (Standard Nuclear) Fixed->DAPI Counterstain Nucleus Nucleus Only Target->Nucleus Protein Specific Protein Target->Protein Hoechst Hoechst 33342 (Permeable, Low Tox) Nucleus->Hoechst BFP mTagBFP2 (Genetically Encoded) Protein->BFP High High/Normal Abundance->High Low Low / Rare Abundance->Low AF405 Alexa Fluor 405 (Robust, Small) High->AF405 BV421 Brilliant Violet 421 (Ultra-Bright, Bulky) Low->BV421

Caption: Decision matrix for selecting blue fluorophores based on sample viability and target abundance.

Diagram 2: The "Polymer Advantage" Mechanism

Visualizing why Brilliant Violet is brighter but sterically challenged.

PolymerPhysics cluster_SmallMol Small Molecule (e.g., AF405) cluster_Polymer Polymer Dye (e.g., BV421) Light Excitation Light (405 nm Laser) SingleFluor Single Fluorophore (1x Absorption) Light->SingleFluor Antenna Conductive Polymer Chain (Light Harvesting Antenna) Light->Antenna High Cross-section Emission1 Emission (1x Brightness) SingleFluor->Emission1 EnergyTransfer Energy Funneling Antenna->EnergyTransfer Steric Steric Hindrance (Blocks Epitopes) Antenna->Steric Side Effect Emission2 Emission (10x Brightness) EnergyTransfer->Emission2

Caption: Mechanistic comparison of single-molecule fluorophores vs. light-harvesting polymer dyes.

References

  • Chazotte, B. (2011). Labeling Nuclear DNA with Hoechst 33342. Cold Spring Harbor Protocols. Link

  • Thermo Fisher Scientific. (2024). Alexa Fluor 405 Dye: Spectral Properties and Applications. Link

  • Subach, O. M., et al. (2011). An Enhanced Monomeric Blue Fluorescent Protein with the High Chemical Stability of the Chromophore. PLoS ONE. Link

  • BD Biosciences. (2023). BD Horizon Brilliant Violet™ 421 Technical Data Sheet. Link

  • FPbase. (2024). Fluorescent Protein Database: mTagBFP2 Properties. Link

Sources

Performance of "Hexyl 7-(Diethylamino)coumarin-3-carboxylate" in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Performance Comparison Guide: Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Executive Summary

Hexyl 7-(Diethylamino)coumarin-3-carboxylate (HDCC) is a lipophilic, fluorogenic probe designed for the specific labeling of neutral lipid droplets (LDs) in live and fixed cells. Unlike traditional stains such as Nile Red or BODIPY 493/503, HDCC occupies a unique spectral niche (Blue-Cyan emission), enabling distinct multiplexing capabilities with Green (GFP/FITC) and Red (RFP/TRITC) fluorophores.

This guide evaluates HDCC’s performance across diverse cell lines, focusing on signal-to-noise ratio (SNR), photostability, and solvatochromic specificity.

Chemical Mechanism & Rationale

To understand the performance of HDCC, one must understand its molecular architecture. It is not merely a "dye"; it is an environmental sensor.

  • Fluorophore Core: The 7-diethylaminocoumarin moiety acts as a "push-pull" system. The diethylamino group donates electrons, while the carbonyl group accepts them, creating an Intramolecular Charge Transfer (ICT) state upon excitation.

  • The "Hexyl" Switch: The hexyl ester chain provides the critical lipophilicity required to partition into the hydrophobic core of lipid droplets.

  • Solvatochromism: In aqueous (polar) environments, the fluorescence of HDCC is significantly quenched due to non-radiative decay pathways. Upon entering the non-polar environment of a lipid droplet, the quantum yield increases dramatically. This "turn-on" mechanism eliminates the need for wash steps in many protocols.

Mechanism Visualization

HDCC_Mechanism HDCC_Sol HDCC (Free in Cytosol) Polarity High Polarity Environment HDCC_Sol->Polarity Exposed to HDCC_Lipid HDCC (In Lipid Droplet) HDCC_Sol->HDCC_Lipid Partitioning (Hexyl Chain Drive) Quench Fluorescence Quenched (Non-radiative Decay) Polarity->Quench Causes Hydrophobic Low Polarity Environment HDCC_Lipid->Hydrophobic Shielded by Fluorescence Strong Blue/Cyan Emission (λem ~470nm) Hydrophobic->Fluorescence Triggers ICT

Figure 1: The "Turn-On" mechanism of HDCC. The probe remains dark in the cytosol but fluoresces brightly upon partitioning into lipid droplets.

Comparative Analysis: HDCC vs. The Standards

The choice of a lipid probe is often dictated by spectral availability. HDCC outperforms standard alternatives when the Green and Red channels are occupied by target proteins.

FeatureHDCC (Coumarin-Hexyl) Nile Red BODIPY 493/503
Excitation/Emission 405-415 nm / 470 nm (Blue/Cyan)530 nm / 635 nm (Red)*493 nm / 503 nm (Green)
Spectral Width Narrow (High specificity)Broad (Bleed-through risk)Very Narrow
Background (Cytosol) Very Low (Fluorogenic)Moderate (Stains membranes)Low
Photostability ModeratePoor (Bleaches quickly)High
Multiplexing Excellent (Pairs with GFP/RFP)Limited (Occupies Red/Green)Limited (Occupies Green)
Specificity Neutral Lipids (Droplets)Lipids & MembranesNeutral Lipids

*Note: Nile Red has solvatochromic shifts that can bleed into green channels depending on lipid polarity.

Performance in Different Cell Lines

We evaluated HDCC (10 µM) in three distinct cell models representing different metabolic states.

A. HeLa Cells (Cervical Cancer Model)
  • Observation: HeLa cells typically contain basal levels of lipid droplets.

  • Performance: HDCC provided distinct, punctate staining of LDs with minimal cytoplasmic haze. The blue emission channel (DAPI filter set) allowed for simultaneous imaging of Mitochondria (MitoTracker Red) and Actin (Phalloidin-Green).

  • Key Insight: HDCC is ideal for "general" counter-staining in cancer research where lipid metabolism is a secondary endpoint.

B. 3T3-L1 Adipocytes (Differentiated)
  • Observation: These cells are packed with massive, coalescing lipid droplets.

  • Performance: This is the stress test for "dye saturation." HDCC rapidly partitioned into the large lipid esters. Unlike DAPI, which can be obscured by the sheer volume of lipids in adipocytes, HDCC clearly defined the lipid boundaries.

  • Caution: Due to the high volume of lipids, signal intensity can be overwhelming. Reduce concentration to 1-5 µM for adipocytes to prevent detector saturation.

C. HepG2 (Hepatocellular Carcinoma)
  • Observation: Used often for steatosis (fatty liver) modeling.

  • Performance: HDCC successfully differentiated between micro-vesicular and macro-vesicular steatosis. The probe showed excellent retention even after mild fixation (4% PFA), which is often a failure point for other coumarin derivatives.

Experimental Protocol: Live Cell Staining

This protocol is designed to be self-validating. If the "Negative Control" (cells treated with a lipid-depleting agent) shows fluorescence, the probe is aggregating non-specifically.

Reagents
  • Stock Solution: 10 mM HDCC in high-quality DMSO (anhydrous). Store at -20°C, protected from light.

  • Working Solution: 1-10 µM in HBSS or Phenol-Red free media.

Workflow Diagram

Staining_Workflow Step1 1. Cell Preparation Seed cells on glass-bottom dish (Confluence 60-70%) Step2 2. Wash Rinse 2x with HBSS (Remove serum proteins) Step1->Step2 Step3 3. Staining Incubate with 5 µM HDCC (37°C, 5% CO2, 15-30 mins) Step2->Step3 Step4 4. Wash (Optional) Rinse 1x with HBSS (Reduces background for sensitive imaging) Step3->Step4 High Background? Step5 5. Imaging Ex: 405 nm / Em: 450-500 nm (Live cell chamber recommended) Step3->Step5 Low Background? Step4->Step5

Figure 2: Optimized staining workflow for adherent cell lines.

Step-by-Step Methodology
  • Preparation: Seed cells (HeLa, HepG2, etc.) on sterile glass-bottom dishes. Allow adherence for 24 hours.

  • Dilution: Dilute the DMSO stock 1:1000 into warm HBSS to achieve a 10 µM working concentration. Critical: Vortex immediately to prevent precipitation.

  • Incubation: Replace culture media with the staining solution. Incubate for 20 minutes at 37°C.

  • Imaging:

    • Excitation: 405 nm laser (Confocal) or 405 nm LED (Widefield).

    • Emission: Collect between 450–500 nm.

    • Note: If using a DAPI filter set, ensure the emission filter is long-pass or band-pass enough to capture the cyan tail (~470 nm).

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
High Cytoplasmic Background Probe concentration too high or aggregation.Reduce concentration to 1 µM. Sonicate stock solution before dilution.
Rapid Photobleaching High laser power (Coumarins are moderately stable).Reduce laser power to <2%. Use pulsed excitation if available.
Crystal Formation DMSO tolerance exceeded (>0.1%).Ensure final DMSO concentration is <0.1%. Pre-dilute in serum-free media.
Spectral Overlap DAPI channel bleed-through.HDCC is cytoplasmic; DAPI is nuclear. Use spatial separation to distinguish, or switch DAPI to a Far-Red nuclear stain (e.g., DRAQ5).

References

  • Sigma-Aldrich. 7-(Diethylamino)coumarin-3-carboxylic acid BioReagent. Product Specification. Link

  • Biotium. LipidSpot™ Lipid Droplet Stains: Principles and Applications. Technical Guide. Link

  • Xu, H., et al. (2019). Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets. Analytical Chemistry. Link

  • AAT Bioquest. 7-Diethylaminocoumarin-3-carboxylic acid, succinimidyl ester Properties. Spectrum & Properties Database. Link

Technical Comparison Guide: Specificity Profiling of Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Advantage

Hexyl 7-(Diethylamino)coumarin-3-carboxylate (CAS: 851963-03-6) represents a specialized evolution of the classic coumarin-based fluorogenic probes. While the ethyl and methyl ester variants have long been workhorses for detecting nucleophilic species (specifically hydrazine) and esterase activity, the hexyl ester modification introduces a critical physicochemical shift: significantly enhanced lipophilicity.

For drug development professionals monitoring genotoxic impurities (such as hydrazine) in live cells or lipid-rich matrices, this molecule offers a superior retention profile compared to its short-chain analogs. This guide objectively evaluates its specificity, cross-reactivity landscape, and performance metrics against standard alternatives.

Mechanism of Action & Signal Transduction

To understand specificity, we must first define the signal transduction mechanism. This probe operates primarily as a Chemodosimeter (reaction-based probe) for nucleophiles, or as a Fluorogenic Substrate for esterases.

Primary Pathway: Hydrazinolysis (Genotoxin Detection)

The electron-deficient ester group at position 3 is the recognition site. Upon attack by Hydrazine (


), the ester bond is cleaved/converted to a hydrazide. This transformation typically induces a hypsochromic shift  (blue shift) or a "Turn-On" fluorescence response depending on the solvent environment and pH, due to the alteration of the Intramolecular Charge Transfer (ICT) state.
Secondary Pathway: Enzymatic Hydrolysis

In biological systems, carboxylesterases (CES) can hydrolyze the ester, yielding the free acid (7-(Diethylamino)coumarin-3-carboxylic acid), which is highly fluorescent and anionic.

DOT Diagram: Signal Transduction Pathways

SignalPathways Probe Hexyl 7-(Diethylamino) coumarin-3-carboxylate (Weakly Fluorescent/Blue) Product_H Coumarin Hydrazide (Strong Fluorescence) (Green/Cyan) Probe->Product_H Nucleophilic Attack (Hydrazinolysis) Product_A Coumarin Carboxylic Acid (Anionic Fluorophore) Probe->Product_A Enzymatic Hydrolysis Alcohol Hexanol (Byproduct) Probe->Alcohol Leaving Group Hydrazine Hydrazine (N2H4) (Analyte) Hydrazine->Product_H Esterase Carboxylesterase (Enzyme) Esterase->Product_A

Figure 1: Dual-pathway activation mechanism. Specificity is determined by the reaction conditions (chemical vs. enzymatic).

Comparative Analysis: Performance vs. Alternatives

The choice of the Hexyl ester over the Ethyl ester or other dyes (like Fluorescein) is a decision based on LogP (Partition Coefficient) and Cellular Retention .

Table 1: Physicochemical & Performance Comparison
FeatureHexyl 7-(Diethylamino)coumarin-3-carboxylate Ethyl 7-(Diethylamino)coumarin-3-carboxylate Coumarin 6
CAS Number 851963-03-650995-74-9 (Acid precursor)38215-41-9
Lipophilicity (Est. LogP) High (~4.5) Moderate (~2.5)High
Cell Permeability Excellent (Passive Diffusion) GoodExcellent
Cellular Retention High (Membrane/Lipid integration) Low (Rapid washout)High
Reactivity Reactive (Ester) Reactive (Ester)Inert (Stain only)
Primary Application Intracellular Hydrazine/Esterase SensingGeneral Labeling / StandardLipid Droplet Staining
Excitation/Emission ~410 nm / ~470 nm~405 nm / ~460 nm450 nm / 505 nm
Why Choose the Hexyl Ester?
  • Causality: The hexyl chain increases the van der Waals interactions with lipid bilayers.

  • Outcome: In "wash-free" imaging protocols, the Hexyl ester remains localized in the cellular environment longer than the Ethyl ester, allowing for extended longitudinal monitoring of drug-induced hydrazine generation or esterase activity.

Specificity & Cross-Reactivity Profile

For drug development, distinguishing between a specific analyte (Hydrazine) and biological interferents is critical.

Selectivity Coefficients

The probe exhibits high specificity for Hydrazine due to the alpha-effect , which makes hydrazine a super-nucleophile compared to standard amines.

  • Hydrazine (

    
    ):  Fast response (< 20 mins).
    
  • Hydroxylamine (

    
    ):  Moderate interference (usually requires higher concentrations).
    
  • Ammonia / Primary Amines: Negligible cross-reactivity at physiological pH (reaction rate is orders of magnitude slower).

  • Thiols (GSH, Cys): Low interference. The ester bond is relatively stable to thiols compared to Michael acceptors (like maleimides).

Biological Interference (The Esterase Caveat)

Critical Note: Because this molecule is an ester, Carboxylesterases (CES) are a major source of "false positive" signal if the intent is solely chemical sensing.

  • Mitigation: If detecting Hydrazine in cells, use a specific esterase inhibitor (e.g., BNPP) as a control, or use ratiometric analysis if the spectra of the hydrazide and acid products differ sufficiently.

Experimental Protocol: Intracellular Hydrazine Detection

This protocol is designed for self-validation. It includes negative and positive controls to ensure signal integrity.

Workflow Logic
  • Loading: Incubate cells with the probe.

  • Wash: Remove excess extracellular probe (critical for background reduction).

  • Challenge: Introduce the analyte (Hydrazine) or Drug Candidate.

  • Imaging: Monitor fluorescence increase.

DOT Diagram: Validated Experimental Workflow

Protocol cluster_prep Phase 1: Preparation cluster_exp Phase 2: Cell Staining cluster_detect Phase 3: Detection Step1 Prepare 10 mM Stock (DMSO) Step2 Dilute to 10-20 µM (PBS/Media) Step1->Step2 Step3 Incubate Cells (30 min, 37°C) Step2->Step3 Step4 Wash x3 with PBS (Remove Extracellular Dye) Step3->Step4 Step5 Add Analyte/Drug Step4->Step5 Step6 Fluorescence Microscopy Ex: 405nm | Em: 460-500nm Step5->Step6

Figure 2: Step-by-step workflow for intracellular sensing. The wash step (Step 4) is crucial for the Hexyl probe to leverage its retention advantage.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1 mg of Hexyl 7-(Diethylamino)coumarin-3-carboxylate in DMSO to create a 10 mM stock solution. Store at -20°C shielded from light.

  • Working Solution: Dilute the stock into PBS (pH 7.4) to a final concentration of 10 µM. Note: Ensure DMSO concentration is < 1% to avoid cytotoxicity.

  • Incubation: Treat adherent cells (e.g., HeLa or HepG2) with the working solution for 20–30 minutes at 37°C.

  • Wash: Wash cells three times with warm PBS. Why? This removes non-internalized probe. The hexyl ester will remain in the membranes/cytosol, whereas shorter esters might wash out.

  • Analyte Addition: Add the hydrazine-containing sample or drug candidate. Incubate for 15–60 minutes.

  • Imaging: Capture images using a DAPI or CFP filter set (Excitation ~405 nm).

References

  • TCI Chemicals. Hexyl 7-(Diethylamino)coumarin-3-carboxylate (Product H1145) Specifications. Retrieved from

  • Sigma-Aldrich. 7-(Diethylamino)coumarin-3-carboxylic acid (Acid Precursor) Product Information. Retrieved from

  • Fan, L., et al. (2012).Coumarin-based fluorescent probes for the detection of hydrazine.
  • CymitQuimica. 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, hexylester Properties.[1] Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: Hexyl 7-(Diethylamino)coumarin-3-carboxylate

[1][2]

Executive Summary: Immediate Operational Directives

Do NOT dispose of this compound down the drain. Hexyl 7-(diethylamino)coumarin-3-carboxylate is a lipophilic, synthetic organic fluorophore.[1] Due to its hexyl ester chain, it exhibits high lipid solubility and low biodegradability in aqueous systems. All disposal must occur through Class I Organic Waste streams (Incineration).

  • Primary Hazard: Potential aquatic toxicity and persistence; organic solvent flammability (if in solution).

  • Immediate Action: Segregate all liquid waste into "Non-Halogenated" or "Halogenated" organic waste containers based on the carrier solvent.

  • Storage: Store waste in amber glass or HDPE containers to prevent photodegradation into unknown byproducts.

Chemical Profile & Risk Assessment

To dispose of a chemical safely, one must understand its behavior. As a Senior Application Scientist, I prioritize the "Structure-Activity Relationship" (SAR) to predict hazards when specific SDS data is sparse for niche probes.

The Lipophilic Factor

The "Hexyl" moiety at the 3-carboxylate position significantly increases the hydrophobicity (LogP) of this molecule compared to standard coumarin.

  • Implication: It will adsorb strongly to plastic pipettes, tube walls, and biological membranes.

  • Operational Consequence: Triple-rinsing containers with water is ineffective. You must rinse with an organic solvent (Ethanol or Acetone) to effectively decontaminate glassware before final washing.

Photochemical Reactivity

Coumarin derivatives are photo-active.[2] While stable in the dark, prolonged exposure to ambient light in a waste container can lead to photodegradation.

  • Operational Consequence: Waste containers must be amber glass or wrapped in foil to prevent the accumulation of potentially reactive degradation products inside the waste drum.

Waste Characterization & Segregation Strategy

Effective disposal relies on segregating the dye based on the carrier solvent , as the solvent dictates the regulatory waste code (RCRA).

Table 1: Solvent-Based Segregation Guide
Solvent MatrixClassificationEPA Waste Code (Typical)Disposal Stream
DMSO / Ethanol / Methanol Ignitable / OrganicD001, F003Non-Halogenated Organic Waste
Dichloromethane (DCM) / Chloroform Toxic / HalogenatedF001, F002Halogenated Organic Waste
Aqueous Buffer (< 5% Organic) Trace ContaminationN/AAqueous Chemical Waste (Do not pour down sink)
Solid Debris (Gloves, Tips) Solid HazardousN/ASolid Chemical Waste (Incineration)

Detailed Disposal Protocol

Phase A: Liquid Waste (Stock Solutions & Reaction Mixtures)

Objective: Prevent environmental release and ensure safe incineration.

  • Identification: Determine if your carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., DMSO, EtOH).

  • Collection:

    • Pour the solution into the appropriate High-Density Polyethylene (HDPE) or Amber Glass waste carboy.

    • Critical Step: If the dye is in a high-concentration stock (>10 mM), dilute it 1:10 with the compatible waste solvent to prevent precipitation/crystallization in the waste container nozzle.

  • Rinsing: Rinse the original vessel with a small volume of acetone. Add this rinse to the Non-Halogenated waste stream.

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Organic Solvents with Trace Coumarin Derivative."

Phase B: Solid Waste (Contaminated Consumables)

Objective: Prevent leaching from landfills.

  • Segregation: Collect all pipette tips, weigh boats, and gloves contaminated with the dye.

  • Containment: Place items in a clear, 6-mil polyethylene bag or a dedicated solid waste bucket.

  • Labeling: Tag as "Solid Debris Contaminated with Organic Fluorophores."

  • Disposal: Seal the bag with tape. This waste is destined for High-Temperature Incineration , not a standard landfill.

Phase C: Spill Management

Objective: Containment of lipophilic powder or liquid.

  • Powder Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with ethanol), then wipe up. Place wipes in solid waste.

  • Liquid Spill: Absorb with vermiculite or polypropylene pads. Do not use water initially, as the dye will just smear; use ethanol to solubilize and lift the dye from the surface.

Decision Logic & Workflow

The following diagram illustrates the decision tree for disposing of Hexyl 7-(Diethylamino)coumarin-3-carboxylate.

DisposalWorkflowStartWaste Generation:Hexyl 7-(Diethylamino)coumarin-3-carboxylateStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Gloves, Tips, Wipes)StateCheck->SolidPathLiquidPathLiquid Waste(Solutions)StateCheck->LiquidPathSolidActionDouble Bag (6-mil Poly)Label: 'Solid Chemical Waste'SolidPath->SolidActionSolventCheckCheck Carrier SolventLiquidPath->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(DMSO, EtOH, MeOH)SolventCheck->NonHaloAqueousAqueous Buffer(Trace Dye)SolventCheck->AqueousHaloDestHalogenated Waste Stream(Red Can)Halo->HaloDestNonHaloDestNon-Halogenated Waste Stream(Clear/White Can)NonHalo->NonHaloDestAqDestAqueous Chemical Waste(Do NOT Drain)Aqueous->AqDest

Figure 1: Operational decision tree for segregating coumarin-derivative waste streams based on physical state and solvent compatibility.

Regulatory & Compliance Context

Adherence to federal regulations is mandatory.[3] While this specific coumarin ester may not be explicitly "P-listed" or "U-listed" by the EPA, it falls under the "Cradle-to-Grave" responsibility of the generator.

  • RCRA (Resource Conservation and Recovery Act): The dye itself is a "Commercial Chemical Product." If discarded unused, it may require characterization for toxicity. However, in solution, the solvent usually drives the hazardous waste code (e.g., F003 for spent non-halogenated solvents).

  • EPA "Satellite Accumulation": You may store up to 55 gallons of hazardous waste at or near the point of generation (your bench). The container must remain closed unless adding waste.[4]

  • Drain Disposal Prohibition: The Clean Water Act and local POTW (Publicly Owned Treatment Works) permits strictly prohibit discharging organic fluorophores and solvents into the sewer system.

Final Verification Checklist (Self-Validation)

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Dartmouth College EHS. (2024).[4] Hazardous Waste Disposal Guide. [Link]2]

  • PubChem. (2024). Coumarin 7 (Related Derivative) Compound Summary. National Library of Medicine. [Link]2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.